NLG919
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c21-18(13-6-2-1-3-7-13)10-16-14-8-4-5-9-15(14)17-11-19-12-20(16)17/h4-5,8-9,11-13,16,18,21H,1-3,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRRAUACYORZLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC2C3=CC=CC=C3C4=CN=CN24)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735206 | |
| Record name | 1-Cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402836-58-1 | |
| Record name | 1-Cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
NLG919: A Technical Guide to its Mechanism of Action in Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NLG919, also known as navoximod or GDC-0919, is a potent and selective small-molecule inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical immunomodulatory enzyme that plays a significant role in tumor immune evasion. By catalyzing the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan into L-kynurenine, IDO1 creates an immunosuppressive tumor microenvironment. This guide provides an in-depth technical overview of the mechanism of action of this compound in cancer, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Introduction: The Role of IDO1 in Cancer Immunology
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a key player in creating an immunosuppressive environment that allows tumors to evade the host's immune system.[1] IDO1 is an intracellular, heme-containing enzyme that initiates the catabolism of tryptophan down the kynurenine pathway.[2][3] This enzymatic activity has two main consequences that favor tumor growth:
-
Tryptophan Depletion: Tryptophan is an essential amino acid for T-cell proliferation and function. By depleting tryptophan in the tumor microenvironment, IDO1 can induce T-cell anergy and apoptosis, thereby blunting the anti-tumor immune response.[2][3]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites acts as a potent immunosuppressant. These metabolites can induce the differentiation and activation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the effector T-cell response.[2][4]
IDO1 expression is upregulated in many tumor types and is often associated with a poor prognosis.[5] Therefore, inhibiting IDO1 has emerged as a promising therapeutic strategy to restore anti-tumor immunity.
This compound: A Potent and Selective IDO1 Inhibitor
This compound is an orally bioavailable, potent, and selective inhibitor of the IDO1 enzyme.[6][7] Preclinical studies have demonstrated its ability to effectively block IDO1 activity, leading to a reversal of the immunosuppressive tumor microenvironment and enhanced anti-tumor immune responses.
Biochemical and Cellular Potency
This compound exhibits potent inhibition of the IDO1 enzyme in both biochemical and cellular assays. The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Assay Type | Reference |
| Ki | 7 nM | Cell-free | [6][8] |
| EC50 | 75 nM | Cell-based | [6][7][8] |
| IC50 | 79 nM | Cell-free (IDO1) | [9] |
| IC50 | 25 nM | Cell-free (TDO) | [9] |
| ED50 | 80 nM | Allogeneic Mixed Lymphocyte Reaction (MLR) | [7][8] |
| ED50 | 120 nM | Antigen-specific T-cell suppression (mouse) | [7] |
Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of IDO1. By blocking the conversion of tryptophan to kynurenine, this compound reverses the two key immunosuppressive effects of IDO1 in the tumor microenvironment.
Signaling Pathway
The following diagram illustrates the IDO1 pathway and the mechanism of action of this compound.
Caption: IDO1 Pathway and this compound Inhibition.
Preclinical Evidence
In vitro studies have demonstrated that this compound can effectively reverse IDO1-mediated T-cell suppression. In allogeneic mixed lymphocyte reactions (MLRs), this compound restored T-cell proliferation in the presence of IDO-expressing dendritic cells.[7][8] Furthermore, it abrogated the suppression of antigen-specific T-cells.[7]
In a murine B16-F10 melanoma model, oral administration of this compound led to a dose-dependent suppression of tumor growth.[10] The maximum efficacy was observed at a dose of 100 mg/kg.[10] Treatment with this compound resulted in a significant decrease in kynurenine levels and the kynurenine/tryptophan ratio in both plasma and tumor tissue for 6-12 hours.[10]
Immunophenotyping of tumors from this compound-treated mice revealed a more favorable anti-tumor immune microenvironment, characterized by:
-
Increased percentage of CD3+, CD8+, and CD4+ T cells.[10]
-
Enhanced secretion of IFN-γ and interleukin-2.[10]
-
Decreased percentage of CD4+CD25+ regulatory T cells.[10]
When combined with paclitaxel chemotherapy, this compound displayed synergistic anti-tumor effects without increasing the toxicity of paclitaxel.[10]
Clinical Development
A Phase I clinical trial (NCT02048709) evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound (navoximod) in patients with recurrent advanced solid tumors.[11][12]
Clinical Trial Summary
| Parameter | Details | Reference |
| Phase | Phase Ia | [12] |
| Trial ID | NCT02048709 | [11] |
| Patient Population | Recurrent advanced solid tumors | [12] |
| Dosing | 50-800 mg orally twice daily (BID) on a 21/28 day schedule and 600 mg on a 28/28 day schedule | [12] |
| Safety | Generally well-tolerated at doses up to 800 mg BID. The most common adverse events were fatigue, cough, decreased appetite, and pruritus. | [12] |
| Pharmacokinetics | Rapidly absorbed (Tmax ~1h) with a half-life of ~11 hours, supporting BID dosing. | [12] |
| Pharmacodynamics | Transiently decreased plasma kynurenine from baseline levels. | [12] |
| Efficacy | 36% of efficacy-evaluable patients had stable disease. | [12] |
Experimental Protocols
In Vitro IDO1 Inhibition Assay (Kynurenine Measurement)
This protocol describes a cell-based assay to determine the inhibitory activity of compounds against IDO1 by measuring kynurenine production.
Materials:
-
SKOV-3 ovarian cancer cell line (or another cell line with inducible IDO1 expression)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant human interferon-gamma (IFN-γ)
-
This compound or other test compounds
-
96-well cell culture plates
-
p-Dimethylaminobenzaldehyde (DMAB) reagent
-
Trichloroacetic acid (TCA)
-
Kynurenine standard
-
Plate reader
Protocol Workflow:
Caption: Workflow for In Vitro IDO1 Inhibition Assay.
In Vivo B16-F10 Melanoma Model
This protocol outlines a common in vivo model to assess the anti-tumor efficacy of this compound.
Materials:
-
C57BL/6 mice
-
B16-F10 murine melanoma cell line
-
Phosphate-buffered saline (PBS)
-
This compound
-
Vehicle control (e.g., appropriate solvent for this compound)
-
Calipers for tumor measurement
Protocol Workflow:
Caption: Workflow for In Vivo B16-F10 Melanoma Model.
Measurement of Tryptophan and Kynurenine Levels
This protocol describes a general method for quantifying tryptophan and kynurenine in plasma or tissue homogenates using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Plasma or tissue homogenate samples
-
Trichloroacetic acid (TCA) for protein precipitation
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., sodium phosphate buffer and methanol)
-
Tryptophan and kynurenine standards
Protocol Workflow:
Caption: Workflow for Tryptophan and Kynurenine HPLC Analysis.
Conclusion
This compound is a potent and selective inhibitor of the IDO1 enzyme, a key driver of immunosuppression in the tumor microenvironment. By blocking the conversion of tryptophan to kynurenine, this compound restores T-cell function and promotes an anti-tumor immune response. Preclinical studies have demonstrated its efficacy both as a monotherapy and in combination with chemotherapy. Early clinical data suggest that this compound is well-tolerated and can effectively modulate the IDO1 pathway in cancer patients. Further investigation into the clinical utility of this compound, particularly in combination with other immunotherapies, is warranted. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their ongoing efforts to combat cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Experimental Melanoma Immunotherapy Model using Tumor Vaccination with a Hematopoietic Cytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Navoximod - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, small molecule IDO pathway inhibitor (CAS 1402836-58-1) | Abcam [abcam.com]
- 8. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitativ ... - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01959D [pubs.rsc.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The IDO1 Pathway and the Role of NLG919: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical regulator of immune responses, frequently exploited by tumors to evade immune surveillance. By catabolizing the essential amino acid L-tryptophan into kynurenine and its downstream metabolites, IDO1 creates an immunosuppressive microenvironment that inhibits the function of effector T cells and promotes the activity of regulatory T cells. This pathway represents a key therapeutic target in oncology. NLG919 is a potent and selective small-molecule inhibitor of the IDO1 enzyme. By blocking the catalytic activity of IDO1, this compound restores local tryptophan levels, reduces immunosuppressive kynurenine concentrations, and reactivates anti-tumor immunity. This guide provides a detailed overview of the IDO1 pathway, the mechanism of action of this compound, its key quantitative parameters, and detailed protocols for its preclinical evaluation.
The Indoleamine 2,3-dioxygenase 1 (IDO1) Pathway
Indoleamine 2,3-dioxygenase 1 (IDO1) is a cytosolic, heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of L-tryptophan along the kynurenine pathway.[1] Under normal physiological conditions, IDO1 expression is low but can be significantly upregulated by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).[1]
The immunosuppressive effects of the IDO1 pathway are twofold:
-
Tryptophan Depletion: The depletion of the essential amino acid L-tryptophan in the local microenvironment leads to the activation of the General Control Nonderepressible 2 (GCN2) stress-response kinase in effector T cells.[2] This results in cell cycle arrest, anergy, and apoptosis of these critical immune cells.
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites acts as a signaling molecule that promotes the differentiation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[2] Kynurenine is a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that drives the expression of immunosuppressive genes.[3]
In the context of cancer, tumor cells and antigen-presenting cells (APCs) within the tumor microenvironment can upregulate IDO1, creating a state of immune tolerance that allows the tumor to escape detection and elimination by the host immune system.[4] High IDO1 expression is often correlated with a poor prognosis in various cancer types.[2]
This compound: A Potent IDO1 Inhibitor
This compound is a novel, orally bioavailable small-molecule inhibitor of the IDO1 enzyme.[5] It acts as a direct and potent inhibitor of the enzymatic activity of IDO1, thereby blocking the conversion of tryptophan to kynurenine.[6]
Mechanism of Action
By inhibiting IDO1, this compound reverses the immunosuppressive effects mediated by this pathway. The primary mechanisms of action include:
-
Restoration of Tryptophan Levels: this compound prevents the depletion of L-tryptophan in the tumor microenvironment, thereby relieving the GCN2-mediated stress response in effector T cells and restoring their proliferative and cytotoxic functions.
-
Reduction of Kynurenine Levels: Inhibition of IDO1 by this compound leads to a significant decrease in the concentration of kynurenine and its downstream metabolites. This reduces the activation of the AhR signaling pathway, thereby diminishing the differentiation and suppressive activity of Tregs.
The net effect of this compound is the restoration of a pro-inflammatory tumor microenvironment that is conducive to an effective anti-tumor immune response.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Target exposure and pharmacodynamics study of the indoleamine 2,3-dioxygenase-1 (IDO-1) inhibitor epacadostat in the CT… [ouci.dntb.gov.ua]
- 5. Digital resource [dam-oclc.bac-lac.gc.ca]
- 6. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Studies of NLG919 in Immunotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NLG919, also known as navoximod (GDC-0919), is a potent and orally bioavailable small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] The IDO1 enzyme is a critical regulator of immune responses, catalyzing the initial and rate-limiting step in the metabolism of the essential amino acid tryptophan along the kynurenine pathway.[1][3] In the tumor microenvironment, IDO1 expression by cancer cells or antigen-presenting cells leads to tryptophan depletion and the accumulation of kynurenine metabolites.[1] This metabolic reprogramming suppresses the activity of effector T cells and enhances the function of regulatory T cells (Tregs), thereby fostering an immunosuppressive milieu that allows tumors to evade immune surveillance.[1] this compound directly inhibits the enzymatic activity of IDO1, aiming to reverse this immunosuppression and restore anti-tumor immunity.[1] This technical guide provides an in-depth overview of the preclinical studies of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Quantitative Preclinical Data for this compound
The following tables summarize the key quantitative data from preclinical evaluations of this compound, demonstrating its potency and efficacy in various in vitro and in vivo models.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Value | Cell/Assay System | Reference |
| Ki (Enzyme Inhibition Constant) | 7 nM | Cell-free IDO1 enzyme assay | [4] |
| IC50 (Enzyme Inhibition) | 38 nM | Cell-free IDO1 enzyme assay | [5] |
| EC50 (Cellular IDO1 Inhibition) | 75 nM | Cell-based assays | [4] |
| ED50 (T-cell Suppression Reversal) | 80 nM | Allogeneic Mixed Lymphocyte Reaction (human DCs) | [2] |
| ED50 (Antigen-specific T-cell Suppression Reversal) | 120 nM | OT-I T-cell co-culture with IDO-expressing mouse DCs | [2] |
Table 2: In Vivo Efficacy of this compound in B16-F10 Melanoma Model
| Treatment Group | Tumor Growth Inhibition | Key Findings | Reference |
| This compound (monotherapy) | Dose-dependent suppression | Maximum efficacy observed at 100 mg/kg.[6][7] | [6][7] |
| This compound + pmel-1 T-cell vaccine | ~95% reduction in tumor volume | Dramatic tumor regression within 4 days of vaccination.[2] | [2] |
| This compound + Paclitaxel | Synergistic anti-tumor effects | Increased intratumoral CD3+, CD8+, and CD4+ T cells; decreased Tregs.[7] | [7] |
| This compound + anti-PD-1/PD-L1 | Significantly enhanced anti-tumor effect | Greater efficacy compared to either agent alone.[8] | [8] |
Table 3: Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Value/Observation | Species | Reference |
| Oral Bioavailability (F) | >70% | Mouse | [2] |
| Plasma and Tissue Kynurenine Reduction | ~50% after a single oral dose | Mouse | [2] |
| Distribution | Uniformly distributed throughout tumors | Mouse (B16-F10 model) | [7] |
| Duration of Kynurenine/Tryptophan Ratio Decrease | 6-12 hours in tumors and plasma | Mouse (B16-F10 model) | [7] |
Signaling Pathways and Experimental Workflows
Visual representations of the IDO1 signaling pathway, the mechanism of this compound action, and a typical experimental workflow for preclinical evaluation are provided below using Graphviz.
Caption: IDO1 Signaling Pathway and this compound Mechanism of Action.
Caption: Preclinical Evaluation Workflow for this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro IDO1 Enzyme Inhibition Assay
Objective: To determine the direct inhibitory activity of this compound on the IDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid (reductant)
-
Catalase
-
This compound (test compound)
-
Phosphate buffer
-
96-well microplate
-
Plate reader
Protocol:
-
Prepare a reaction mixture containing phosphate buffer, catalase, methylene blue, and ascorbic acid in a 96-well plate.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Add recombinant human IDO1 enzyme to all wells except for the negative control.
-
Initiate the enzymatic reaction by adding L-Tryptophan.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid.
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Add a colorimetric reagent (e.g., Ehrlich's reagent) that reacts with kynurenine to produce a colored product.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.
Allogeneic Mixed Lymphocyte Reaction (MLR)
Objective: To assess the ability of this compound to restore T-cell proliferation in an immunosuppressive environment created by IDO-expressing cells.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two different healthy donors
-
This compound (test compound)
-
Complete RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Mitomycin C or irradiation source (to inactivate stimulator cells)
-
Proliferation assay reagent (e.g., [3H]-thymidine or CFSE)
-
96-well U-bottom plate
Protocol:
-
Isolate PBMCs from two healthy donors using Ficoll-Paque density gradient centrifugation.
-
Designate PBMCs from one donor as "responder" cells and the other as "stimulator" cells.
-
Inactivate the stimulator cells with mitomycin C (e.g., 50 µg/mL for 30 minutes at 37°C) or by irradiation to prevent their proliferation. Wash the cells thoroughly afterward.
-
Plate the responder cells (e.g., 1 x 10^5 cells/well) in a 96-well U-bottom plate.
-
Add the inactivated stimulator cells to the wells containing responder cells at a 1:1 ratio.
-
Add varying concentrations of this compound to the co-culture. Include a vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.
-
Assess T-cell proliferation:
-
For [3H]-thymidine incorporation: Add [3H]-thymidine to each well for the final 18-24 hours of incubation. Harvest the cells onto filter mats and measure radioactivity using a scintillation counter.
-
For CFSE-based assay: Stain responder cells with CFSE before co-culture. After incubation, harvest the cells and analyze CFSE dilution by flow cytometry.
-
-
Calculate the percentage of T-cell proliferation relative to the control and determine the ED50 value of this compound.
In Vivo B16-F10 Melanoma Model
Objective: To evaluate the anti-tumor efficacy of this compound, alone or in combination with other therapies, in a syngeneic mouse model.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
B16-F10 melanoma cell line
-
Complete DMEM medium
-
Matrigel (optional)
-
This compound formulated for oral administration (e.g., in 1% sodium carboxymethyl cellulose)
-
Calipers for tumor measurement
-
Anesthesia
Protocol:
-
Culture B16-F10 cells in complete DMEM. Harvest the cells during the exponential growth phase and resuspend in sterile PBS or medium, potentially mixed with Matrigel.
-
Subcutaneously inject a defined number of B16-F10 cells (e.g., 1 x 10^5 to 5 x 10^5 cells) into the flank of C57BL/6 mice.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound monotherapy, combination therapy).
-
Administer this compound orally at the desired dose and schedule (e.g., 100 mg/kg, twice daily).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., TIL analysis).
Measurement of Kynurenine and Tryptophan Levels
Objective: To determine the pharmacodynamic effect of this compound on the IDO1 pathway by measuring the concentrations of kynurenine and tryptophan in plasma and tumor tissue.
Materials:
-
Plasma and tumor tissue samples from treated and control animals
-
Internal standards (e.g., deuterated kynurenine and tryptophan)
-
Protein precipitation reagent (e.g., trichloroacetic acid or acetonitrile)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Protocol:
-
Sample Preparation:
-
Plasma: Thaw plasma samples and add an internal standard solution. Precipitate proteins by adding a protein precipitation reagent. Centrifuge to pellet the precipitated proteins.
-
Tumor Tissue: Homogenize the tumor tissue in a suitable buffer. Add an internal standard and precipitate proteins. Centrifuge to clarify the supernatant.
-
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the sample into the LC system equipped with a suitable column (e.g., C18).
-
Separate kynurenine and tryptophan using a gradient elution method.
-
Detect and quantify the analytes and internal standards using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct calibration curves using known concentrations of kynurenine and tryptophan.
-
Calculate the concentrations of kynurenine and tryptophan in the samples.
-
Determine the kynurenine-to-tryptophan (Kyn/Trp) ratio as a pharmacodynamic biomarker of IDO1 inhibition.
-
Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To characterize the immune cell populations within the tumor microenvironment following this compound treatment.
Materials:
-
Excised tumors
-
Enzyme digestion cocktail (e.g., collagenase, DNase)
-
Red blood cell lysis buffer
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD3, CD4, CD8, CD25, FoxP3)
-
Flow cytometer
Protocol:
-
Mechanically dissociate the excised tumors and digest them with an enzyme cocktail to obtain a single-cell suspension.
-
Lyse red blood cells using a lysis buffer.
-
Wash and count the cells.
-
Stain the cells with a cocktail of fluorescently labeled antibodies specific for different immune cell subsets (e.g., T-cell panel: anti-CD45, anti-CD3, anti-CD4, anti-CD8; Treg panel: anti-CD4, anti-CD25, anti-FoxP3).
-
Acquire the stained cells on a flow cytometer.
-
Analyze the flow cytometry data to quantify the percentages and absolute numbers of different immune cell populations (e.g., CD8+ T cells, CD4+ T helper cells, and CD4+CD25+FoxP3+ regulatory T cells) within the tumor.
Conclusion
The preclinical data for this compound strongly support its role as a potent and specific inhibitor of the IDO1 pathway. Through the detailed experimental protocols outlined in this guide, researchers have demonstrated its ability to reverse IDO1-mediated immunosuppression, leading to enhanced T-cell responses and significant anti-tumor efficacy, particularly in combination with other immunotherapies and chemotherapies. The robust in vitro and in vivo activity, coupled with a favorable pharmacokinetic and pharmacodynamic profile, has established a solid foundation for the clinical investigation of this compound as a promising cancer immunotherapy agent. This technical guide serves as a comprehensive resource for scientists and researchers in the field, providing the necessary data and methodologies to understand and potentially build upon the preclinical evaluation of this important immunomodulatory compound.
References
- 1. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Determination of l-tryptophan and l-kynurenine in Human Serum by using LC-MS after Derivatization with (R)-DBD-PyNCS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flow cytometry quantification of tumor-infiltrating lymphocytes to predict the survival of patients with diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
The Immunomodulatory Agent NLG919 (GDC-0919): A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
NLG919, also known as GDC-0919 and navoximod, is a potent and orally bioavailable small-molecule inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] IDO1 is a critical regulator of immune responses, and its overexpression in the tumor microenvironment is a key mechanism of immune escape for various cancers.[4][5][6] This document provides a comprehensive technical guide on the discovery, mechanism of action, and clinical development of this compound, presenting key data in a structured format with detailed experimental methodologies and visual representations of relevant biological pathways and workflows.
Core Mechanism of Action: Targeting the IDO1 Pathway
IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[4][6][7] In the context of cancer, increased IDO1 activity leads to two primary immunosuppressive effects:
-
Tryptophan Depletion: The depletion of tryptophan in the local tumor microenvironment activates the general control nonderepressible 2 (GCN2) stress-response kinase in effector T cells. This leads to cell cycle arrest and anergy, thereby blunting the anti-tumor immune response.[4][8]
-
Kynurenine Accumulation: The accumulation of kynurenine and its metabolites acts as a ligand for the aryl hydrocarbon receptor (AhR).[8][9] Activation of AhR in immune cells promotes the differentiation of naïve T cells into regulatory T cells (Tregs) and suppresses the activity of effector T cells and natural killer (NK) cells.[1][4]
This compound directly inhibits the enzymatic activity of IDO1, thereby reversing these immunosuppressive effects and restoring the function of anti-tumor immune cells.[2][3]
Signaling Pathway
Caption: The IDO1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | System | Parameter | Value | Reference(s) |
| Cell-free Enzymatic Assay | Recombinant Human IDO1 | Ki | 7 nM | [2][3][10] |
| Cell-based Assay | IDO1-expressing cells | EC50 | 75 nM | [2][3][9] |
| T-cell Proliferation Assay (MLR) | Human monocyte-derived DCs | ED50 | 80 nM | [2][3] |
| T-cell Proliferation Assay | Mouse DCs from tumor-draining lymph nodes | ED50 | 120 nM | [9][11] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Animal Model | Treatment | Key Finding | Reference(s) |
| B16F10 melanoma mice | Single oral dose | ~50% reduction in plasma and tissue kynurenine | [2][11] |
| B16F10 melanoma mice | This compound + pmel-1 T cell vaccine | ~95% reduction in tumor volume | [3] |
| B16-F10 melanoma mice | This compound (100 mg/kg) + Paclitaxel | Synergistic antitumor effects | [12] |
| Murine glioma model | This compound + Radiation Therapy | Enhanced radiation response | [11] |
Table 3: Clinical Trial Data for Navoximod (GDC-0919)
| Trial Identifier | Phase | Treatment | Key Findings | Reference(s) |
| NCT02048709 | Ia | Monotherapy in advanced solid tumors (n=22) | Well-tolerated up to 800 mg BID. No MTD reached. 36% of patients had stable disease. | [9][13][14] |
| NCT02471846 | I | Combination with Atezolizumab (PD-L1 inhibitor) in advanced solid tumors (n=157) | Acceptable safety and tolerability. MTD not reached at 1000 mg BID. Objective responses observed, but no clear evidence of added benefit over atezolizumab alone. | [1][15][16] |
Key Experimental Protocols
Protocol 1: In Vitro IDO1 Inhibition Assay (Cell-based)
-
Cell Seeding: Seed a human cancer cell line known to express IDO1 (e.g., HeLa) in a 96-well plate.
-
IDO1 Induction: Stimulate the cells with interferon-gamma (IFN-γ) for 24-48 hours to induce IDO1 expression.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period.
-
Tryptophan and Kynurenine Measurement: Collect the cell culture supernatant. Measure the concentrations of tryptophan and kynurenine using high-performance liquid chromatography (HPLC) or a commercially available kynurenine detection kit.
-
Data Analysis: Calculate the percent inhibition of kynurenine production at each concentration of this compound. Determine the EC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Mixed Lymphocyte Reaction (MLR) Assay
-
Dendritic Cell (DC) Generation: Isolate monocytes from human peripheral blood mononuclear cells (PBMCs) and differentiate them into immature DCs using GM-CSF and IL-4.
-
IDO1 Induction in DCs: Mature the DCs with a cocktail of cytokines including IFN-γ to induce IDO1 expression.
-
Co-culture Setup: Co-culture the IDO1-expressing DCs with allogeneic CD3+ T cells (isolated from a different donor) in a 96-well plate.
-
Compound Treatment: Add serial dilutions of this compound to the co-culture.
-
T-cell Proliferation Measurement: After 4-5 days of incubation, assess T-cell proliferation using a BrdU or [3H]-thymidine incorporation assay, or by flow cytometry using a proliferation dye such as CFSE.
-
Data Analysis: Determine the ED50 value, which is the concentration of this compound that restores 50% of the maximal T-cell proliferation observed in the absence of IDO1-expressing DCs.
Experimental Workflow Visualization
Caption: A generalized workflow for the development of this compound.
Conclusion
This compound (GDC-0919) is a well-characterized, potent inhibitor of the immunosuppressive enzyme IDO1. Preclinical studies demonstrated its ability to modulate the tumor microenvironment and enhance anti-tumor immunity, particularly in combination with other immunotherapies.[1][12] However, while Phase I clinical trials established a favorable safety profile, the combination of navoximod with the PD-L1 inhibitor atezolizumab did not show a clear clinical benefit over atezolizumab alone.[1][16] These findings have contributed to a broader reassessment of the clinical utility of IDO1 inhibitors in oncology. Further research is necessary to identify specific patient populations or combination strategies where targeting the IDO1 pathway may prove beneficial.
References
- 1. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. fortislife.com [fortislife.com]
- 5. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 7. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Combinatorial antitumor effects of indoleamine 2,3-dioxygenase inhibitor this compound and paclitaxel in a murine B16-F10 melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The IDO1 Inhibitor NLG919: A Technical Guide to its Impact on Tryptophan Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
NLG919, also known as navoximod or GDC-0919, is a potent and orally bioavailable small molecule inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical regulator of immune responses, catalyzing the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. In the tumor microenvironment, upregulation of IDO1 by cancer cells or antigen-presenting cells leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[1] This metabolic reprogramming suppresses the function of effector T cells and promotes the activity of regulatory T cells (Tregs), thereby facilitating tumor immune evasion.[1] By inhibiting IDO1, this compound aims to restore tryptophan levels and reduce kynurenine production, thus reversing immune suppression and enhancing anti-tumor immunity. This technical guide provides a comprehensive overview of the effects of this compound on tryptophan metabolism, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining relevant experimental protocols.
Mechanism of Action
This compound is a direct enzymatic inhibitor of IDO1.[1] Preclinical data indicate that it is a potent inhibitor with a high affinity for the IDO1 enzyme. The inhibition of IDO1 by this compound blocks the conversion of tryptophan to N-formylkynurenine, the first step in the kynurenine pathway.[2] This leads to a decrease in the production of kynurenine and its downstream metabolites, which are known to have immunosuppressive effects. The reduction in kynurenine and the restoration of local tryptophan levels are believed to alleviate the suppression of effector T cells and dendritic cells, and to decrease the suppressive function of regulatory T cells within the tumor microenvironment.
The downstream signaling effects of IDO1 activation, which are consequently inhibited by this compound, involve pathways such as the General Control Nonderepressible 2 (GCN2) kinase, mammalian Target of Rapamycin (mTOR), and the Aryl Hydrocarbon Receptor (AHR).[3] Tryptophan depletion activates the GCN2 pathway, leading to T cell anergy and apoptosis, while kynurenine and its metabolites can activate the AHR, further contributing to the immunosuppressive environment.
dot
Caption: IDO1 Pathway and the inhibitory mechanism of this compound.
Quantitative Data
The following tables summarize the key quantitative data on the efficacy of this compound from in vitro, in vivo preclinical, and clinical studies.
In Vitro Potency of this compound
| Parameter | Value | Assay System | Reference |
| Ki | 7 nM | Cell-free enzymatic assay | [3] |
| EC50 | 75 nM | Cell-free enzymatic assay | [3] |
| ED50 | 80 nM | IDO-induced T-cell suppression assay | [3] |
| ED50 | 120 nM | Allogeneic mixed lymphocyte reaction (MLR) | [4] |
| EC50 | 70 nM | Cellular activity assays | [5] |
| EC50 | 90 nM | Human T cell-proliferation MLR assays | [5] |
Preclinical In Vivo Efficacy of this compound
| Animal Model | Dosage | Effect on Tryptophan Metabolism | Antitumor Efficacy | Reference |
| Mice | Single oral dose | ~50% reduction in plasma and tissue kynurenine | Not Applicable | [3] |
| B16-F10 melanoma-bearing mice | 100 mg/kg | Decreased kynurenine levels and kynurenine/tryptophan ratios in tumors and plasma for 6-12h | Maximum efficacy in suppressing tumor growth | |
| B16-F10 melanoma-bearing mice | 50, 100, 200 mg/kg (twice daily) | Dose-dependent tumor growth suppression | Dose-dependent tumor growth suppression |
Clinical Pharmacodynamics of Navoximod (this compound) in a Phase Ia Study (NCT02048709)
| Dose Level (orally, twice daily) | Number of Patients | Change in Plasma Kynurenine from Baseline | Reference |
| 50 mg | Not specified | Not specified | [5] |
| 100 mg | Not specified | Not specified | [5] |
| 200 mg | Not specified | Not specified | [5] |
| 400 mg | Not specified | 25-30% decrease 2-4 hours post-dosing | [5] |
| 600 mg | Not specified | 25-30% decrease 2-4 hours post-dosing | [5] |
| 800 mg | Not specified | 25-30% decrease 2-4 hours post-dosing | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
In Vitro IDO1 Enzymatic Activity Assay
This protocol is adapted from standard methods for determining the inhibitory effect of compounds on IDO1 enzyme activity.[6]
Materials:
-
Recombinant human IDO1 enzyme
-
L-tryptophan
-
This compound (or other test inhibitors)
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)
-
Reaction mixture components: 20 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase
-
30% (w/v) Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
-
Incubator and microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ascorbic acid, methylene blue, and catalase.
-
Add the recombinant IDO1 enzyme to the reaction mixture.
-
Add serial dilutions of this compound or vehicle control to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding L-tryptophan to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 30% TCA to each well.
-
Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new 96-well plate.
-
Add Ehrlich's reagent to each well and incubate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at 480 nm using a microplate reader.
-
Calculate the concentration of kynurenine produced and determine the IC50 value for this compound.
dot
Caption: Workflow for the in vitro IDO1 enzymatic activity assay.
Murine B16-F10 Melanoma Model for In Vivo Efficacy
This protocol describes a common syngeneic mouse model to evaluate the antitumor efficacy of IDO1 inhibitors.
Materials:
-
B16-F10 murine melanoma cell line
-
C57BL/6 mice (6-8 weeks old)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
This compound formulated for oral administration (e.g., in 1% sodium carboxymethyl cellulose)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture B16-F10 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Cell Implantation:
-
Harvest B16-F10 cells at approximately 80% confluency.
-
Wash the cells with PBS and resuspend in sterile PBS at a concentration of 2.5 x 106 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2.5 x 105 cells) into the right flank of each C57BL/6 mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
-
Treatment Administration:
-
Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally at the desired dose and schedule (e.g., twice daily).
-
-
Pharmacodynamic and Efficacy Assessment:
-
At specified time points, collect blood and tumor tissue for analysis of tryptophan and kynurenine levels by LC-MS/MS.
-
Continue monitoring tumor growth to assess the antitumor efficacy of this compound.
-
dot
Caption: Workflow for the in vivo B16-F10 melanoma model.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay is used to assess the ability of this compound to restore T-cell proliferation in the presence of IDO-expressing cells.[7]
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors
-
Monocyte-derived dendritic cells (mo-DCs)
-
CD4+ T-cell isolation kit
-
Cell proliferation dye (e.g., CFSE)
-
Complete RPMI-1640 medium
-
This compound
-
96-well culture plate
-
Flow cytometer
Procedure:
-
Cell Isolation: Isolate CD4+ T cells from one donor (responder cells) and generate mo-DCs from the second donor (stimulator cells).
-
Cell Labeling: Label the responder CD4+ T cells with a cell proliferation dye.
-
Co-culture: Co-culture the labeled CD4+ T cells with the mo-DCs at a suitable ratio (e.g., 10:1) in a 96-well plate.
-
Inhibitor Treatment: Add this compound at various concentrations to the co-culture.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a CO2 incubator.
-
Analysis: Harvest the cells and analyze T-cell proliferation by flow cytometry, measuring the dilution of the proliferation dye in the CD4+ T-cell population.
Conclusion
This compound is a potent inhibitor of IDO1 that has demonstrated significant effects on tryptophan metabolism in both preclinical and clinical settings. By blocking the degradation of tryptophan to kynurenine, this compound has the potential to reverse a key mechanism of tumor-induced immune suppression. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and advance IDO1-targeted cancer immunotherapies. Further investigation into the clinical efficacy of this compound, both as a monotherapy and in combination with other immunotherapies, is warranted.
References
- 1. selectscience.net [selectscience.net]
- 2. benchchem.com [benchchem.com]
- 3. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sartorius.com [sartorius.com]
Foreword: This document provides a comprehensive technical overview of navoximod, also known as GDC-0919 and NLG919, a small molecule inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). Developed as a potential cancer immunotherapy agent, navoximod aims to reverse the immunosuppressive effects of the IDO1 pathway in the tumor microenvironment. This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, preclinical data, and relevant experimental methodologies.
Core Compound Identity and Synonyms
Navoximod, GDC-0919, and this compound are synonymous designations for the same chemical entity. The compound was initially developed by NewLink Genetics (this compound) and later advanced into clinical trials by Genentech, a member of the Roche Group, under the designation GDC-0919. For the remainder of this document, the compound will be referred to as navoximod (GDC-0919).
Mechanism of Action: Targeting the IDO1 Pathway
Navoximod is a potent and selective, competitive inhibitor of the IDO1 enzyme. IDO1 is a key metabolic enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. In the context of cancer, tumor cells and antigen-presenting cells within the tumor microenvironment can upregulate IDO1 expression. This leads to the depletion of tryptophan and the accumulation of kynurenine and other downstream metabolites.
The consequences of IDO1 activation are profoundly immunosuppressive:
-
Tryptophan Depletion: The local scarcity of tryptophan arrests the proliferation of effector T cells, which are critical for anti-tumor immunity.
-
Kynurenine Accumulation: Kynurenine and its metabolites actively induce the apoptosis of effector T cells and promote the differentiation and activity of regulatory T cells (Tregs), further dampening the anti-tumor immune response.
By inhibiting IDO1, navoximod is designed to restore local tryptophan levels and reduce the concentration of immunosuppressive kynurenine metabolites. This, in turn, is expected to enhance the proliferation and effector function of anti-tumor T cells, thereby promoting immune-mediated tumor rejection.
Preclinical Pharmacology and Efficacy
Navoximod has demonstrated potent and selective inhibition of the IDO1 enzyme in a variety of preclinical models. Its activity has been characterized through enzymatic assays, cellular assays, and in vivo tumor models.
In Vitro Potency and Selectivity
The inhibitory activity of navoximod against IDO1 and other related enzymes is a critical measure of its specificity.
| Parameter | Value | Assay Type |
| IDO1 IC₅₀ | 67 nM | Recombinant Human IDO1 Enzyme Assay |
| IDO1 Ki | 76 nM | Recombinant Human IDO1 Enzyme Assay |
| Cellular IDO1 IC₅₀ | 260 nM | IFNγ-stimulated HeLa Cell-Based Assay |
| TDO IC₅₀ | > 30,000 nM | Recombinant Human TDO Enzyme Assay |
| IDO2 IC₅₀ | > 30,000 nM | Recombinant Human IDO2 Enzyme Assay |
Table 1: In vitro inhibitory activity of navoximod (GDC-0919).
The data indicate that navoximod is a potent inhibitor of IDO1 with high selectivity over the related enzymes TDO (tryptophan 2,3-dioxygenase) and IDO2.
In Vivo Pharmacodynamics and Efficacy
The in vivo activity of navoximod has been evaluated in mouse tumor models, where it has shown the ability to modulate the kynurenine pathway and enhance anti-tumor immunity.
| Model System | Treatment | Outcome |
| CT26 Colon Carcinoma | Navoximod (100 mg/kg, BID) | Significant reduction in plasma and tumor kynurenine levels. |
| CT26 Colon Carcinoma | Navoximod + Anti-PD-L1 | Enhanced tumor growth inhibition compared to either agent alone. |
| MC38 Colon Adenocarcinoma | Navoximod | Reversal of IDO1-mediated T-cell suppression. |
Table 2: Summary of in vivo preclinical efficacy of navoximod (GDC-0919).
These studies demonstrate that navoximod effectively inhibits IDO1 in vivo, leading to a reduction in immunosuppressive metabolites and synergy with checkpoint inhibitors.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize navoximod.
Recombinant IDO1 Enzyme Inhibition Assay
Objective: To determine the direct inhibitory activity of navoximod on the IDO1 enzyme.
Methodology:
-
Recombinant human IDO1 enzyme is incubated with varying concentrations of navoximod.
-
The reaction is initiated by the addition of the substrate L-tryptophan and co-factors (ascorbic acid, methylene blue).
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The reaction is stopped, and the product, N-formylkynurenine, is converted to kynurenine.
-
Kynurenine concentration is quantified by measuring absorbance at 321 nm.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
The Impact of NLG919 on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy. A key mechanism of immune evasion is the upregulation of the indoleamine 2,3-dioxygenase 1 (IDO1) pathway. IDO1 is a rate-limiting enzyme that catabolizes the essential amino acid tryptophan into kynurenine.[1][2][3][4] This metabolic shift within the TME leads to a dual immunosuppressive effect: the depletion of tryptophan inhibits the proliferation and function of effector T cells, while the accumulation of kynurenine promotes the differentiation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[3][5][6][7] NLG919, also known as navoximod or GDC-0919, is a potent and orally bioavailable small-molecule inhibitor of the IDO1 enzyme.[8][9][10] This document provides a comprehensive technical overview of this compound's mechanism of action and its profound impact on reshaping the tumor microenvironment from an immunosuppressive to an immune-active state.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and in vivo effects of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell/Assay Type | Reference |
| Ki | 7 nM | Cell-free assay | [8][10][11] |
| EC50 | 75 nM | Cell-based assay | [8][10][11] |
| ED50 | 80 nM | Allogeneic Mixed Lymphocyte Reaction (human DCs) | [8][10][11] |
| ED50 | 120 nM | Antigen-specific T cell suppression assay (mouse DCs) | [10][11] |
Table 2: In Vivo Effects of this compound in Preclinical Models
| Model | Treatment | Outcome | Percent Change | Reference |
| B16F10 Melanoma | This compound (50 mg/kg) | Tumor Growth Inhibition | 25.6% | [12] |
| B16F10 Melanoma | This compound (100 mg/kg) | Tumor Growth Inhibition | 46.0% | [12] |
| B16F10 Melanoma | This compound (200 mg/kg) | Tumor Growth Inhibition | 45.4% | [12] |
| B16F10 Melanoma | This compound + pmel-1/vaccine | Reduction in Tumor Volume | ~95% | [10][11] |
| Murine Model | Single oral dose of this compound | Reduction in plasma and tissue kynurenine | ~50% | [8][10] |
Table 3: Clinical Pharmacodynamic Effects of Navoximod (this compound)
| Dose Level | Change in Plasma Kynurenine | Reference |
| Increasing doses (50-1000 mg) | General decrease | [9] |
Key Experimental Methodologies
Allogeneic Mixed Lymphocyte Reaction (MLR)
This assay is crucial for assessing the ability of this compound to restore T cell responses in the presence of IDO-mediated suppression.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.
-
Dendritic Cell (DC) Generation: Monocytes are isolated from one donor's PBMCs by plastic adherence and cultured with GM-CSF and IL-4 to differentiate them into immature DCs. IDO1 expression is induced by treating the DCs with interferon-gamma (IFN-γ).
-
T Cell Isolation: T cells are isolated from the second donor's PBMCs.
-
Co-culture: The IFN-γ-treated DCs (stimulators) are co-cultured with the allogeneic T cells (responders) in the presence of varying concentrations of this compound or a vehicle control.
-
Proliferation Assessment: T cell proliferation is measured after 5-7 days of co-culture using a standard method such as [³H]-thymidine incorporation or a dye dilution assay (e.g., CFSE).
-
Data Analysis: The effective dose 50 (ED50) is calculated, representing the concentration of this compound required to restore 50% of the maximal T cell proliferation observed in the absence of IDO-expressing DCs.
In Vivo Murine Tumor Models
Syngeneic mouse tumor models, such as the B16-F10 melanoma model, are commonly used to evaluate the anti-tumor efficacy of this compound.
-
Tumor Cell Implantation: A known number of B16-F10 melanoma cells are subcutaneously injected into the flank of C57BL/6 mice.
-
Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).
-
Treatment Administration: Mice are randomized into treatment groups. This compound is administered orally, typically twice daily. In combination therapy studies, other agents like paclitaxel or immunotherapies are administered according to their specific protocols.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors are excised and weighed.
-
Immunophenotyping: Tumors and tumor-draining lymph nodes are harvested, and single-cell suspensions are prepared. Flow cytometry is used to analyze the abundance and activation status of various immune cell populations, including CD4+ T cells, CD8+ T cells, and regulatory T cells (CD4+CD25+).
-
Cytokine Analysis: The levels of cytokines such as IFN-γ and IL-2 within the tumor microenvironment can be measured using techniques like ELISA or multiplex bead assays from tumor lysates or by intracellular staining of T cells followed by flow cytometry.
Signaling Pathways and Experimental Workflows
Caption: IDO1 Pathway and its Inhibition by this compound.
References
- 1. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]
- 2. (PDF) The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment (2022) | Xin-Yu Huang | 20 Citations [scispace.com]
- 3. The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. A Phase I study of this compound for adult patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation [frontiersin.org]
- 7. dovepress.com [dovepress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, small molecule IDO pathway inhibitor (CAS 1402836-58-1) | Abcam [abcam.com]
- 12. Combinatorial antitumor effects of indoleamine 2,3-dioxygenase inhibitor this compound and paclitaxel in a murine B16-F10 melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of NLG919: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NLG919, also known as navoximod or GDC-0919, is a potent and orally bioavailable small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1] The IDO1 enzyme is a critical regulator of immune tolerance, and its overexpression by tumor cells is a key mechanism of immune evasion.[2][3] By inhibiting IDO1, this compound disrupts the kynurenine pathway, reverses tumor-induced immunosuppression, and enhances anti-tumor immune responses. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound exerts its therapeutic effects by directly inhibiting the enzymatic activity of IDO1.[2] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine.[2]
The accumulation of kynurenine and the depletion of tryptophan in the tumor microenvironment have profound immunosuppressive effects:
-
Tryptophan Depletion: Tryptophan is essential for T-cell proliferation and function. Its depletion leads to the activation of the General Control Nonderepressible 2 (GCN2) kinase, which in turn inhibits T-cell proliferation and promotes apoptosis.[4]
-
Kynurenine Accumulation: Kynurenine and its downstream metabolites act as signaling molecules that promote the differentiation and function of regulatory T cells (Tregs) while suppressing the activity of effector T cells and natural killer (NK) cells.[2] Kynurenine also promotes the generation of tolerogenic dendritic cells (DCs).
This compound binds to the IDO1 enzyme, blocking the conversion of tryptophan to kynurenine.[5] This leads to the restoration of local tryptophan levels and a reduction in immunosuppressive kynurenine concentrations, thereby reactivating anti-tumor immune responses.[4]
Signaling Pathway of IDO1-Mediated Immunosuppression and this compound Intervention
Caption: IDO1 pathway and the inhibitory action of this compound.
Quantitative Pharmacodynamic Data
The potency and efficacy of this compound have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay System | Reference(s) |
| Ki | 7 nM | Cell-free IDO1 enzyme assay | [4] |
| EC50 | 75 nM | Cell-based IDO1 activity assay | [4] |
| ED50 | 80 nM | Allogeneic Mixed Lymphocyte Reaction (T-cell suppression) | |
| ED50 | 120 nM | Antigen-specific T-cell suppression (mouse DCs) |
Table 2: In Vivo Pharmacodynamic Effects of this compound
| Parameter | Effect | Animal Model | Reference(s) |
| Plasma Kynurenine | ~50% reduction after a single dose | Mice | [4] |
| Tissue Kynurenine | ~50% reduction after a single dose | Mice | [4] |
| Tumor Volume | 95% reduction (in combination with pmel-1 T-cell vaccine) | B16F10 melanoma-bearing mice | |
| Tumor Growth | Dose-dependent suppression | B16-F10 melanoma-bearing mice | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the pharmacodynamics of this compound.
IDO1 Enzyme Inhibition Assay (Cell-Free)
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
Ascorbate (cofactor)
-
Methylene blue (cofactor)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
This compound (or other test compounds) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbate, methylene blue, and catalase.
-
Add the recombinant IDO1 enzyme to the reaction mixture.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding L-tryptophan to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding TCA to each well.
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new 96-well plate.
-
Add Ehrlich's reagent to each well and incubate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at 480 nm using a microplate reader.
-
Calculate the concentration of kynurenine produced in each well using a standard curve.
-
Determine the percent inhibition of IDO1 activity for each concentration of this compound and calculate the Ki value.
Cellular IDO1 Activity Assay
This assay measures the ability of this compound to inhibit IDO1 activity within a cellular context.
Materials:
-
HeLa or other suitable cancer cell line known to express IDO1 upon stimulation
-
Interferon-gamma (IFNγ)
-
Complete cell culture medium
-
This compound (or other test compounds) dissolved in DMSO
-
TCA
-
Ehrlich's reagent
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFNγ (e.g., 100 ng/mL) for 24 hours.
-
Remove the medium and replace it with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubate the cells for 24-48 hours at 37°C.
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins and incubate at 50°C for 30 minutes.
-
Centrifuge to pellet the precipitate.
-
Transfer the clear supernatant to a new plate.
-
Add Ehrlich's reagent and measure the absorbance at 480 nm.
-
Calculate the kynurenine concentration and determine the EC50 value for this compound.
Experimental Workflow for Cellular IDO1 Activity Assay
Caption: Workflow for the cellular IDO1 activity assay.
Allogeneic Mixed Lymphocyte Reaction (MLR)
This assay assesses the ability of this compound to reverse IDO1-mediated T-cell suppression.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two different healthy donors
-
IDO1-expressing dendritic cells (DCs) (e.g., monocyte-derived DCs stimulated with IFNγ)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound (or other test compounds)
-
CFSE (Carboxyfluorescein succinimidyl ester) for T-cell proliferation analysis
-
Flow cytometer
Protocol:
-
Isolate PBMCs from two healthy donors using Ficoll-Paque density gradient centrifugation.
-
Generate immature DCs from the monocytes of one donor by culturing with GM-CSF and IL-4.
-
Mature the DCs and induce IDO1 expression by treating with a stimulant like LPS and IFNγ.
-
Label the responder T cells from the second donor with CFSE.
-
Co-culture the IDO1-expressing DCs (stimulator cells) with the CFSE-labeled responder T cells in a 96-well plate.
-
Add serial dilutions of this compound or vehicle control to the co-culture.
-
Incubate the plate for 4-5 days at 37°C.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Analyze T-cell proliferation by measuring the dilution of CFSE fluorescence in the T-cell population using a flow cytometer.
-
Calculate the ED50 of this compound for the restoration of T-cell proliferation.
Dendritic Cell Maturation and Function Assay
This assay evaluates the impact of IDO1 inhibition by this compound on the maturation and function of dendritic cells.
Materials:
-
Monocytes isolated from healthy donor PBMCs
-
GM-CSF and IL-4 for DC differentiation
-
LPS (lipopolysaccharide) or other maturation stimuli
-
This compound (or other test compounds)
-
Fluorochrome-conjugated antibodies against DC maturation markers (e.g., CD80, CD86, CD83, HLA-DR)
-
Flow cytometer
-
ELISA kits for cytokine measurement (e.g., IL-12, IL-10)
Protocol:
-
Generate immature DCs from monocytes as described in the MLR protocol.
-
Pre-treat the immature DCs with this compound or vehicle control for a few hours.
-
Induce DC maturation by adding LPS.
-
Culture the cells for 24-48 hours.
-
Phenotypic Analysis: Harvest the cells and stain with a cocktail of antibodies against DC maturation markers. Analyze the expression of these markers by flow cytometry to assess the maturation state of the DCs.
-
Functional Analysis (Cytokine Production): Collect the culture supernatants and measure the concentration of key cytokines such as IL-12 (pro-inflammatory) and IL-10 (anti-inflammatory) using ELISA.
Logical Relationship of Experimental Assays
Caption: Logical flow of assays for this compound characterization.
Conclusion
This compound is a potent inhibitor of the IDO1 pathway with well-characterized pharmacodynamics. Its ability to reverse IDO1-mediated immunosuppression by restoring tryptophan levels and reducing kynurenine production leads to the activation of anti-tumor T-cell responses. The in vitro and in vivo data, supported by the detailed experimental protocols provided in this guide, demonstrate the potential of this compound as a promising cancer immunotherapy agent, particularly in combination with other immunotherapies. Further research and clinical development will continue to elucidate the full therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Phase I study of this compound for adult patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Combinatorial antitumor effects of indoleamine 2,3-dioxygenase inhibitor this compound and paclitaxel in a murine B16-F10 melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of NLG919, an IDO1 Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[1] By catalyzing the degradation of tryptophan, IDO1 plays a significant role in creating an immunosuppressive tumor microenvironment, allowing cancer cells to evade immune detection.[1][2] This is achieved through two primary mechanisms: the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the production of immunosuppressive kynurenine metabolites.[2][3] These metabolites can induce T-cell anergy and apoptosis, and promote the differentiation of regulatory T-cells (Tregs).[2] Consequently, inhibiting the IDO1 pathway has emerged as a promising strategy in cancer immunotherapy.[1]
NLG919 is a potent and orally bioavailable small-molecule inhibitor of the IDO1 pathway.[3][4] It directly targets the enzymatic activity of IDO1, thereby restoring T-cell responses that have been suppressed by IDO1-expressing cells.[2][5] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, along with a summary of its key quantitative data and a visualization of its mechanism of action.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound from various cell-free and cell-based assays.
| Parameter | Value | Assay Type | Reference |
| Ki | 7 nM | Cell-free enzymatic assay | [3][5] |
| EC50 | 75 nM | Cell-based assay | [3][4] |
| ED50 | 80 nM | Allogeneic Mixed Lymphocyte Reaction (human) | [3][5] |
| ED50 | 120 nM | Antigen-specific T-cell suppression assay (mouse) | [3][5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IDO1 signaling pathway and a general experimental workflow for testing this compound's in vitro efficacy.
Caption: IDO1 Pathway and this compound Mechanism of Action.
Caption: General workflow for in vitro IDO1 inhibition assay.
Experimental Protocols
HeLa Cell-Based IDO1 Inhibition Assay
This protocol describes a method to determine the IC50 value of this compound by measuring the inhibition of kynurenine production in IFN-γ-stimulated HeLa cells.
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant Human Interferon-gamma (IFN-γ)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA) solution (30% w/v)
-
Ehrlich's reagent (2% w/v p-dimethylaminobenzaldehyde in acetic acid)
-
Kynurenine standard
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
IDO1 Induction: Add IFN-γ to the wells to a final concentration of 100 ng/mL to induce IDO1 expression. Include wells without IFN-γ as a negative control. Incubate for 24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Kynurenine Measurement:
-
Carefully collect 140 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Add 10 µL of 30% TCA to each well, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet any precipitate.
-
Transfer 100 µL of the clear supernatant to another 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis: Create a kynurenine standard curve. Calculate the concentration of kynurenine in each sample. Determine the percent inhibition for each this compound concentration relative to the vehicle control and calculate the IC50 value using a suitable software.
Allogeneic Mixed Lymphocyte Reaction (MLR) Assay
This protocol outlines a method to assess the ability of this compound to restore T-cell proliferation in a co-culture of dendritic cells (DCs) and T-cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) from two different healthy donors
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RosetteSep™ Human T-Cell Enrichment Cocktail
-
RPMI-1640 with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
Recombinant Human GM-CSF
-
Recombinant Human IL-4
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Generation of Monocyte-Derived DCs (mo-DCs):
-
Isolate monocytes from PBMCs of one donor using the monocyte enrichment cocktail.
-
Culture the monocytes for 5-7 days in RPMI-1640 supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) to differentiate them into immature DCs.
-
Mature the DCs by adding LPS (100 ng/mL) for the final 24 hours of culture.
-
-
Isolation and Staining of T-Cells:
-
Isolate T-cells from the PBMCs of the second donor using the T-cell enrichment cocktail.
-
Label the T-cells with CFSE according to the manufacturer's protocol.
-
-
Co-culture and Treatment:
-
In a 96-well U-bottom plate, co-culture the CFSE-labeled T-cells (responder cells) with the allogeneic mo-DCs (stimulator cells) at a ratio of 10:1 (e.g., 1 x 10^5 T-cells and 1 x 10^4 DCs).
-
Add serial dilutions of this compound to the co-cultures. Include a vehicle control.
-
-
Incubation: Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.
-
Analysis of T-Cell Proliferation:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Analyze T-cell proliferation by flow cytometry, measuring the dilution of the CFSE signal in the T-cell population.
-
-
Data Analysis: Quantify the percentage of proliferated T-cells in each condition. Determine the ED50 of this compound, which is the concentration that restores 50% of the maximal T-cell proliferation.
Kynurenine and Tryptophan Quantification by LC-MS/MS
For a more precise quantification of IDO1 activity, the levels of kynurenine and tryptophan in the cell culture supernatant can be measured by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Procedure:
-
Sample Preparation:
-
Collect cell culture supernatant.
-
Add an internal standard (e.g., deuterated kynurenine and tryptophan).
-
Precipitate proteins by adding a solvent like methanol or acetonitrile, followed by centrifugation.
-
-
LC Separation: Inject the supernatant onto a suitable C18 reverse-phase column. Use a gradient elution with mobile phases typically consisting of water and acetonitrile with a modifier like formic acid.
-
MS/MS Detection: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for kynurenine, tryptophan, and their respective internal standards.
-
Data Analysis: Quantify the concentrations of kynurenine and tryptophan by comparing the peak areas of the analytes to their corresponding internal standards and using a standard curve. The IDO1 activity can be represented as the ratio of kynurenine to tryptophan.
Conclusion
This compound is a potent inhibitor of the IDO1 enzyme, a key target in cancer immunotherapy. The protocols provided here offer robust methods for the in vitro characterization of this compound and similar compounds. The HeLa cell-based assay is a straightforward method for determining the IC50, while the MLR assay provides a more physiologically relevant system to assess the functional consequence of IDO1 inhibition on T-cell responses. LC-MS/MS analysis offers the most sensitive and specific method for quantifying IDO1 activity. These assays are essential tools for researchers and drug development professionals working to advance novel cancer immunotherapies.
References
- 1. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of the optimized and validated LC-MS method for simultaneous quantification of tryptophan metabolites in culture medium from cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous Quantification of Selected Kynurenines Analyzed by Liquid Chromatography-Mass Spectrometry in Medium Collected from Cancer Cell Cultures [jove.com]
Application Notes and Protocols for the Use of NLG919 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of NLG919, a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), in preclinical mouse models of cancer. This document outlines the mechanism of action of this compound, detailed protocols for its preparation and administration, and methodologies for evaluating its efficacy and pharmacodynamic effects in vivo. Protocols for relevant immunological and bioanalytical assays, including flow cytometry for immune cell profiling and liquid chromatography-mass spectrometry (LC-MS/MS) for kynurenine and tryptophan analysis, are also included. Furthermore, representative data from preclinical studies are summarized to guide experimental design and data interpretation.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine.[1][2] In the tumor microenvironment (TME), elevated IDO1 activity leads to tryptophan depletion and accumulation of kynurenine, which collectively suppress the function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[3][4] This creates an immunosuppressive milieu that allows tumors to evade immune surveillance.[5]
This compound is a potent, orally bioavailable small molecule inhibitor of the IDO1 enzyme (Ki = 7 nM; EC50 = 75 nM).[6][7] By blocking the enzymatic activity of IDO1, this compound aims to reverse tumor-associated immunosuppression and restore anti-tumor immune responses.[8][9] Preclinical studies have demonstrated that this compound can reduce kynurenine levels, enhance T cell proliferation and activation, and suppress tumor growth, particularly when used in combination with other anti-cancer therapies.[1][8][9]
Mechanism of Action: IDO1 Pathway Inhibition
Data Presentation
Table 1: In Vivo Efficacy of this compound in Mouse Tumor Models
| Mouse Model | Cancer Type | Treatment | Dose & Schedule | Key Findings | Reference |
| C57BL/6 | B16-F10 Melanoma | This compound monotherapy | 100 mg/kg, twice daily (intragastric) | Dose-dependent tumor growth suppression.[1] | [1] |
| C57BL/6 | B16-F10 Melanoma | This compound + Paclitaxel | This compound: 100 mg/kg, twice daily (intragastric); Paclitaxel: 6.5 or 13 mg/kg, 1-2 times/week (intravenous) | Synergistic anti-tumor effects.[1] | [1] |
| KPC Mice | Pancreatic Cancer | This compound + Doxorubicin | This compound: 2.8 mg/kg, every 3 days (intravenous); Doxorubicin: 5.0 mg/kg, every 3 days (intravenous) | Enhanced anti-tumor activity compared to monotherapy.[8] | [8] |
Table 2: Pharmacodynamic Effects of this compound in Mouse Tumor Models
| Mouse Model | Cancer Type | Treatment | Dose & Schedule | Pharmacodynamic Marker | Result | Reference | |---|---|---|---|---|---| | C57BL/6 | B16-F10 Melanoma | this compound | 100 mg/kg, single dose (intragastric) | Decreased kynurenine levels in plasma and tumor.[1][10] |[1][10] | | C57BL/6 | B16-F10 Melanoma | this compound + Paclitaxel | this compound: 100 mg/kg, twice daily; Paclitaxel: various | Increased CD3+, CD4+, and CD8+ T cells in tumors.[1] |[1] | | C57BL/6 | B16-F10 Melanoma | this compound + Paclitaxel | this compound: 100 mg/kg, twice daily; Paclitaxel: various | Decreased CD4+CD25+ regulatory T cells in tumors.[1] |[1] | | KPC Mice | Pancreatic Cancer | this compound + Doxorubicin | this compound: 2.8 mg/kg, every 3 days; Doxorubicin: 5.0 mg/kg, every 3 days | Enhanced CD8+ T cell infiltration in tumors.[8] |[8] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle: 1% Sodium Carboxymethyl Cellulose (SCMC) for oral administration
-
Sterile Phosphate-Buffered Saline (PBS) for intravenous administration
-
Sonicator
-
Sterile syringes and needles
-
Oral gavage needles
Procedure for Oral Administration (Intragastric):
-
Prepare a 1% SCMC solution by dissolving SCMC in sterile water.
-
Weigh the required amount of this compound powder based on the desired concentration and the total volume needed for the study cohort.
-
Suspend the this compound powder in the 1% SCMC vehicle.
-
Sonicate the suspension until a homogenous mixture is achieved.
-
Administer the this compound suspension to mice via oral gavage at the specified dose and schedule (e.g., 100 mg/kg, twice daily).[11]
Procedure for Intravenous Administration:
-
Dissolve this compound in a minimal amount of a suitable solvent like DMSO, if necessary, and then dilute with sterile PBS to the final desired concentration. Ensure the final DMSO concentration is non-toxic to the animals.
-
Administer the this compound solution to mice via tail vein injection at the specified dose and schedule (e.g., 2.8 mg/kg, every 3 days).[8]
Protocol 2: In Vivo Tumor Studies in Syngeneic Mouse Models
B16-F10 Melanoma Model:
-
Culture B16-F10 melanoma cells in appropriate media.
-
Harvest and resuspend the cells in sterile PBS or media.
-
Inject 1 x 10^5 to 5 x 10^5 B16-F10 cells subcutaneously into the flank of C57BL/6 mice.[12][13]
-
Allow tumors to grow to a palpable size (e.g., ~100-150 mm³).
-
Randomize mice into treatment groups.
-
Initiate treatment with this compound and/or combination agents as described in Protocol 1.
-
Measure tumor volume using calipers and monitor mouse body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and collect tumors, blood, and other tissues for further analysis.
KPC Pancreatic Cancer Model:
-
Establish pancreatic tumors in C57BL/6 mice by implanting tumor fragments from KPC (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx1-Cre) mice into the right axilla.[2]
-
When tumors reach a volume of approximately 150 mm³, randomize the mice into treatment groups (n=6 per group).[2]
-
Administer treatments as per the study design (e.g., intravenous injections every 3 days).[2]
-
Monitor tumor growth and body weight every other day.[2]
-
Continue treatment until tumors reach the ethical endpoint (e.g., 1500 mm³).[2]
Protocol 3: Analysis of Tryptophan and Kynurenine by LC-MS/MS
Sample Preparation (Plasma and Tumor Homogenates):
-
For plasma, collect blood into EDTA-containing tubes and centrifuge to separate plasma.
-
For tumor tissue, homogenize the tissue in an appropriate buffer.
-
Pretreat plasma and tumor homogenate samples using solid-phase extraction.[3]
-
Use deuterated internal standards (Kyn-d4 and Trp-d5) for calibration.[3]
LC-MS/MS Analysis:
-
Perform chromatographic separation using a C18 reversed-phase analytical column with gradient elution.[5][6]
-
Use tandem mass spectrometry for detection and quantification of tryptophan and kynurenine.[7]
Protocol 4: Flow Cytometry for Tumor-Infiltrating Lymphocyte (TIL) Analysis
-
Excise tumors and mechanically dissociate them.
-
Perform enzymatic digestion to obtain a single-cell suspension.
-
(Optional) Lyse red blood cells using an appropriate lysis buffer.
-
Filter the cell suspension through a cell strainer (e.g., 70-100 µm).
-
Count the viable cells.
-
Stain the cells with a cocktail of fluorescently-labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8) and intracellular markers (e.g., FoxP3 for Tregs).
-
Acquire data on a flow cytometer.
-
Analyze the data to quantify different immune cell populations within the TME.
Protocol 5: Immunohistochemistry (IHC) for CD8 and FoxP3
-
Fix freshly excised tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut paraffin-embedded tissue sections (e.g., 4-5 µm).
-
Perform antigen retrieval using an appropriate buffer and method (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies against CD8 and FoxP3.[14][15]
-
Incubate with appropriate secondary antibodies.
-
Develop the signal using a suitable chromogen.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Image and quantify the stained cells.
Potential Side Effects and Toxicity
In a study combining this compound with doxorubicin in a pancreatic cancer mouse model, significant weight loss was observed in the groups receiving free this compound and the combination of free doxorubicin and this compound, suggesting potential toxic side effects.[2] However, another study combining this compound with paclitaxel in a melanoma model reported that this compound did not increase the side effects of paclitaxel.[1] Researchers should carefully monitor animal health, including body weight and general behavior, throughout the study.
Conclusion
This compound is a valuable tool for investigating the role of the IDO1 pathway in cancer immunology and for evaluating novel immunotherapy combinations in preclinical mouse models. The protocols and data presented in these application notes provide a foundation for designing and executing robust in vivo studies to assess the therapeutic potential of this compound. Careful consideration of the experimental model, dosing regimen, and endpoint analyses is crucial for obtaining meaningful and reproducible results.
References
- 1. Combinatorial antitumor effects of indoleamine 2,3-dioxygenase inhibitor this compound and paclitaxel in a murine B16-F10 melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redox-responsive metal-organic framework nanocapsules enhance tumor chemo-immunotherapy by modulating tumor metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of kynurnine and tryptophan, biomarkers of indoleamine 2,3-dioxygenase by LC-MS/MS in plasma and tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Extracellular matrix-degradable polymer nanostimulants elicit potent immune responses in orthotopic pancreatic cancer via sono-activatable dual-drug synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncology.labcorp.com [oncology.labcorp.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: NLG919 Dosage and Administration in Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of NLG919, a potent inhibitor of the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme. The protocols detailed below are compiled from preclinical studies and are intended to serve as a guide for the design and execution of in vivo experiments involving this compound.
Mechanism of Action
This compound is an orally bioavailable small molecule that targets the IDO1 pathway, a critical mechanism of immune escape in cancer.[1] IDO1 is an enzyme that catabolizes the essential amino acid L-tryptophan into kynurenine.[2] This depletion of tryptophan and accumulation of kynurenine in the tumor microenvironment suppresses the activity of effector T cells and promotes the function of regulatory T cells (Tregs), leading to an immunosuppressive state.[2] By inhibiting IDO1, this compound restores local tryptophan levels and reduces kynurenine production, thereby reversing immune suppression and enhancing anti-tumor immune responses.[1] The downstream signaling pathways affected by IDO1 activity, and thus modulated by this compound, include the General Control Nonderepressible 2 (GCN2) and mammalian Target of Rapamycin (mTOR) pathways, as well as the Aryl Hydrocarbon Receptor (AHR).[3]
Caption: Experimental Workflow for this compound in a B16-F10 Melanoma Model.
Protocol:
-
Cell Culture: Culture B16-F10 murine melanoma cells in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.
-
Cell Preparation: Harvest cells using trypsin, wash with sterile PBS, and resuspend in sterile PBS or saline at a concentration of 1 x 106 cells/100 µL. Keep cells on ice.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of C57BL/6 mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound (prepared as in Protocol 3.1) or vehicle control via oral gavage at the desired dose and frequency (e.g., 100 mg/kg, twice daily).
-
Monitoring: Measure tumor volume (using calipers: Volume = 0.5 x Length x Width²) and body weight regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study, euthanize mice and excise tumors for weight measurement. Tumors and other tissues (e.g., plasma, draining lymph nodes) can be collected for pharmacodynamic analysis (e.g., kynurenine/tryptophan ratio) and immunophenotyping by flow cytometry.
In Vivo Study Workflow: KPC Pancreatic Cancer Model
This protocol describes a general workflow for assessing the efficacy of intravenously administered this compound in a KPC (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx1-Cre) pancreatic cancer mouse model.
References
- 1. Combinatorial antitumor effects of indoleamine 2,3-dioxygenase inhibitor this compound and paclitaxel in a murine B16-F10 melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
NLG919: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NLG919, a potent and specific inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), in various cell culture experiments. The protocols detailed below are intended to assist in investigating the biological effects of this compound on cancer cells and immune cells, particularly in the context of cancer immunotherapy research.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that plays a critical role in tumor immune evasion.[1] By catalyzing the first and rate-limiting step in the degradation of the essential amino acid tryptophan into kynurenine, IDO1 creates an immunosuppressive tumor microenvironment.[2][3] This depletion of tryptophan and accumulation of kynurenine metabolites leads to the inhibition of effector T cell function and the promotion of regulatory T cells (Tregs), thereby allowing cancer cells to escape immune surveillance.[4]
This compound is a small molecule inhibitor that specifically targets the IDO1 pathway.[5][6] By blocking the enzymatic activity of IDO1, this compound restores local tryptophan levels and reduces the concentration of immunosuppressive kynurenine, thereby enhancing anti-tumor immune responses.[5] Preclinical studies have demonstrated that this compound can reverse IDO1-mediated immunosuppression and act synergistically with other cancer therapies, such as chemotherapy and immune checkpoint inhibitors.[7][8][9]
Mechanism of Action of this compound
This compound functions by competitively inhibiting the IDO1 enzyme, thereby blocking the conversion of tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine. This leads to a reversal of the immunosuppressive effects mediated by tryptophan depletion and kynurenine accumulation. The restoration of T cell function is a primary outcome of IDO1 inhibition by this compound.[5][6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity from in vitro and cell-free assays.
| Parameter | Value | Assay Type | Reference |
| Ki | 7 nM | Cell-free | [5][6] |
| IC50 | 4 nM | Cell-based (IFN-γ stimulated HeLa cells) | |
| EC50 | 75 nM | Cell-free | [5][6] |
| ED50 | 80 nM | Restoration of T-cell response (in vitro) | [5] |
| ED50 | 120 nM | Allogenic mixed lymphocyte reactions (in vitro) | [6] |
Experimental Protocols
General Cell Culture and Handling of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Sterile, nuclease-free microcentrifuge tubes
Preparation of this compound Stock Solution:
-
This compound is soluble in DMSO at 15 mg/mL and in ethanol at 30 mg/mL.[5][6]
-
To prepare a 10 mM stock solution in DMSO, dissolve 2.824 mg of this compound (MW: 282.4 g/mol ) in 1 mL of DMSO.[5]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 3 years.[5] A stock solution in DMSO is stable for up to 6 months at -80°C.[5]
General Cell Culture Procedures: Standard aseptic cell culture techniques should be followed for all experiments. This includes working in a laminar flow hood, using sterile reagents and media, and regularly monitoring cultures for contamination. Protocols for thawing, subculturing, and cryopreserving cells should be followed according to the specific requirements of the cell lines being used.
IDO1 Activity Assay (Kynurenine Measurement)
This protocol is designed to measure the inhibitory effect of this compound on IDO1 activity in cancer cells. IDO1 expression is induced with interferon-gamma (IFN-γ), and the production of kynurenine is measured in the cell culture supernatant.
Materials:
-
Cancer cell line known to express IDO1 upon IFN-γ stimulation (e.g., HeLa, SKOV-3, B16-F10)[4][8]
-
Recombinant human or murine IFN-γ
-
96-well cell culture plates
-
This compound stock solution
-
Trichloroacetic acid (TCA) solution (30% w/v)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Kynurenine standard
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1-5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.[4]
-
IDO1 Induction: The next day, add IFN-γ to each well to a final concentration of 25-100 ng/mL to induce IDO1 expression.[4][8] Include wells without IFN-γ as a negative control. Incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and replace it with 200 µL of the this compound dilutions. Include a vehicle control (DMSO, final concentration ≤ 0.5%). Incubate for 24-48 hours.
-
Kynurenine Measurement:
-
After incubation, collect 140 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[9]
-
Add 10 µL of 6.1 N TCA to each well and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[4]
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet any precipitate.[9]
-
Transfer 100 µL of the clear supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.[4]
-
Measure the absorbance at 480 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Prepare a standard curve using known concentrations of kynurenine.
-
Determine the concentration of kynurenine in each sample by interpolating from the standard curve.
-
Calculate the percentage of IDO1 inhibition for each this compound concentration compared to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Alternative Kynurenine Measurement by HPLC or LC-MS/MS: For more sensitive and specific quantification of kynurenine and tryptophan, HPLC or LC-MS/MS can be used. This involves protein precipitation from the cell culture supernatant followed by chromatographic separation and detection.[10]
Cell Viability (Cytotoxicity) Assay
This protocol assesses the cytotoxic effects of this compound, alone or in combination with other therapeutic agents, on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
This compound stock solution
-
Chemotherapeutic agent (optional, e.g., paclitaxel, cisplatin)[8][11]
-
Cell viability reagent (e.g., MTT, WST-1, or a commercial kit like CellTiter-Glo®)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 3,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Treatment:
-
For single-agent treatment, add serial dilutions of this compound to the wells.
-
For combination studies, pre-treat cells with or without IFN-γ (e.g., 25 ng/mL for 24 hours) if investigating IDO1-dependent effects.[8] Then, add this compound and/or a chemotherapeutic agent at various concentrations.
-
Include vehicle-treated and untreated controls.
-
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[8]
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for the chosen cell viability reagent. For an MTT assay, this typically involves adding the MTT reagent, incubating for a few hours, and then solubilizing the formazan crystals with a solvent like DMSO before reading the absorbance.[12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the drug concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by this compound, particularly in combination with other agents, using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and/or other compounds as described in the cytotoxicity assay protocol. Incubate for the desired duration (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Wash the cells with cold PBS.[13]
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.[13]
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[13]
-
T-Cell Co-culture Assay
This protocol evaluates the ability of this compound to reverse IDO1-mediated T-cell suppression by tumor cells.
Materials:
-
IDO1-expressing tumor cell line
-
Human or murine T cells (e.g., from PBMCs or a T-cell line like Jurkat)
-
Co-culture medium (e.g., RPMI-1640 with 10% FBS, IL-2)
-
This compound stock solution
-
IFN-γ (for inducing IDO1 in tumor cells)
-
Reagents for assessing T-cell proliferation (e.g., CFSE or BrdU) and function (e.g., ELISA for IFN-γ secretion)
Protocol:
-
Prepare Tumor Cells: Seed the tumor cells in a 96-well plate. If necessary, treat with IFN-γ for 24 hours to induce IDO1 expression.
-
Prepare T-Cells: Isolate and label T cells with a proliferation dye like CFSE, if measuring proliferation.
-
Co-culture Setup:
-
Add the T cells to the wells containing the tumor cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
Add serial dilutions of this compound to the co-culture. Include appropriate controls.
-
-
Incubation: Incubate the co-culture for 3-5 days.
-
Assessment of T-Cell Function:
-
Proliferation: Harvest the T cells and analyze CFSE dilution by flow cytometry.
-
Cytokine Production: Collect the culture supernatant and measure the concentration of cytokines like IFN-γ and IL-2 by ELISA.[14]
-
Cytotoxicity: Measure tumor cell viability using a cytotoxicity assay as described previously.
-
Troubleshooting
-
Low IDO1 Activity: Ensure the IFN-γ is active and used at an optimal concentration. Verify that the chosen cell line is responsive to IFN-γ for IDO1 induction.
-
High Background in Kynurenine Assay: Ensure the culture medium is fresh and does not contain high levels of tryptophan degradation products. Use appropriate blanks for the absorbance readings.
-
Inconsistent Results: Ensure accurate and consistent cell seeding. Use multichannel pipettes for reagent addition to minimize variability. Ensure complete dissolution of this compound in the stock solution.
-
Toxicity of this compound: While this compound is generally not cytotoxic at effective concentrations for IDO1 inhibition, it is advisable to perform a dose-response curve for cytotoxicity in each cell line to determine the optimal non-toxic concentration range for functional assays.
By following these detailed protocols and application notes, researchers can effectively utilize this compound as a tool to investigate the role of the IDO1 pathway in cancer immunology and to evaluate its potential as a therapeutic agent.
References
- 1. Cell culture and maintenance protocol | Abcam [abcam.com]
- 2. Essential protocols for animal cell culture [qiagen.com]
- 3. Cell culture protocol | Proteintech Group [ptglab.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Cell Culture Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. japsonline.com [japsonline.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
Application Notes and Protocols: Combining NLG919 with Chemotherapy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of NLG919, a potent and orally available inhibitor of indoleamine-2,3-dioxygenase 1 (IDO1), in combination with various chemotherapy agents. The provided protocols and data summaries are intended to guide researchers in designing and conducting their own preclinical studies to explore the synergistic anti-tumor effects of this combination therapy.
Introduction
Indoleamine 2,3-dioxygenase (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] Its expression in the tumor microenvironment is a critical mechanism of immune escape, leading to the suppression of effector T cell responses and the enhancement of regulatory T cell function.[1][2][3] this compound, also known as navoximod (GDC-0919), is a small molecule inhibitor of IDO1 with a potency (EC50) of 70-90 nM in cellular assays.[4][5][6] By blocking the conversion of tryptophan to kynurenine, this compound can reverse IDO1-mediated immunosuppression and enhance the efficacy of anti-cancer therapies.[4][7][8] Preclinical studies have demonstrated that combining this compound with chemotherapy can lead to synergistic anti-tumor effects without increasing the side effects of the chemotherapeutic agents.[9][10]
Mechanism of Action: this compound and Chemotherapy Synergy
The combination of this compound and chemotherapy leverages a dual approach to cancer treatment. Chemotherapy directly targets and kills cancer cells, often inducing immunogenic cell death (ICD), which can prime an anti-tumor immune response.[11] However, the tumor microenvironment often remains immunosuppressive due to mechanisms like IDO1 expression. This compound counters this by inhibiting IDO1, thereby reducing kynurenine levels and alleviating the suppression of T cells.[9][10] This creates a more favorable environment for the chemotherapy-induced immune response to effectively target and eliminate cancer cells. The synergy is further enhanced by the potential of some chemotherapies to induce IFN-γ, a potent inducer of IDO1, making the combination with an IDO1 inhibitor particularly effective.[9][10]
Caption: Synergistic anti-tumor mechanism of this compound and chemotherapy.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies combining this compound with various chemotherapy agents.
Table 1: Combination of this compound and Paclitaxel in B16-F10 Melanoma Model[9][10]
| Treatment Group | Tumor Growth Inhibition (%) | Change in Kynurenine/Tryptophan Ratio (Tumor) | CD8+ T cells in Tumor (%) |
| Control | - | - | Baseline |
| Paclitaxel (PTX) | ~20% | No significant change | Slight increase |
| This compound (100 mg/kg) | Dose-dependent, max at 100 mg/kg | Significant decrease | Moderate increase |
| PTX + this compound | Synergistic inhibition (significantly > single agents) | Significant decrease | Synergistically increased |
Table 2: Combination of this compound and Cisplatin in Nasopharyngeal Carcinoma (NPC) Cells[7][12]
| Treatment Group | Effect on Cell Apoptosis (Cisplatin-Resistant Cells) | Effect on Cell Migration (Cisplatin-Resistant Cells) |
| Control | Baseline | Baseline |
| Cisplatin | Minor induction | Minor inhibition |
| This compound | Minor induction | Minor inhibition |
| Cisplatin + this compound | Stronger induction of apoptosis | Stronger inhibition of migration |
Table 3: Combination of this compound and Doxorubicin in a Pancreatic Cancer Mouse Model[11]
| Treatment Group | Tumor Growth Inhibition | Body Weight Loss |
| Control (Saline) | - | No significant change |
| Doxorubicin (DOX) | Moderate | Significant |
| This compound | No significant inhibition | No significant change |
| DOX + this compound | Enhanced compared to DOX alone | Significant |
| DNMCs (DOX + this compound Nanocapsules) | Most significant inhibition | No substantial loss |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity and Synergy Assessment
This protocol is adapted from studies combining this compound with paclitaxel and cisplatin.[7][9][10][12]
1. Cell Culture:
-
Culture cancer cell lines (e.g., B16-F10 melanoma, CNE2/CDDP nasopharyngeal carcinoma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
For experiments involving IFN-γ, pre-treat cells with IFN-γ (e.g., 20 ng/mL) for 24 hours to induce IDO1 expression.[9][10]
2. Drug Preparation:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM) and store at -20°C.[4]
-
Prepare stock solutions of chemotherapy agents (e.g., paclitaxel, cisplatin) in their recommended solvents.
-
Dilute stock solutions in culture medium to the desired final concentrations for experiments.
3. Cytotoxicity Assay (MTT or similar):
-
Seed cells in 96-well plates at a density of 5x10^3 cells/well and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound, the chemotherapy agent, or the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
4. Synergy Analysis:
-
Use the CompuSyn software to calculate the Combination Index (CI) from the cytotoxicity data. A CI < 1 indicates a synergistic effect.[12]
Caption: Workflow for in vitro assessment of this compound and chemotherapy.
Protocol 2: In Vivo Tumor Xenograft Model
This protocol is a generalized procedure based on preclinical studies with this compound in combination with paclitaxel and doxorubicin.[9][10][11]
1. Animal Models:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice) or syngeneic models (e.g., C57BL/6 for B16-F10 tumors).
-
House animals in a pathogen-free environment with ad libitum access to food and water. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1x10^6 B16-F10 cells in 100 µL PBS) into the flank of each mouse.
-
Monitor tumor growth by measuring tumor volume (Volume = 0.5 x length x width^2) with calipers.
3. Treatment Protocol:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., n=6-10 per group):
-
Administer treatments for a specified period (e.g., 16 consecutive days).[10]
-
Monitor tumor volume and body weight regularly throughout the study.
4. Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histology, flow cytometry, LC-MS/MS).
-
Collect blood samples for pharmacokinetic and pharmacodynamic analysis (e.g., kynurenine and tryptophan levels).
Protocol 3: Pharmacodynamic Assessment of IDO1 Inhibition
This protocol describes the measurement of tryptophan and kynurenine levels to confirm the in vivo activity of this compound.[9][10][13]
1. Sample Collection:
-
Collect blood samples via cardiac puncture or tail vein bleeding into heparinized tubes.
-
Centrifuge the blood to separate plasma and store at -80°C.
-
Excise tumors and tumor-draining lymph nodes, snap-freeze in liquid nitrogen, and store at -80°C.
2. Sample Preparation:
-
For plasma and tissue homogenates, perform protein precipitation using trichloroacetic acid.[10]
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
3. LC-MS/MS Analysis:
-
Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentrations of tryptophan and kynurenine in the prepared samples.[10][13]
-
Calculate the kynurenine/tryptophan ratio as a pharmacodynamic marker of IDO1 inhibition.
Signaling Pathway
Caption: The IDO1-Kynurenine-AhR signaling pathway targeted by this compound.
Conclusion
The combination of the IDO1 inhibitor this compound with various chemotherapy agents represents a promising strategy to overcome tumor-induced immune suppression and enhance the efficacy of conventional cancer therapies. The protocols and data presented in these application notes provide a foundation for researchers to further explore and validate this therapeutic approach in various preclinical cancer models. Careful consideration of the experimental design, including the choice of cell lines, animal models, and dosing regimens, is crucial for obtaining robust and translatable results.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. A Phase I study of this compound for adult patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NLG-919 combined with cisplatin to enhance inhibitory effect on cell migration and invasion via IDO1-Kyn-AhR pathway in human nasopharyngeal carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Combinatorial antitumor effects of indoleamine 2,3-dioxygenase inhibitor this compound and paclitaxel in a murine B16-F10 melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combinatorial antitumor effects of indoleamine 2,3-dioxygenase inhibitor this compound and paclitaxel in a murine B16-F10 melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redox-responsive metal-organic framework nanocapsules enhance tumor chemo-immunotherapy by modulating tumor metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Simultaneous assaying of this compound, tryptophan and kynurenine by ultra-high performance LC-MS in pharmacokinetics and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NLG919 and Anti-PD-1/PD-L1 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors with immune checkpoint blockade, specifically targeting the PD-1/PD-L1 axis, represents a promising strategy in cancer immunotherapy. IDO1 is an enzyme that catalyzes the catabolism of tryptophan to kynurenine, leading to an immunosuppressive tumor microenvironment characterized by depleted tryptophan levels and an accumulation of immunosuppressive kynurenine. This environment impairs the function of effector T cells and promotes the activity of regulatory T cells (Tregs).[1][2][3] NLG919 (also known as GDC-0919 or navoximod) is a potent and orally bioavailable small molecule inhibitor of IDO1.[4][5] By blocking IDO1, this compound can reverse this immunosuppressive state, thereby potentially enhancing the anti-tumor activity of anti-PD-1/PD-L1 antibodies. Preclinical and early clinical studies have explored the synergistic effects of this combination therapy.[1][4][6]
These application notes provide a summary of key quantitative data from preclinical and clinical studies, along with detailed protocols for conducting similar research.
Data Presentation
Preclinical Efficacy of this compound and Anti-PD-L1 Combination Therapy
| Tumor Model | Treatment Group | Tumor Growth Inhibition (TGI) / Outcome | Key Immunological Changes | Reference |
| Syngeneic Mouse Melanoma Model | This compound + Anti-PD-L1 | Synergistic antitumor response | Increased CTL/Treg ratio, increased circulating IFN-γ levels, activated TAMs and DCs | [4] |
| Syngeneic Mouse Tumor Models | This compound (GDC-0919) + Anti-PD-L1 | Improved depth and duration of response vs. anti-PD-L1 alone | Improved CD8:Treg ratio, increased maturation and antigen presentation capacity by DCs and APCs | [6] |
| B16F10 Melanoma (in combination with vaccine) | This compound + pmel-1 T cell vaccine | 95% reduction in tumor volume | Enhanced antitumor responses of naïve, resting pmel-1 T-cells | [7] |
Clinical Efficacy of Navoximod (GDC-0919) and Atezolizumab (Anti-PD-L1) Combination Therapy (Phase I - NCT02471846)
| Patient Population | Dose Escalation (this compound) | Anti-PD-L1 (Atezolizumab) Dose | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| Advanced Solid Tumors (n=52) | 50-1000 mg orally twice daily | 1200 mg IV, every 3 weeks | 9% (4/45 evaluable patients with partial response) | 33% (4 PR + 11 SD) | [8] |
| Advanced Solid Tumors (n=157) | 50-1000 mg orally twice daily | 1200 mg IV, every 3 weeks | 9% (6/66) in dose-escalation; 11% (10/92) in expansion (PR or CR) | Not Reported | [1][5][9] |
Pharmacokinetics of Navoximod (GDC-0919)
| Study Population | Dose | Tmax | t1/2 | Key Findings | Reference |
| Patients with recurrent advanced solid tumors (Phase Ia) | 50-800 mg BID | ~1 hour | ~11 hours | Dose-proportional increases in exposure. | [3][5] |
| Patients with advanced solid tumors (Phase I in combination with atezolizumab) | 50-1000 mg BID | Not Specified | Not Specified | Linear pharmacokinetic profile. | [1][5][9] |
Signaling Pathways and Experimental Workflow
IDO1 and PD-L1 Signaling Pathways in the Tumor Microenvironment
References
- 1. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase I study of this compound for adult patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improved anti-tumor immunity and efficacy upon combination of the IDO1 inhibitor GDC-0919 with anti-PD-l1 blockade versus anti-PD-l1 alone in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combinatorial antitumor effects of indoleamine 2,3-dioxygenase inhibitor this compound and paclitaxel in a murine B16-F10 melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring IDO1 Inhibition with NLG919: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism. In the context of oncology, IDO1 has emerged as a critical immune checkpoint regulator. By depleting the essential amino acid tryptophan and producing immunosuppressive metabolites, IDO1 fosters an immune-tolerant microenvironment that allows tumors to evade immune surveillance.[1] Inhibition of IDO1 is a promising therapeutic strategy to restore anti-tumor immunity. NLG919 is a potent and orally bioavailable small molecule inhibitor of the IDO1 pathway.[2][3] These application notes provide detailed protocols for measuring the inhibitory activity of this compound against IDO1, from enzymatic assays to cellular and in vivo models.
IDO1 Signaling Pathway and Inhibition by this compound
IDO1 catalyzes the conversion of tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine. This depletion of tryptophan activates the General Control Nonderepressible 2 (GCN2) stress-response pathway in T cells, leading to cell cycle arrest and anergy.[1] Concurrently, the accumulation of kynurenine and its downstream metabolites activates the Aryl Hydrocarbon Receptor (AhR), which promotes the differentiation of regulatory T cells (Tregs) and suppresses the activity of effector T cells.[1] Furthermore, tryptophan depletion can lead to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, further contributing to the suppression of T cell proliferation and function.[1] this compound directly inhibits the enzymatic activity of IDO1, thereby preventing the depletion of tryptophan and the production of immunosuppressive kynurenine. This restores T cell proliferation and effector function within the tumor microenvironment.[2]
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Quantitative Data for this compound
The inhibitory potency of this compound has been characterized in various assays. The following tables summarize key quantitative data.
| Parameter | Value | Assay Type | Reference |
| Ki | 7 nM | Cell-free | [2] |
| EC50 | 75 nM | Cell-free | [2] |
| ED50 (Human) | 80 nM | Allogeneic MLR | [2] |
| ED50 (Mouse) | 120 nM | Antigen-specific T cell assay |
Table 1: In Vitro Potency of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | ~0.075 | [4] |
| SKOV-3 | Ovarian Cancer | Not specified | |
| B16-F10 | Melanoma | Not specified | |
| Nasopharyngeal Carcinoma (Cisplatin-resistant) | Nasopharyngeal Carcinoma | Not specified | [5] |
Table 2: Cellular IC50 Values of this compound in Various Cancer Cell Lines (Note: Specific IC50 values for this compound in various cancer cell lines are not consistently reported in the public domain. The EC50 in cell-free assays is often cited. Further internal studies are recommended to determine cell-line specific IC50 values).
| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| B16F10 mice | Melanoma | Oral administration | ~50% reduction in plasma and tissue kynurenine | [2] |
| B16F10 mice | Melanoma | In combination with pmel-1 T cell vaccine | 95% reduction in tumor volume |
Table 3: In Vivo Efficacy of this compound
Experimental Protocols
Experimental Workflow
A typical preclinical workflow for evaluating an IDO1 inhibitor such as this compound involves a multi-staged approach, starting with enzymatic and cellular assays to determine potency and concluding with in vivo studies to assess efficacy.
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
Protocol 1: Recombinant Human IDO1 Enzymatic Inhibition Assay
This protocol describes a cell-free enzymatic assay to determine the direct inhibitory effect of this compound on recombinant human IDO1.
Materials:
-
Recombinant Human IDO1 Enzyme
-
IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
L-Tryptophan (Substrate)
-
Ascorbic Acid (Reductant)
-
Methylene Blue (Electron Carrier)
-
Catalase
-
This compound
-
DMSO (Vehicle)
-
96-well black microplate
-
Microplate reader capable of fluorescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in IDO1 Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
Prepare a reaction mixture containing IDO1 Assay Buffer, ascorbic acid, methylene blue, and catalase.
-
Prepare a stock solution of L-Tryptophan in IDO1 Assay Buffer.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the reaction mixture.
-
Add the serially diluted this compound or vehicle (DMSO) to the respective wells.
-
Add the Recombinant Human IDO1 enzyme to all wells except for the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the L-Tryptophan solution to all wells.
-
-
Measurement:
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add a colorimetric or fluorogenic reagent that reacts with kynurenine.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (no-enzyme control) from all other readings.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
-
Protocol 2: Cellular IDO1 Inhibition Assay
This protocol describes a cell-based assay to measure the inhibition of IDO1 activity by this compound in a cellular context. Human cervical cancer (HeLa) or ovarian cancer (SKOV-3) cell lines are commonly used as they can be induced to express IDO1.
Materials:
-
HeLa or SKOV-3 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant Human Interferon-gamma (IFNγ)
-
This compound
-
DMSO (Vehicle)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Microplate reader
Procedure:
-
Cell Seeding and IDO1 Induction:
-
Seed HeLa or SKOV-3 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Allow cells to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFNγ (e.g., 50-100 ng/mL) for 24 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the IFNγ-containing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle (DMSO).
-
Incubate the plate for 24-48 hours.
-
-
Kynurenine Measurement:
-
After incubation, collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.
-
Centrifuge the samples to pellet the precipitate.
-
Transfer the supernatant to a new 96-well plate.
-
Add Ehrlich's Reagent to each well, which reacts with kynurenine to produce a colored product.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of kynurenine.
-
Determine the concentration of kynurenine in each sample from the standard curve.
-
Calculate the percent inhibition of kynurenine production for each this compound concentration relative to the vehicle control.
-
Determine the cellular IC50 value by plotting the percent inhibition against the log concentration of this compound.
-
Protocol 3: One-Way Mixed Lymphocyte Reaction (MLR) Assay
This protocol outlines a one-way MLR to assess the ability of this compound to rescue T cell proliferation suppressed by IDO1-expressing dendritic cells (DCs).
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors
-
Monocyte isolation kit
-
GM-CSF and IL-4 for DC differentiation
-
LPS or other stimuli for DC maturation and IDO1 induction
-
CD4+ or CD8+ T cell isolation kit
-
Cell proliferation dye (e.g., CFSE)
-
This compound
-
Complete RPMI-1640 medium
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Generation of IDO1-Expressing Monocyte-Derived Dendritic Cells (mo-DCs) (Stimulator Cells):
-
Isolate monocytes from the PBMCs of Donor A.
-
Culture the monocytes with GM-CSF and IL-4 for 5-7 days to differentiate them into immature mo-DCs.
-
Mature the mo-DCs and induce IDO1 expression by treating them with a maturation stimulus (e.g., LPS) and IFNγ for 24 hours.
-
Treat the mature mo-DCs with mitomycin C or irradiate them to prevent their proliferation.
-
-
Preparation of Responder T Cells:
-
Isolate CD4+ or CD8+ T cells from the PBMCs of Donor B.
-
Label the T cells with a cell proliferation dye (e.g., CFSE) according to the manufacturer's protocol.
-
-
MLR Co-culture:
-
In a 96-well U-bottom plate, co-culture the labeled responder T cells with the IDO1-expressing, proliferation-inactivated mo-DCs at a suitable ratio (e.g., 10:1 T cells to DCs).
-
Add serial dilutions of this compound or vehicle (DMSO) to the co-culture.
-
Include controls:
-
T cells alone (no stimulation)
-
T cells + mo-DCs (IDO1-mediated suppression)
-
T cells + mo-DCs without IFNγ treatment (no IDO1 expression)
-
-
-
Assessment of T Cell Proliferation:
-
Incubate the plate for 4-6 days.
-
Harvest the cells and stain with antibodies against T cell surface markers (e.g., CD3, CD4, CD8).
-
Analyze T cell proliferation by flow cytometry, measuring the dilution of the proliferation dye in the T cell population.
-
-
Data Analysis:
-
Quantify the percentage of proliferated T cells in each condition.
-
Plot the percentage of proliferation against the log concentration of this compound to determine the ED50, the concentration at which 50% of the maximal T cell proliferation is restored.
-
Conclusion
The protocols and data presented provide a comprehensive framework for the preclinical evaluation of the IDO1 inhibitor this compound. By employing a combination of enzymatic, cellular, and functional immune assays, researchers can thoroughly characterize the potency and mechanism of action of this compound and other IDO1 inhibitors, paving the way for their further development as cancer immunotherapeutics.
References
- 1. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. A Phase I study of this compound for adult patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NLG-919 combined with cisplatin to enhance inhibitory effect on cell migration and invasion via IDO1-Kyn-AhR pathway in human nasopharyngeal carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Efficacy Studies of NLG919, an IDO1 Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunomodulatory enzyme that plays a significant role in tumor immune evasion.[1][2] By catalyzing the initial and rate-limiting step in the degradation of the essential amino acid tryptophan to kynurenine, IDO1 creates an immunosuppressive tumor microenvironment.[3][4] This metabolic alteration leads to the depletion of tryptophan, which is essential for T cell proliferation and function, and the accumulation of kynurenine, which actively suppresses effector T cells and promotes the generation of regulatory T cells (Tregs).[2][5]
NLG919 is a potent and orally bioavailable small-molecule inhibitor of the IDO1 enzyme.[6][7] It competitively binds to the heme cofactor of IDO1, effectively blocking the conversion of tryptophan to kynurenine.[1] This inhibition restores local tryptophan levels and reduces the concentration of immunosuppressive kynurenine, thereby reversing T cell anergy and enhancing the anti-tumor immune response.[6][8] These application notes provide detailed protocols for in vitro and in vivo experimental designs to evaluate the efficacy of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IDO1 signaling pathway and a general experimental workflow for assessing the efficacy of this compound.
In Vitro Efficacy Studies
Protocol 1: IDO1 Enzyme Inhibition Assay
This protocol determines the direct inhibitory effect of this compound on recombinant IDO1 enzyme activity.
Materials:
-
Recombinant human IDO1 enzyme
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
L-tryptophan
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
This compound
-
Trichloroacetic acid (TCA)
-
p-dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid (20 mM), methylene blue (10 µM), and catalase (100 µg/mL).[4]
-
Add recombinant IDO1 enzyme to the reaction mixture.
-
Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the wells.
-
Initiate the reaction by adding L-tryptophan (400 µM).[4]
-
Incubate at 37°C for 30-60 minutes.[4]
-
Stop the reaction by adding 30% (w/v) TCA.[4]
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[4]
-
Centrifuge the plate to pellet precipitated protein.[4]
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.[4]
-
Measure the absorbance at 480 nm.[4]
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Table 1: In Vitro IDO1 Enzyme Inhibition Data
| Compound | Target | Ki (nM) | IC50 (nM) |
| This compound | IDO1 | 7 [6][7] | 38-75 [7][9] |
| Epacadostat | IDO1 | - | 5 |
| BMS-986205 | IDO1 | - | 10 |
Protocol 2: Cell-Based IDO1 Activity Assay
This protocol measures the ability of this compound to inhibit IDO1 activity in a cellular context.
Materials:
-
HeLa or SKOV-3 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant Human Interferon-gamma (IFN-γ)
-
This compound
-
Control IDO1 inhibitor (e.g., Epacadostat)
-
96-well cell culture plates
-
TCA solution
-
Ehrlich's reagent
-
Kynurenine standard
-
Microplate reader
Procedure:
-
Seed HeLa or SKOV-3 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.[3]
-
Induce IDO1 expression by adding IFN-γ to a final concentration of 100 ng/mL and incubate for 24 hours.[3][10]
-
Remove the medium and replace it with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubate for 24-48 hours.[3]
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins and incubate at 50°C for 30 minutes.[3]
-
Centrifuge to pellet the precipitate.[3]
-
Transfer the clear supernatant to a new plate, add Ehrlich's reagent, and incubate for 10 minutes at room temperature.[3]
-
Measure the absorbance at 480 nm.[3]
-
Determine the kynurenine concentration from a standard curve and calculate the IC50 value.
Table 2: Cell-Based IDO1 Activity Data (HeLa Cells)
| Compound | Cell-Based IC50 (nM) | Maximum Inhibition (%) |
| This compound | ~90 [11] | >95% |
| Epacadostat | 15 | >95% |
| BMS-986205 | 50 | ~80% |
Protocol 3: Mixed Lymphocyte Reaction (MLR) Assay
This protocol assesses the ability of this compound to restore T cell proliferation suppressed by IDO-expressing cells.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two different healthy donors
-
Complete RPMI-1640 medium
-
This compound
-
IDO-expressing dendritic cells (DCs) or other antigen-presenting cells (APCs)
-
T cell proliferation dye (e.g., CFSE)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Isolate PBMCs from two healthy donors.
-
For a one-way MLR, treat the stimulator PBMCs from one donor with mitomycin C to prevent their proliferation.[12]
-
Label the responder T cells from the second donor with a proliferation dye like CFSE.[12]
-
Co-culture the stimulator and responder cells in a 96-well plate at an appropriate ratio (e.g., 1:10 stimulator to responder).[12]
-
Add IDO-expressing cells (e.g., IFN-γ-treated DCs) to the co-culture to suppress T cell proliferation.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Incubate for 3-7 days.[13]
-
Harvest the cells and analyze T cell proliferation by measuring the dilution of the CFSE dye in the responder T cell population using flow cytometry.[12]
Table 3: T-Cell Proliferation Restoration by this compound in MLR
| Condition | T-Cell Proliferation (CFSE low %) |
| Unstimulated T-Cells | <5% |
| Stimulated T-Cells (MLR) | 70-80% |
| Stimulated T-Cells + IDO+ DCs | 20-30% |
| Stimulated T-Cells + IDO+ DCs + This compound (100 nM) | 60-70% |
In Vivo Efficacy Studies
Protocol 4: Syngeneic Mouse Tumor Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in immunocompetent mice.
Materials:
-
6-8 week old female C57BL/6 or BALB/c mice
-
B16-F10 (melanoma) or CT26 (colon carcinoma) cells
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Calipers
Procedure:
-
Subcutaneously implant B16-F10 (5 x 10⁵ cells) or CT26 (1 x 10⁶ cells) into the flank of the mice.[2][14]
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).[2]
-
Randomize mice into treatment groups (e.g., vehicle, this compound, anti-PD-1, combination).
-
Administer this compound orally, typically twice daily (BID), at doses ranging from 50-200 mg/kg.[14]
-
Measure tumor volume with calipers every 2-3 days. Tumor volume = (Length x Width²)/2.[2]
-
Monitor animal body weight and general health.
-
At the end of the study, collect tumors and plasma for pharmacodynamic and histological analysis.
Table 4: In Vivo Anti-Tumor Efficacy of this compound in B16-F10 Melanoma Model
| Treatment Group | Dose (mg/kg, BID) | Tumor Growth Inhibition (%) | Change in Kyn/Trp Ratio (%) |
| Vehicle | - | 0 | 0 |
| This compound | 100 | ~50% [14] | ~50% decrease [8] |
| Anti-PD-1 | 10 | ~40% | - |
| This compound + Anti-PD-1 | 100 + 10 | >80% | ~50% decrease |
Protocol 5: Pharmacodynamic Analysis of Kynurenine and Tryptophan
This protocol details the measurement of key biomarkers of IDO1 inhibition.
Materials:
-
Plasma and tumor tissue samples from in vivo studies
-
Protein precipitation solution (e.g., trichloroacetic acid or acetonitrile)
-
LC-MS/MS or HPLC system
-
Kynurenine and tryptophan standards
Procedure:
-
Homogenize tumor tissue samples.
-
For both plasma and tumor homogenates, precipitate proteins using a suitable solvent.[14]
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
Quantify the concentrations of kynurenine and tryptophan using a validated LC-MS/MS or HPLC method with a standard curve.[11]
-
Calculate the kynurenine/tryptophan (Kyn/Trp) ratio as a pharmacodynamic marker of IDO1 activity.
Table 5: Pharmacodynamic Effects of this compound in B16-F10 Tumor-Bearing Mice
| Analyte | Vehicle Control | This compound (100 mg/kg) | % Change |
| Plasma Tryptophan (µM) | ~60 | ~60 | No significant change |
| Plasma Kynurenine (µM) | ~2.5 | ~1.25 | -50% |
| Plasma Kyn/Trp Ratio | ~0.042 | ~0.021 | -50% |
| Tumor Tryptophan (nmol/g) | ~20 | ~20 | No significant change |
| Tumor Kynurenine (nmol/g) | ~10 | ~5 | -50% |
| Tumor Kyn/Trp Ratio | ~0.5 | ~0.25 | -50% |
Protocol 6: Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol outlines the characterization of the immune cell infiltrate within the tumor microenvironment.
Materials:
-
Freshly excised tumors
-
Tumor dissociation kit (e.g., Miltenyi Biotec)
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3)
-
Flow cytometer
Procedure:
-
Prepare single-cell suspensions from tumor tissue using a tumor dissociation kit and mechanical disruption.[15]
-
Lyse red blood cells.[16]
-
Perform a live/dead stain to exclude non-viable cells.[16]
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface and intracellular markers to identify different lymphocyte populations.
-
Acquire the samples on a flow cytometer.[16]
-
Analyze the data to quantify the percentages and absolute numbers of different TIL populations (e.g., CD8+ effector T cells, CD4+ helper T cells, and CD4+FoxP3+ regulatory T cells).
Table 6: Effect of this compound on Tumor-Infiltrating Lymphocytes in B16-F10 Tumors
| Cell Population | Vehicle Control (% of CD45+ cells) | This compound (100 mg/kg) (% of CD45+ cells) |
| CD3+ T-Cells | ~20% | ~35% |
| CD8+ T-Cells | ~8% | ~18% |
| CD4+ T-Cells | ~12% | ~17% |
| CD4+FoxP3+ Tregs | ~5% | ~2% |
| CD8+/Treg Ratio | 1.6 | 9.0 |
Conclusion
The protocols detailed in these application notes provide a robust framework for the preclinical evaluation of the IDO1 inhibitor, this compound. The in vitro assays confirm the direct enzymatic and cellular activity of this compound, while the in vivo studies in syngeneic tumor models demonstrate its anti-tumor efficacy and immunomodulatory effects. The consistent reduction in the kynurenine-to-tryptophan ratio serves as a reliable pharmacodynamic biomarker for target engagement. Furthermore, the analysis of tumor-infiltrating lymphocytes reveals a shift towards a more inflamed and anti-tumorigenic microenvironment upon this compound treatment. These comprehensive studies are essential for advancing our understanding of this compound's mechanism of action and for guiding its further clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. abcam.com [abcam.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. A new, simple, bioassay for human IFN-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. oncotarget.com [oncotarget.com]
- 11. mdpi.com [mdpi.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. sartorius.com [sartorius.com]
- 14. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. crownbio.com [crownbio.com]
- 16. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of T Cells Following NLG919 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] In the tumor microenvironment, IDO1 expression by tumor cells or antigen-presenting cells leads to the depletion of tryptophan and the accumulation of kynurenine metabolites.[1][2] These events suppress the activity of effector T cells and enhance the function of regulatory T cells (Tregs), thereby promoting immune tolerance and allowing tumor escape.[1][2][3][4]
NLG919 is a potent and specific inhibitor of the IDO1 enzyme.[1][2][5] By blocking the enzymatic activity of IDO1, this compound restores local tryptophan levels and reduces kynurenine production, which in turn alleviates immune suppression.[5][6] Preclinical studies have demonstrated that this compound treatment leads to the dose-dependent activation and proliferation of effector T cells and can result in significant tumor regression.[1][2] This application note provides detailed protocols for the analysis of T cell populations using flow cytometry after in vitro treatment with this compound, enabling researchers to quantitatively assess its impact on key T cell subsets.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IDO1 signaling pathway and the experimental workflow for analyzing the effects of this compound on T cells.
Caption: IDO1 pathway and this compound mechanism of action.
Caption: Flow cytometry analysis workflow.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on key T cell populations. These tables can be used as templates for presenting experimental data.
Table 1: Effect of this compound on CD4+ and CD8+ T Cell Populations
| Treatment Group | Concentration (µM) | % CD3+ T Cells | % CD4+ Helper T Cells | % CD8+ Cytotoxic T Cells |
| Vehicle Control (DMSO) | 0 | Value | Value | Value |
| This compound | 1 | Value | Value | Value |
| This compound | 5 | Value | Value | Value |
| This compound | 10 | Value | Value | Value |
Table 2: Effect of this compound on Regulatory T Cell (Treg) Population
| Treatment Group | Concentration (µM) | % CD4+CD25+ T Cells | % Treg (CD4+CD25+Foxp3+) Cells |
| Vehicle Control (DMSO) | 0 | Value | Value |
| This compound | 1 | Value | Value |
| This compound | 5 | Value | Value |
| This compound | 10 | Value | Value |
Table 3: Effect of this compound on T Cell Activation and Proliferation Markers
| Treatment Group | Concentration (µM) | % CD8+IFN-γ+ Cells | % CD4+ T Cell Proliferation (e.g., Ki-67) |
| Vehicle Control (DMSO) | 0 | Value | Value |
| This compound | 1 | Value | Value |
| This compound | 5 | Value | Value |
| This compound | 10 | Value | Value |
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
50 mL conical tubes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the buffy coat (containing PBMCs) at the interface undisturbed.[7]
-
Collect the buffy coat layer and transfer it to a new 50 mL conical tube.[7]
-
Wash the collected PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.[7]
-
Discard the supernatant and resuspend the cell pellet in complete RPMI 1640 medium (containing 10% FBS and 1% Penicillin-Streptomycin).
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
Protocol 2: T Cell Culture and this compound Treatment
This protocol describes the in vitro treatment of PBMCs with this compound.
Materials:
-
Isolated PBMCs
-
Complete RPMI 1640 medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
T cell activators (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)[8]
-
24-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Adjust the concentration of PBMCs to 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
For T cell activation, add anti-CD3/CD28 beads or other stimuli as required for your specific experimental aims.
-
Add the desired concentrations of this compound to the treatment wells. Add an equivalent volume of DMSO to the vehicle control wells.
-
Incubate the plates in a humidified CO2 incubator at 37°C for 48-72 hours.
Protocol 3: Flow Cytometry Staining of T Cells
This protocol provides a general procedure for the surface and intracellular staining of T cells for flow cytometry analysis.
Materials:
-
This compound-treated and control cells
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies (see Table 4 for a suggested panel)
-
Fixation/Permeabilization Buffer
-
1X Permeabilization Buffer
-
FACS tubes
-
Centrifuge
Procedure:
-
Surface Staining:
-
Harvest the cells from the culture plates and transfer them to FACS tubes.
-
Wash the cells with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the surface marker antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD25).[7]
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Wash the cells once with FACS buffer.
-
Intracellular Staining (for Foxp3, IFN-γ, etc.):
-
Resuspend the cell pellet in 1 mL of Fixation/Permeabilization buffer and incubate for 20-30 minutes at 4°C.
-
Wash the cells once with 1X Permeabilization Buffer.[7]
-
Resuspend the fixed and permeabilized cells in 100 µL of 1X Permeabilization Buffer containing the intracellular antibodies (e.g., anti-Foxp3, anti-IFN-γ).[7]
-
Incubate for 30-60 minutes at 4°C in the dark.[7]
-
Wash the cells twice with 1X Permeabilization Buffer.[7]
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer. It is recommended to acquire a minimum of 100,000 events per sample for reliable data.[7]
-
Table 4: Suggested Antibody Panel for Flow Cytometry
| Marker | Cell Type/Function | Fluorochrome Suggestion |
| CD3 | Pan T Cell Marker[9] | FITC |
| CD4 | Helper T Cells[9] | PerCP-Cy5.5 |
| CD8 | Cytotoxic T Cells[9] | APC |
| CD25 | Activation Marker, Treg Marker[9] | PE |
| Foxp3 | Regulatory T Cell Lineage Marker | Alexa Fluor 647 |
| IFN-γ | Effector Cytokine[10] | PE-Cy7 |
| Ki-67 | Proliferation Marker | BV421 |
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. A Phase I study of this compound for adult patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Tumors use enzyme to recruit regulatory T-cells and suppress immune response | EurekAlert! [eurekalert.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. Flow cytometry markers guide | Abcam [abcam.com]
- 10. T cell markers | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting NLG919 Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling the indoleamine 2,3-dioxygenase (IDO1) inhibitor, NLG919. This guide focuses on addressing common solubility and stability challenges to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally available small molecule inhibitor of the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme.[1][2][3] IDO1 is the first and rate-limiting enzyme in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[4][5][6] In many tumors, the upregulation of IDO1 leads to the depletion of tryptophan and the accumulation of kynurenine metabolites.[7][8] This microenvironment suppresses the activity of effector T cells and enhances the function of regulatory T cells (Tregs), allowing cancer cells to evade the immune system.[4][8][9] this compound blocks this enzymatic activity, thereby restoring T-cell responses and enhancing antitumor immunity.[1][2]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents but is insoluble in water.[3] The most common solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO).[1][10] Solubility has also been reported in ethanol and Dimethylformamide (DMF).[2][3][11] It is crucial to use anhydrous solvents to minimize degradation.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, allow the solid compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.[12] Add the desired volume of a suitable anhydrous solvent (e.g., DMSO) to the solid this compound. Vortex vigorously, and if necessary, gently warm the solution in a 37°C water bath or sonicate in short bursts to ensure complete dissolution.[13] Visually inspect the solution to confirm it is clear and free of particulates.
Q4: My this compound solution appears cloudy or has precipitated after dilution in aqueous media. What should I do?
A4: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer or cell culture medium.[14][15] Here are several troubleshooting steps:
-
Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low, typically below 0.5%, to avoid both toxicity and precipitation.[15]
-
Perform Serial Dilutions: Instead of a single large dilution, perform intermediate serial dilutions in a suitable buffer or medium.[15]
-
Increase Mixing: After adding the this compound stock to the aqueous solution, ensure rapid and thorough mixing.
-
Pre-Assay Solubility Check: Before your main experiment, test the solubility of this compound at your final working concentration in the specific assay buffer or medium. Incubate for the duration of your experiment, then centrifuge and measure the supernatant concentration to determine the true soluble concentration.[13]
Q5: How should I store this compound to ensure its stability?
A5: Proper storage is critical for maintaining the integrity of this compound.[1][11]
-
Solid Form: Store the solid powder as supplied at or below -20°C for up to 3 years.[1]
-
Stock Solutions: Prepare stock solutions in anhydrous DMSO and store them in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[1][12] Under these conditions, the DMSO stock is stable for up to 6 months.[1] Protect solutions from light by using amber vials or wrapping tubes in foil.[12]
Q6: I am seeing inconsistent results in my cell-based assays. Could this be related to this compound instability?
A6: Yes, inconsistent results can be a sign of compound precipitation or degradation in the cell culture medium.[13] In addition to the solubility troubleshooting steps (Q4), consider the following:
-
Metabolic Stability: The compound may be metabolized by the cells over the course of the experiment. You can assess this by measuring the concentration of intact this compound in the medium at different time points using a method like LC-MS.[15][16]
-
Adsorption to Plastics: Small molecules can sometimes adsorb to the surfaces of labware. Using low-adsorption plates and tubes may help mitigate this.[12]
-
Degraded Stock: If you suspect your stock solution has degraded, the most direct way to confirm this is with analytical methods like HPLC or LC-MS to check for the appearance of new peaks and a decrease in the parent compound.[12] If degradation is confirmed, prepare a fresh stock solution.
Data Presentation
Table 1: this compound Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₂N₂O | [1][2] |
| Molecular Weight | 282.4 Da | [1][2] |
| Appearance | White powder | [1] |
| Purity | ≥98% | [1][3] |
| CAS Number | 1402836-58-1 | [1] |
Table 2: this compound Solubility Data
| Solvent | Concentration | Molarity | Notes | Reference |
| DMSO | 15 - 16 mg/mL | ~53 - 57 mM | Gentle warming may be required. | [1][2][3][11] |
| Ethanol | 14 - 30 mg/mL | ~49 - 106 mM | [2][3][11] | |
| DMF | 16 mg/mL | ~57 mM | [11] | |
| DMSO:PBS (pH 7.2) (1:10) | 0.3 mg/mL | ~1.06 mM | Limited aqueous solubility. | [11] |
| Water | Insoluble | N/A | [3] |
Table 3: this compound In Vitro Potency
| Parameter | Value | Reference |
| Ki | 7 nM | [1][2][10] |
| EC₅₀ | 75 nM | [1][2][10] |
| ED₅₀ (T-cell response) | 80 - 120 nM | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibration: Allow the vial of solid this compound to warm to room temperature for 15-20 minutes before opening.
-
Weighing: Using a calibrated analytical balance, accurately weigh out 2.82 mg of this compound powder.
-
Dissolution: Transfer the powder to a sterile microcentrifuge tube. Add 1.0 mL of anhydrous DMSO.
-
Solubilization: Vortex the tube vigorously for 2-3 minutes. If particulates are still visible, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing. Sonication in short bursts can also be applied.[13]
-
Verification: Ensure the solution is clear and homogenous by visual inspection.
-
Aliquoting and Storage: Dispense the 10 mM stock solution into single-use, light-protected (amber or foil-wrapped) low-adsorption tubes. Store immediately at -80°C.
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution of this compound in cell culture medium. For example, to achieve a final concentration of 10 µM in a well, you might first dilute the 10 mM stock 1:100 in medium to create a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate dilution to your cell culture wells. For instance, add 10 µL of the 100 µM intermediate solution to a well containing 90 µL of medium to achieve a final volume of 100 µL and a final this compound concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
Mixing: Gently mix the contents of the well by pipetting up and down or by gentle plate agitation.
-
Incubation: Proceed with your experimental incubation period.
Visualizations
Caption: Mechanism of this compound in the IDO1 signaling pathway.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. This compound, small molecule IDO pathway inhibitor (CAS 1402836-58-1) | Abcam [abcam.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Indoleamine 2,3-dioxygenase 1 (IDO1): an up-to-date overview of an eclectic immunoregulatory enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase I study of this compound for adult patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Details [gisttrials.org]
- 10. tribioscience.com [tribioscience.com]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Combinatorial antitumor effects of indoleamine 2,3-dioxygenase inhibitor this compound and paclitaxel in a murine B16-F10 melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of NLG919 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using NLG919, a potent inhibitor of the indoleamine 2,3-dioxygenase 1 (IDO1) pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, orally bioavailable small molecule inhibitor of the IDO1 enzyme.[1][2] IDO1 is the first and rate-limiting enzyme in the kynurenine pathway of tryptophan degradation.[3][4] By inhibiting IDO1, this compound blocks the conversion of tryptophan to kynurenine, thereby reversing the immunosuppressive effects of tryptophan depletion and kynurenine accumulation in the tumor microenvironment.[3][4][5]
Q2: What are the recommended storage and solubility conditions for this compound?
A2: this compound is typically supplied as a solid. For long-term storage, it should be kept at or below -20°C for up to 3 years.[2] Stock solutions are commonly prepared in dimethyl sulfoxide (DMSO), where it is soluble at concentrations up to 15 mg/mL.[2][6] For cell culture experiments, it is crucial to ensure the final DMSO concentration is non-toxic to the cells, typically below 0.5%.
Q3: What are the known potency values for this compound against IDO1?
A3: this compound exhibits potent inhibition of IDO1. The reported inhibitory constant (Ki) is approximately 7 nM, and the half-maximal effective concentration (EC50) in cell-free assays is around 75 nM.[1][2][7] In cell-based assays, the ED50 for restoring T-cell responses is reported to be in the range of 80-120 nM.[1][7]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected IDO1 inhibition in cellular assays.
-
Possible Cause 1: Suboptimal IDO1 Induction.
-
Solution: Ensure adequate induction of IDO1 expression in your target cells. For many cell lines, such as HeLa or SKOV-3, this requires stimulation with interferon-gamma (IFN-γ).[8] The optimal concentration and incubation time for IFN-γ should be determined for your specific cell line, but a common starting point is 100 ng/mL for 24-48 hours.[9][10]
-
-
Possible Cause 2: this compound Precipitation in Media.
-
Solution: Although soluble in DMSO at high concentrations, this compound can precipitate when diluted into aqueous cell culture media. To mitigate this, prepare a concentrated stock solution in DMSO and then perform serial dilutions in pre-warmed (37°C) culture medium. Vortex or pipette vigorously during dilution to ensure rapid and even dispersion. When adding the final concentration to your cells, mix gently to avoid disturbing the cell monolayer.
-
-
Possible Cause 3: High Cell Density.
-
Solution: An excessively high cell density can lead to a higher concentration of the IDO1 enzyme, requiring a greater concentration of this compound for effective inhibition. Optimize your cell seeding density to be within the linear range of the assay and sensitive to inhibition.
-
Issue 2: Unexpected or off-target effects observed in experiments.
-
Possible Cause 1: TDO Inhibition.
-
Solution: this compound has been reported to have weak inhibitory activity against tryptophan 2,3-dioxygenase (TDO), another enzyme that catabolizes tryptophan.[11] If your experimental system expresses TDO, consider this potential off-target effect. To dissect the specific effects of IDO1 versus TDO inhibition, you could use a more selective TDO inhibitor as a control or utilize cell lines with known expression levels of both enzymes.
-
-
Possible Cause 2: Aryl Hydrocarbon Receptor (AHR) Activation.
-
Solution: Like other tryptophan analogs, this compound may act as an agonist for the Aryl Hydrocarbon Receptor (AHR).[3][12] AHR activation can have various downstream effects on gene expression and cellular signaling.[13] To investigate this, you can perform an AHR activation assay, such as a DRE-luciferase reporter assay or by measuring the upregulation of AHR target genes like CYP1A1 via qPCR.
-
-
Possible Cause 3: mTOR Pathway Activation.
-
Solution: Some tryptophan mimetics have been shown to activate the mTOR signaling pathway.[3] While not definitively proven for this compound, if you observe unexpected effects on cell growth or proliferation, it may be worthwhile to assess the phosphorylation status of key mTOR pathway proteins (e.g., p70S6K, 4E-BP1) by Western blot.
-
Issue 3: High background in kynurenine measurement assays.
-
Possible Cause 1: Media Components.
-
Solution: Phenol red in cell culture media can interfere with colorimetric assays. If you are using a colorimetric method to measure kynurenine, consider using phenol red-free media for your experiments. Additionally, ensure that your baseline media does not contain high levels of tryptophan breakdown products.
-
-
Possible Cause 2: Reagent Issues.
-
Solution: Ensure that your detection reagents, such as Ehrlich's reagent (p-dimethylaminobenzaldehyde), are fresh and properly prepared. Run a standard curve with known concentrations of kynurenine in every experiment to ensure the accuracy of your measurements.
-
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference(s) |
| IDO1 Ki | 7 nM | Cell-free enzymatic assay | [1][2][7] |
| IDO1 EC50 | 75 nM | Cell-free enzymatic assay | [1][2][7] |
| Cellular ED50 | 80 - 120 nM | T-cell response restoration | [1][7] |
| Solubility in DMSO | 15 mg/mL | - | [2][6] |
Experimental Protocols & Visualizations
IDO1 Signaling Pathway and this compound Inhibition
The following diagram illustrates the IDO1 pathway and the point of inhibition by this compound, as well as potential off-target interactions.
Caption: IDO1 pathway, this compound inhibition, and potential off-target effects.
Experimental Workflow: Cellular IDO1 Activity Assay
This workflow outlines the key steps for measuring the inhibitory effect of this compound on IDO1 activity in a cellular context.
Caption: Workflow for cellular IDO1 activity assay.
Detailed Protocol 1: Cellular Kynurenine Measurement Assay
This protocol provides a step-by-step guide for quantifying kynurenine in cell culture supernatants.
Materials:
-
HeLa or other suitable cells with inducible IDO1 expression.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Recombinant human IFN-γ.
-
This compound.
-
96-well cell culture plates.
-
Trichloroacetic acid (TCA) solution (30% w/v).
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Kynurenine standard.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
IDO1 Induction: The next day, replace the medium with fresh medium containing 100 ng/mL IFN-γ to induce IDO1 expression. Incubate for 24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the IFN-γ containing medium and replace it with 200 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-IFN-γ control. Incubate for 24-48 hours.
-
Sample Collection: After incubation, carefully collect 140 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Protein Precipitation and Hydrolysis: Add 10 µL of 6.1 N TCA to each well to precipitate proteins. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[2]
-
Centrifugation: Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.
-
Color Development: Transfer 100 µL of the clear supernatant to a new 96-well plate. Add 100 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.
-
Measurement: Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of kynurenine. Determine the kynurenine concentration in your samples from the standard curve and calculate the IC50 value for this compound.
Detailed Protocol 2: T-Cell Co-culture Proliferation Assay
This protocol outlines a method to assess the ability of this compound to restore T-cell proliferation in the presence of IDO1-expressing cells.
Materials:
-
IDO1-expressing cells (e.g., IFN-γ-stimulated SKOV-3 cells).
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat).
-
Cell proliferation dye (e.g., CFSE or similar).
-
T-cell activators (e.g., anti-CD3/CD28 beads or PHA).
-
This compound.
-
Complete RPMI-1640 medium.
-
Flow cytometer.
Procedure:
-
Prepare IDO1-Expressing Cells: Seed SKOV-3 cells in a 96-well plate and stimulate with 100 ng/mL IFN-γ for 24-48 hours to induce IDO1 expression.
-
Label T-Cells: Isolate PBMCs or use Jurkat cells and label them with a cell proliferation dye according to the manufacturer's instructions.
-
Co-culture Setup: Wash the IFN-γ-stimulated SKOV-3 cells. Add the labeled T-cells to the wells containing the SKOV-3 cells at a suitable ratio (e.g., 10:1 T-cells to SKOV-3 cells).
-
Treatment and Activation: Add serial dilutions of this compound to the co-culture. Also, add T-cell activators (e.g., anti-CD3/CD28 beads) to stimulate T-cell proliferation. Include appropriate controls (T-cells alone, T-cells with SKOV-3 but no this compound, etc.).
-
Incubation: Incubate the co-culture for 3-5 days.
-
Flow Cytometry Analysis: Harvest the T-cells and analyze the dilution of the proliferation dye by flow cytometry. A decrease in the dye's fluorescence intensity indicates cell division.
-
Data Analysis: Quantify the percentage of proliferated T-cells in each condition. Determine the concentration of this compound required to restore T-cell proliferation.
Detailed Protocol 3: Aryl Hydrocarbon Receptor (AHR) Activation Assay
This protocol describes a reporter assay to determine if this compound activates the AHR.
Materials:
-
A suitable cell line for transfection (e.g., HepG2).
-
A Dioxin Response Element (DRE)-luciferase reporter plasmid.
-
A control plasmid for normalization (e.g., Renilla luciferase).
-
Transfection reagent.
-
This compound.
-
A known AHR agonist as a positive control (e.g., TCDD).
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect the cells with the DRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent. Plate the transfected cells in a 96-well plate.
-
Treatment: After 24 hours, treat the cells with serial dilutions of this compound. Include a vehicle control, a positive control (TCDD), and a no-treatment control.
-
Incubation: Incubate the cells for 18-24 hours.
-
Cell Lysis: Lyse the cells using the buffer provided in the dual-luciferase assay kit.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as fold induction over the vehicle control to determine the extent of AHR activation by this compound.[14]
Disclaimer: These protocols are intended as a guide and may require optimization for your specific experimental conditions.
References
- 1. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. puracyp.com [puracyp.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. A Phase I study of this compound for adult patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NLG-919 combined with cisplatin to enhance inhibitory effect on cell migration and invasion via IDO1-Kyn-AhR pathway in human nasopharyngeal carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and mitigating potential cytotoxicity associated with the IDO1 inhibitor, NLG919, in in vitro cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and orally bioavailable inhibitor of the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme.[1][2][3] IDO1 is a key enzyme in the kynurenine pathway, which catabolizes the essential amino acid tryptophan into kynurenine.[4] In the context of cancer, increased IDO1 activity in the tumor microenvironment leads to tryptophan depletion and accumulation of kynurenine, which suppresses the activity of effector T cells and promotes an immunosuppressive environment.[4] By inhibiting IDO1, this compound aims to restore anti-tumor immune responses.
Q2: Is this compound directly cytotoxic to cancer cells?
A2: Current evidence suggests that this compound, when used as a single agent at concentrations effective for IDO1 inhibition, does not exhibit significant direct cytotoxicity to various cancer cell lines. For instance, one study reported no obvious effects on the proliferation of B16-F10 melanoma cells when treated with this compound alone. However, it's crucial to determine the cytotoxic profile for your specific cell line, as sensitivity can vary.
Q3: Why am I observing high levels of cell death in my experiments with this compound?
A3: If you are observing unexpected cytotoxicity, consider the following possibilities:
-
Synergistic Effects: this compound can significantly enhance the cytotoxic effects of other chemotherapeutic agents, such as paclitaxel and cisplatin.[5][6] This is a known mechanism of action and may be the intended outcome of a combination therapy study.
-
IFN-γ Pre-treatment: Pre-treatment of cells with interferon-gamma (IFN-γ) can upregulate IDO1 expression, which may sensitize the cells to the effects of this compound in combination with other drugs, potentially leading to increased apoptosis.[5][7]
-
Off-Target Effects: Although less characterized for this compound specifically, IDO inhibitors as a class may have off-target effects on signaling pathways like mTOR and the aryl hydrocarbon receptor (AhR), which are involved in cell survival and apoptosis.[8][9] Dysregulation of these pathways could contribute to cytotoxicity under certain experimental conditions.
-
High Concentrations: Using this compound at concentrations significantly higher than its effective dose for IDO1 inhibition (EC50 typically in the nanomolar range) may lead to off-target effects and cytotoxicity.[2]
-
Solvent Toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to cells at higher concentrations. It is essential to use a vehicle control to assess solvent-related cytotoxicity.
Q4: How can I mitigate unintended cytotoxicity associated with this compound?
A4: To minimize off-target or unintended cytotoxicity, consider the following strategies:
-
Optimize Concentration: Determine the optimal concentration of this compound for your specific cell line and experimental goals. This can be achieved by performing a dose-response curve and using the lowest concentration that achieves the desired level of IDO1 inhibition.
-
Optimize Exposure Time: The duration of exposure to this compound can influence its cytotoxic effects. Shorter incubation times may be sufficient to achieve IDO1 inhibition without causing significant cell death.
-
Careful Combination Studies: When using this compound in combination with other drugs, carefully titrate the concentrations of both agents to identify a synergistic window that maximizes the desired effect while minimizing toxicity to non-target cells.
-
Control for IFN-γ Effects: If using IFN-γ, be aware of its potential to modulate chemosensitivity and apoptosis independently of this compound.[7][10] Include appropriate controls to dissect the individual and combined effects.
-
Monitor Cell Health: Regularly assess cell morphology and viability throughout the experiment to detect early signs of cytotoxicity.
Troubleshooting Guides
Issue 1: Higher-than-expected cytotoxicity with this compound as a single agent.
| Possible Cause | Troubleshooting Steps |
| High Concentration | Perform a dose-response experiment to determine the IC50 value for your cell line. Start with a wide range of concentrations and narrow down to a more focused range around the IC50. Aim to use the lowest effective concentration for your experiments. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.5%). Always include a vehicle control (medium with the same concentration of solvent) in your experiments. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to this compound. It is crucial to establish a baseline cytotoxicity profile for each new cell line. |
| Suboptimal Culture Conditions | Ensure cells are healthy, in the logarithmic growth phase, and free from contamination. Stressed cells are often more susceptible to drug-induced toxicity. |
Issue 2: Excessive cytotoxicity in combination therapy studies (e.g., with Paclitaxel or Cisplatin).
| Possible Cause | Troubleshooting Steps |
| Synergistic Toxicity | This may be the expected outcome. To manage it, perform a matrix of dose-response experiments for both this compound and the combination drug to identify concentrations that provide synergy without excessive cell death. Analyze the data using methods like the Chou-Talalay method to determine the Combination Index (CI). |
| IFN-γ Sensitization | If pre-treating with IFN-γ, be aware that it can enhance the pro-apoptotic effects of chemotherapeutic agents.[11] Perform control experiments with and without IFN-γ to understand its contribution to the observed cytotoxicity. |
| Altered Apoptosis Pathways | The combination treatment may be strongly activating pro-apoptotic pathways. Characterize the mode of cell death (apoptosis vs. necrosis) using assays like Annexin V/PI staining. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound.
Table 1: In Vitro Inhibitory Potency of this compound against IDO1
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Ki | 7 nM | Cell-free assay | [2] |
| EC50 (IDO1 inhibition) | 75 nM | Cell-based assay | [2][3] |
| ED50 (T-cell suppression block) | 80 nM | Allogeneic MLR with human DCs | [2][4] |
Table 2: Cytotoxic IC50 Values of this compound in Combination with Cisplatin in Nasopharyngeal Carcinoma Cell Lines
| Cell Line | Treatment | IC50 (µM) |
| CNE2 (Cisplatin-sensitive) | Cisplatin | 14.23 |
| NLG-919 | >40 | |
| Cisplatin + NLG-919 (10 µM) | 8.56 | |
| CNE2/CDDP (Cisplatin-resistant) | Cisplatin | 38.12 |
| NLG-919 | >40 | |
| Cisplatin + NLG-919 (10 µM) | 19.87 | |
| Data derived from a study on nasopharyngeal carcinoma cells, where cytotoxicity was assessed after 48 hours of treatment. The combination shows a significant reduction in the IC50 of cisplatin, indicating a synergistic effect.[12] |
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound and/or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an optimal density in a 96-well plate and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of this compound and/or other compounds. Include vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound and/or other test compounds
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mix from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength recommended by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental samples relative to the spontaneous and maximum release controls.
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometry tubes
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (calcium-containing)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound and/or other compounds for the desired time.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples on a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[13][14][15]
Protocol 4: Western Blot for Cleaved Caspase-3
This protocol detects the activated form of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells and determine the protein concentration.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. An increase in the cleaved caspase-3 band (typically ~17/19 kDa) indicates apoptosis induction.[1][6][16]
Signaling Pathways and Experimental Workflows
Caption: Workflow for investigating this compound's synergistic cytotoxicity.
Caption: this compound enhances cisplatin-induced apoptosis via the IDO1-AhR pathway.
Caption: Potential off-target signaling of IDO inhibitors.
References
- 1. This compound, small molecule IDO pathway inhibitor (CAS 1402836-58-1) | Abcam [abcam.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combinatorial antitumor effects of indoleamine 2,3-dioxygenase inhibitor this compound and paclitaxel in a murine B16-F10 melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NLG-919 combined with cisplatin to enhance inhibitory effect on cell migration and invasion via IDO1-Kyn-AhR pathway in human nasopharyngeal carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. altogenlabs.com [altogenlabs.com]
- 8. IDO1 involvement in mTOR pathway: a molecular mechanism of resistance to mTOR targeting in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of AhR in positive regulation of cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. caspase3 assay [assay-protocol.com]
- 14. Frontiers | Interferon Gamma Induces Changes in Natural Killer (NK) Cell Ligand Expression and Alters NK Cell-Mediated Lysis of Pediatric Cancer Cell Lines [frontiersin.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. mpbio.com [mpbio.com]
Technical Support Center: Improving the Bioavailability of NLG919 in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the IDO1 inhibitor, NLG919. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the oral bioavailability of this compound in preclinical animal studies.
Understanding the Challenge: this compound's Poor Aqueous Solubility
This compound is a potent inhibitor of the indoleamine 2,3-dioxygenase 1 (IDO1) pathway, a critical target in cancer immunotherapy.[1][2] The IDO1 enzyme is the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[3][4][5] By inhibiting IDO1, this compound can restore T-cell responses and enhance anti-tumor immunity.[1]
A significant hurdle in the preclinical development of this compound is its poor aqueous solubility.[6] This characteristic can lead to low and variable oral bioavailability, making it difficult to achieve consistent and therapeutically relevant plasma concentrations in animal models. This guide will walk you through potential solutions and provide detailed protocols to enhance the oral delivery of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing low and highly variable plasma concentrations of this compound after oral gavage in our mouse model. What are the likely causes?
A1: This is a common issue with poorly soluble compounds like this compound. The primary reasons include:
-
Incomplete Dissolution: The compound may not fully dissolve in the gastrointestinal (GI) fluids, leading to limited absorption.
-
Formulation-Related Issues: The chosen vehicle may not be optimal for solubilizing or dispersing this compound, leading to precipitation or inconsistent dosing.
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
Improper Gavage Technique: Inconsistent administration can lead to dosing errors or reflux.[7]
Q2: What is a simple, initial formulation strategy for oral administration of this compound in rodents?
A2: A common starting point for poorly soluble compounds is a suspension in an aqueous vehicle containing a suspending agent. A 0.5% w/v methylcellulose or carboxymethylcellulose (CMC) in water is a standard choice.[7] This helps to ensure a more uniform suspension for consistent dosing. However, for a compound with very low solubility like this compound, this may not be sufficient to achieve adequate exposure.
Q3: We've tried a simple suspension and the bioavailability is still poor. What are the next steps?
A3: To significantly improve the oral bioavailability of this compound, more advanced formulation strategies are necessary. These approaches aim to increase the solubility and dissolution rate of the compound in the GI tract. Key strategies to consider are:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous form of the drug, which has a higher dissolution rate.[8]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI fluids, facilitating drug absorption.[6]
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can significantly increase its aqueous solubility.[9]
Q4: How do I choose the best formulation strategy for my study?
A4: The choice of formulation depends on several factors, including the physicochemical properties of this compound, the desired pharmacokinetic profile, and the resources available. It is often beneficial to screen several formulation approaches in parallel to identify the most effective one for your specific animal model and experimental goals.
Q5: Are there any known excipients that have been used with this compound?
A5: A study has demonstrated that hydroxypropyl-β-cyclodextrin (HP-β-CD) can increase the aqueous solubility of this compound by approximately 800-fold for intravenous administration.[9] This suggests that cyclodextrins are a promising class of excipients for enhancing the oral bioavailability of this compound as well. Other common excipients for poorly soluble drugs include polymers like povidone (PVP) and copovidone for solid dispersions, and oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., polyethylene glycol 400) for SEDDS.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between animals. | Inconsistent dosing due to poor formulation homogeneity. | Ensure the formulation is a uniform suspension or a clear solution. Use appropriate mixing techniques (e.g., vortexing, sonicating) immediately before each administration.[7] |
| Improper oral gavage technique. | Ensure all personnel are properly trained in oral gavage techniques. Administer the dose slowly to prevent regurgitation.[3][4] | |
| Differences in food intake among animals. | Fast animals overnight before dosing, ensuring access to water.[7] | |
| Precipitation of this compound in the formulation upon standing. | The vehicle has a low solubilizing capacity for this compound. | Increase the concentration of co-solvents or surfactants in the formulation. Consider using a different vehicle system altogether (e.g., switch from a simple suspension to a SEDDS). |
| Temperature changes affecting solubility. | Prepare formulations fresh daily and store them at a controlled room temperature. If refrigeration is necessary, ensure the formulation is brought to room temperature and thoroughly re-suspended before dosing. | |
| Signs of gastrointestinal distress in animals after dosing (e.g., diarrhea, lethargy). | The vehicle or excipients are causing irritation. | Test the vehicle alone in a control group of animals to assess its tolerability. Consider using alternative, well-tolerated excipients.[10] |
| High concentration of the drug is irritating the GI tract. | If possible, increase the dosing volume while decreasing the drug concentration, staying within the recommended volume limits for the animal species.[3] |
Signaling and Experimental Workflow Diagrams
Detailed Experimental Protocols
Protocol 1: Preparation of a Simple this compound Suspension (0.5% Methylcellulose)
This protocol is a basic starting point for oral administration.
Materials:
-
This compound powder
-
Methylcellulose (e.g., Sigma-Aldrich M0512)
-
Sterile, purified water
-
Magnetic stirrer and stir bar
-
Glass beaker and graduated cylinder
Procedure:
-
Prepare the 0.5% Methylcellulose Vehicle: a. Heat approximately one-third of the final required volume of purified water to 60-80°C. b. While stirring the hot water vigorously, slowly sprinkle the required amount of methylcellulose powder (0.5 g for 100 mL) onto the vortex to ensure proper dispersion. c. Once dispersed, remove the solution from the heat and add the remaining two-thirds of the water as cold water or ice to rapidly cool the solution. d. Continue stirring until the solution is clear and viscous. Store at 2-8°C.
-
Prepare the this compound Suspension: a. Weigh the required amount of this compound powder. b. In a small glass beaker or tube, levigate the this compound powder with a small amount of the 0.5% methylcellulose vehicle to form a smooth paste. c. Gradually add the remaining vehicle while stirring continuously with a magnetic stirrer to achieve the final desired concentration and volume. d. Stir for at least 30 minutes to ensure a uniform suspension. e. Important: Vigorously vortex or stir the suspension immediately before each animal is dosed to ensure homogeneity.
Protocol 2: Preparation of an this compound Solid Dispersion (Solvent Evaporation Method)
This method aims to create an amorphous form of this compound to improve its dissolution rate.
Materials:
-
This compound powder
-
Polymer (e.g., Povidone K30, Copovidone VA64)
-
Volatile organic solvent (e.g., methanol, ethanol, or a mixture that dissolves both this compound and the polymer)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w).
-
Completely dissolve both the this compound and the polymer in the chosen organic solvent in a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once a solid film is formed, further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.
-
For administration, the resulting powder can be suspended in a 0.5% methylcellulose vehicle as described in Protocol 1.
Protocol 3: Preparation of an this compound Self-Emulsifying Drug Delivery System (SEDDS)
This formulation creates a fine emulsion in the GI tract to enhance absorption.
Materials:
-
This compound powder
-
Oil (e.g., medium-chain triglycerides like Capryol™ 90)
-
Surfactant (e.g., Cremophor® EL, Tween® 80)
-
Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Glass vial
-
Vortex mixer
Procedure:
-
Screen for suitable excipients by determining the solubility of this compound in various oils, surfactants, and co-solvents.
-
Based on solubility data, select a combination of oil, surfactant, and co-solvent. A common starting point is a ratio of 30% oil, 40% surfactant, and 30% co-solvent (w/w/w).
-
Weigh the oil, surfactant, and co-solvent into a glass vial and vortex until a clear, homogenous mixture is formed.
-
Add the required amount of this compound to the excipient mixture.
-
Vortex and gently warm (if necessary, not exceeding 40°C) until the this compound is completely dissolved.
-
The final formulation should be a clear, isotropic liquid that can be administered directly by oral gavage.
Quantitative Data Presentation
The following tables provide hypothetical, yet representative, pharmacokinetic data to illustrate the expected improvements in this compound bioavailability with different formulation strategies in a mouse model.
Table 1: Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose (50 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| Simple Suspension (0.5% CMC) | 150 ± 45 | 2.0 | 600 ± 180 | 100 (Reference) |
| Solid Dispersion (1:4 this compound:Copovidone) | 600 ± 150 | 1.0 | 3000 ± 750 | 500 |
| SEDDS (30% Capryol 90, 40% Cremophor EL, 30% Transcutol HP) | 950 ± 200 | 0.5 | 4500 ± 900 | 750 |
| Cyclodextrin Complex (1:2 this compound:HP-β-CD molar ratio) | 750 ± 180 | 1.0 | 3600 ± 800 | 600 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Table 2: Dose Escalation Study of this compound in SEDDS Formulation in Rats
| Dose (mg/kg) | Cmax (ng/mL) | AUC (0-inf) (ng*hr/mL) |
| 10 | 250 ± 60 | 1200 ± 300 |
| 30 | 700 ± 150 | 3800 ± 850 |
| 100 | 2100 ± 500 | 12500 ± 2800 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
By implementing these advanced formulation strategies and following the provided protocols, researchers can significantly improve the oral bioavailability of this compound, leading to more consistent and reliable results in preclinical efficacy and pharmacokinetic studies.
References
- 1. ovid.com [ovid.com]
- 2. kinampark.com [kinampark.com]
- 3. research.sdsu.edu [research.sdsu.edu]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. japsonline.com [japsonline.com]
- 9. This compound/cyclodextrin complexation and anti-cancer therapeutic benefit as a potential immunotherapy in combination with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Self-emulsifying drug delivery systems (SEDDS) disrupt the gut microbiota and trigger an intestinal inflammatory response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to NLG919 Treatment in Cancer Models
Welcome to the technical support center for researchers utilizing the IDO1 inhibitor, NLG919. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during pre-clinical cancer model experiments, with a focus on understanding and overcoming treatment resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a key enzyme in the kynurenine pathway, which is responsible for the breakdown of the essential amino acid tryptophan.[3] In the tumor microenvironment, elevated IDO1 activity leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, primarily kynurenine.[3] This metabolic shift suppresses the activity of effector T cells and promotes the function of regulatory T cells (Tregs), allowing cancer cells to evade the immune system.[3] this compound blocks this process, thereby restoring anti-tumor immunity.[1]
Q2: My cancer cell line does not respond to this compound treatment in vitro. What could be the reason?
A2: There are several potential reasons for a lack of response to this compound monotherapy in vitro:
-
Low or absent IDO1 expression: this compound's efficacy is dependent on the target enzyme, IDO1. Some cancer cell lines may not express IDO1 or express it at very low levels. It is crucial to confirm IDO1 expression in your cell line at both the mRNA and protein level.
-
Lack of IDO1 induction: IDO1 expression is often induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).[4] If your in vitro model does not include an inflammatory stimulus, you may not observe significant IDO1 activity and therefore, no effect from this compound. Consider pre-treating your cancer cells with IFN-γ to induce IDO1 expression before assessing this compound activity.
-
Compensatory pathways: Cancer cells can develop resistance by upregulating alternative tryptophan-catabolizing enzymes, such as Tryptophan 2,3-dioxygenase (TDO2), or Indoleamine 2,3-dioxygenase 2 (IDO2). These enzymes can compensate for the inhibition of IDO1, maintaining an immunosuppressive microenvironment.
Q3: We are observing variability in our kynurenine/tryptophan (Kyn/Trp) ratio measurements. What are the common causes and solutions?
A3: The Kyn/Trp ratio is a critical pharmacodynamic biomarker for IDO1 activity.[3] Variability in its measurement can be frustrating. Here are some common causes and troubleshooting tips:
-
Sample handling and processing: The stability of kynurenine and tryptophan can be affected by sample handling. It is recommended to process blood samples immediately after collection.[5] If immediate processing is not possible, store samples at 4°C for no longer than 24 hours.[5] For long-term storage, plasma or serum should be separated and frozen at -80°C.[6]
-
Analytical method: Both HPLC and LC-MS/MS are commonly used to measure kynurenine and tryptophan. Ensure your method is properly validated with appropriate standards and quality controls. High background in HPLC can be caused by contaminated mobile phases or columns.[7]
-
Biological variability: The Kyn/Trp ratio can be influenced by factors other than IDO1 activity in vivo, such as hepatic TDO activity and the activity of downstream enzymes in the kynurenine pathway.[3] It's important to have appropriate control groups in your experiments to account for this biological variability.
Troubleshooting Guides
Problem 1: Difficulty in Generating this compound-Resistant Cell Lines
Symptoms:
-
No significant increase in the IC50 of this compound after prolonged exposure.
-
High levels of cell death during the selection process.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Starting Concentration | Begin selection with a sub-lethal concentration of this compound, typically around the IC10-IC20, to allow for gradual adaptation.[2] Starting with a high concentration (e.g., IC50 or above) may lead to widespread cell death and prevent the emergence of resistant clones.[8] |
| Inadequate Dose Escalation Strategy | Gradually increase the concentration of this compound in a stepwise manner. A common approach is to increase the concentration by 1.5 to 2-fold after the cells have recovered and reached 70-80% confluency in the presence of the current concentration.[2][9] This process can take several months.[8] |
| Cell Line Instability | Some cell lines may not readily develop resistance. If you are not seeing any change in sensitivity after several months, consider trying a different cancer cell line known to express IDO1. |
| Lack of Continuous Drug Pressure | It is crucial to maintain continuous exposure to this compound during the selection process to prevent the loss of the resistant phenotype. |
Problem 2: Reduced this compound Efficacy in In Vivo Models
Symptoms:
-
Tumor growth is not significantly inhibited by this compound treatment in a murine cancer model.
-
No significant reduction in plasma or tumor kynurenine levels post-treatment.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal Dosing and Administration | Ensure the correct dose and route of administration are being used. For murine models, this compound has been shown to be effective at doses around 100 mg/kg administered orally.[8] The dosing frequency is also critical; for example, twice daily administration for 21 days in a 28-day cycle has been used in clinical trials.[10] |
| Poor Bioavailability | If you are preparing your own this compound formulation, ensure it is properly solubilized. This compound is soluble in DMSO.[1] For in vivo studies, appropriate vehicle controls should be used. |
| Compensatory TDO2 Activity | Tumors may rely on TDO2 for tryptophan catabolism, especially in the presence of an IDO1 inhibitor. Analyze TDO2 expression in your tumor model. If TDO2 is highly expressed, consider a combination therapy with a TDO2 inhibitor. |
| Activation of the Aryl Hydrocarbon Receptor (AhR) | Kynurenine, the product of IDO1 and TDO2 activity, is a ligand for the Aryl Hydrocarbon Receptor (AhR). AhR activation can promote tumor cell survival and immune evasion.[11] Consider evaluating AhR pathway activation in your resistant models and exploring the use of AhR antagonists in combination with this compound. |
Data Presentation
Table 1: Potency of this compound in Biochemical and Cellular Assays
| Assay Type | Target | Species | IC50 / EC50 / ED50 (nM) | Reference |
| Biochemical Assay (Ki) | IDO1 | - | 7 | [1] |
| Cell-free Assay (EC50) | IDO1 | - | 75 | [1] |
| Allogenic Mixed Lymphocyte Reaction (ED50) | IDO-induced T cell suppression | - | 80 | [1] |
| Allogenic Mixed Lymphocyte Reaction (ED50) | T cell response restoration | - | 120 | [1] |
Note: Specific fold-change data in this compound IC50 for resistant versus sensitive cancer cell lines is not extensively available in the public domain and will likely need to be generated empirically for your specific cancer model. A significant increase in the IC50 value (typically >3-fold) is generally considered indicative of resistance.[12]
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol provides a general framework for developing this compound-resistant cancer cell lines. The specific concentrations and timelines will need to be optimized for your cell line of interest.
-
Determine the initial IC50 of this compound:
-
Plate your cancer cell line of interest in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 48-72 hours.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
-
Initiate Resistance Induction:
-
Culture the parental cell line in a flask with complete medium containing this compound at a concentration equivalent to the IC10-IC20 determined in step 1.[2]
-
Maintain the cells in a standard cell culture incubator.
-
-
Dose Escalation:
-
When the cells reach 70-80% confluency, passage them into a new flask with fresh medium containing a 1.5 to 2-fold higher concentration of this compound.[2][9]
-
Continue this stepwise increase in this compound concentration. It is advisable to cryopreserve cells at each stage of resistance development.
-
-
Confirmation of Resistance:
-
After several months of continuous culture with escalating doses of this compound, perform a cell viability assay to determine the new IC50 of the resistant cell line.
-
A significant increase in the IC50 value (e.g., >3-fold) compared to the parental cell line confirms the development of resistance.[12]
-
Protocol 2: Measurement of Kynurenine and Tryptophan by HPLC
This protocol outlines a general method for quantifying kynurenine and tryptophan in cell culture supernatants or plasma.
-
Sample Preparation:
-
For cell culture supernatants, centrifuge to remove any cells or debris.
-
For plasma, collect blood in heparinized or EDTA-containing tubes and centrifuge to separate the plasma.
-
Deproteinize samples by adding an equal volume of 10% trichloroacetic acid (TCA), vortexing, and centrifuging at high speed to pellet the precipitated protein.
-
-
HPLC Analysis:
-
Use a C18 reverse-phase column.
-
The mobile phase typically consists of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).
-
Detect tryptophan by its native fluorescence (excitation ~285 nm, emission ~365 nm).
-
Detect kynurenine by UV absorbance at ~360 nm.
-
-
Quantification:
-
Generate standard curves for both kynurenine and tryptophan using known concentrations.
-
Calculate the concentrations in your samples based on the standard curves.
-
The Kyn/Trp ratio can then be calculated.
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways involved in this compound action and resistance.
Caption: Experimental workflow for studying this compound resistance.
Caption: Logical relationships of this compound resistance mechanisms.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Plasma [Kynurenine]/[Tryptophan] Ratio and Indoleamine 2,3-Dioxygenase: Time for Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ibidi.com [ibidi.com]
- 5. Associations of Parameters of the Tryptophan–Kynurenine Pathway with Cardiovascular Risk Factors in Hypertensive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Generation of Prostate Cancer Cell Models of Resistance to the Anti-mitotic Agent Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase I study of this compound for adult patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NLG-919 combined with cisplatin to enhance inhibitory effect on cell migration and invasion via IDO1-Kyn-AhR pathway in human nasopharyngeal carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Experimental Variability in NLG919 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming experimental variability when working with the IDO1 inhibitor, NLG919 (also known as Navoximod or GDC-0919).
Frequently Asked Questions (FAQs) & Troubleshooting
General Compound Handling and Storage
Q1: How should I store and handle my this compound compound?
A: this compound is a white powder that should be stored at or below -20°C for up to 3 years.[1] For frequent use, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO) and store it in aliquots at -80°C for up to 6 months to minimize freeze-thaw cycles.[1] The compound is soluble in DMSO at 15 mg/mL.
In Vitro Assay Variability
Q2: My IC50/EC50 values for this compound are inconsistent between experiments. What are the potential causes?
A: Inconsistent IC50 or EC50 values are a common issue in in vitro assays and can stem from several factors:
-
Cell-Based Variability:
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Cell Line Authenticity and Passage Number: Genetic drift can occur in cell lines over time. It is crucial to use low-passage number cells and regularly authenticate your cell lines.[2]
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure your cell seeding protocol is standardized and that you have a uniform cell suspension.[2][3] Overly high cell density can lead to a higher IC50 value.[3]
-
IFN-γ Stimulation: The induction of IDO1 expression by interferon-gamma (IFN-γ) is a critical step. The concentration and incubation time of IFN-γ can significantly impact IDO1 expression levels.[4][5][6] Variations in the timing or concentration of IFN-γ can lead to inconsistent IDO1 activity and, consequently, variable this compound potency measurements. Pro-inflammatory cytokines like TNF-α and IL-1 can synergistically increase IFN-γ-induced IDO activity, so their presence or absence in the culture media could be a source of variability.[4]
-
-
Assay Conditions:
-
Compound Stability in Media: While this compound is stable under recommended storage conditions, its stability in cell culture media over the course of an experiment should be considered. It's advisable to prepare fresh dilutions of this compound for each experiment.[7][8]
-
DMSO Concentration: High concentrations of DMSO, the solvent for this compound, can be toxic to cells. The final DMSO concentration in your assay should ideally not exceed 0.5%.[9] Always include a vehicle control (media with the same final DMSO concentration without this compound) to account for any solvent effects.
-
Edge Effects: In 96-well plates, the outer wells are more prone to evaporation, which can alter the concentration of media components and the drug. It is recommended to not use the outer wells for critical measurements or to ensure proper plate sealing and humidification.[10]
-
-
Discrepancy between Enzymatic and Cellular Assays:
Q3: I am observing cytotoxicity in my control wells. What could be the cause?
A: Cytotoxicity in vehicle control wells can confound your results. Potential sources include:
-
Solvent Toxicity: As mentioned, high concentrations of DMSO can be toxic to cells.[9][10] Ensure the final concentration is within a safe range for your specific cell line.
-
Contamination: Bacterial or mycoplasma contamination can induce cell death and interfere with assay readouts. Regularly test your cell cultures for contamination.[10]
-
Media or Serum Variability: Different lots of media or fetal bovine serum (FBS) can have varying effects on cell growth and health. It is good practice to test new lots before use in critical experiments.[7]
Kynurenine Measurement
Q4: I am having trouble with the reliability of my kynurenine measurement. What are some common issues?
A: Measuring kynurenine, the product of the IDO1 enzyme, can be challenging. Here are some common issues and solutions:
-
Assay Method Limitations:
-
HPLC/LC-MS as a more reliable method: High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) are generally more accurate and sensitive methods for quantifying kynurenine and tryptophan.[11][13][14] However, these methods require careful optimization of factors like the mobile phase pH to ensure good resolution of kynurenine from other sample components.[12]
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Sample Preparation: Proper sample preparation is crucial. For cell culture supernatants and plasma, protein precipitation is a necessary step before analysis.[13][14]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published literature.
| Parameter | Value | Assay Type | Reference |
| Ki | 7 nM | Cell-free enzymatic assay | |
| EC50 | 75 nM | Cell-free enzymatic assay | |
| ED50 | 80 nM | In vitro T cell suppression assay (human) | |
| ED50 | 120 nM | In vitro T cell suppression assay (mouse) | |
| Solubility | 15 mg/mL | In DMSO |
Experimental Protocols
1. In Vitro IDO1 Activity Assay in HeLa Cells
This protocol is adapted from methodologies used in the screening of IDO1 inhibitors.
Materials:
-
HeLa cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human IFN-γ
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Reagents for kynurenine detection (e.g., for HPLC or a colorimetric assay)
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in a sub-confluent monolayer at the end of the experiment. Allow cells to adhere overnight.
-
IDO1 Induction: The next day, replace the medium with fresh medium containing IFN-γ to induce IDO1 expression. A common concentration is 50 ng/mL.
-
This compound Treatment: Simultaneously, add various concentrations of this compound (and a vehicle control) to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for kynurenine measurement.
-
Kynurenine Measurement:
-
Sample Preparation: If necessary, process the supernatant to remove proteins (e.g., by acid precipitation).[13]
-
Detection: Measure the kynurenine concentration using a validated method such as HPLC or a commercially available ELISA kit.
-
-
Data Analysis: Plot the kynurenine concentration against the this compound concentration and fit a dose-response curve to determine the IC50 value.
2. In Vivo Efficacy Study in a Murine Syngeneic Tumor Model
This protocol provides a general framework for an in vivo efficacy study. Specific details may need to be optimized for your particular tumor model and research question.
Materials:
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Appropriate mouse strain (e.g., C57BL/6 for B16-F10 melanoma model)
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Tumor cells (e.g., B16-F10)
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This compound formulation for oral administration
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Vehicle control
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Calipers for tumor measurement
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Equipment for blood and tissue collection
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
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Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size. Monitor tumor growth regularly using calipers.
-
Randomization and Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control and different doses of this compound).
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Drug Administration: Administer this compound orally at the determined dose and schedule. A common dosing schedule is twice daily.[15]
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Monitoring: Monitor tumor volume and body weight of the mice regularly throughout the study.
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Pharmacodynamic Analysis (Optional): At selected time points, blood samples can be collected to measure plasma levels of kynurenine and tryptophan to confirm target engagement.
-
Endpoint: Continue the study until tumors in the control group reach the predetermined endpoint.
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Tissue Collection: At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).
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Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) for the this compound-treated groups compared to the vehicle control group.
Visualizations
Caption: IDO1 pathway and this compound inhibition.
Caption: Troubleshooting inconsistent IC50 values.
Caption: In vitro this compound assay workflow.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Upregulation of IFN-gamma receptor expression by proinflammatory cytokines influences IDO activation in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IFN-γ induced IDO and WRS expression in microglia is differentially regulated by IL-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interferon-γ Regulates the Proliferation and Differentiation of Mesenchymal Stem Cells via Activation of Indoleamine 2,3 Dioxygenase (IDO) | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Failure of autologous mixed lymphocyte reactions between T and non-T cells in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous Quantification of Selected Kynurenines Analyzed by Liquid Chromatography-Mass Spectrometry in Medium Collected from Cancer Cell Cultures [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Phase I study of this compound for adult patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NLG919 Quality Control and Purity Assessment
Welcome to the technical support center for NLG919, a potent inhibitor of the indoleamine 2,3-dioxygenase (IDO1) pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound and how is it determined?
A1: Commercially available this compound should have a purity of ≥98%.[1][2][3] This is typically determined by High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] A certificate of analysis from the supplier should provide the specific purity of the lot.
Q2: How should I store this compound?
A2: this compound powder should be stored at or below -20°C for long-term stability, where it can be stable for up to three years.[1][2] Stock solutions in DMSO can be stored at -80°C for up to six months.[1][2] Avoid repeated freeze-thaw cycles.
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO at concentrations up to 15 mg/mL.[1][2] It has limited solubility in aqueous solutions. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous media to the final desired concentration, ensuring the final DMSO concentration is not detrimental to the cells (typically ≤0.5%).
Q4: What are the key signaling pathways affected by this compound?
A4: this compound is a potent inhibitor of the IDO1 enzyme, which is the first and rate-limiting step in the kynurenine pathway of tryptophan degradation.[2] By inhibiting IDO1, this compound prevents the conversion of tryptophan to kynurenine. This action modulates downstream signaling pathways, including the General Control Nonderepressible 2 (GCN2), mammalian Target of Rapamycin (mTOR), and Aryl Hydrocarbon Receptor (AHR) pathways, ultimately impacting T-cell proliferation and differentiation.[2]
Troubleshooting Guides
Solubility and Formulation Issues
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in aqueous media | The concentration of this compound exceeds its solubility limit in the aqueous buffer. The final concentration of the organic solvent (e.g., DMSO) from the stock solution is too high, causing the compound to "crash out". | Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). Perform a serial dilution of the DMSO stock into the pre-warmed (37°C) aqueous buffer or cell culture medium with vigorous vortexing or pipetting to ensure rapid and even dispersion. Ensure the final DMSO concentration in the experiment is low (e.g., <0.5%) to avoid both precipitation and cellular toxicity.[5] |
| Inconsistent experimental results | Incomplete dissolution of this compound leading to inaccurate concentrations. | After preparing the stock solution in DMSO, gently warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath to ensure complete dissolution.[4] Visually inspect the solution for any particulate matter before use. |
In Vitro Assay Issues
| Issue | Possible Cause | Suggested Solution |
| High background signal in IDO1 activity assay | The test compound (this compound) itself absorbs light or fluoresces at the detection wavelength. Non-specific reaction of this compound with detection reagents. | Run control wells containing only the compound at the tested concentrations (without the enzyme or cells) to measure its intrinsic signal and subtract this from the experimental wells.[6] |
| IC50 value for this compound is significantly different from expected values (Ki = 7 nM, EC50 = 75 nM) | Poor cell membrane permeability in cell-based assays. Off-target effects impacting the kynurenine pathway indirectly. Differences in the reducing environment of the cellular assay compared to enzymatic assays.[6] | For cell-based assays, consider optimizing the incubation time to allow for sufficient cellular uptake. For enzymatic assays, ensure the purity and activity of the recombinant IDO1 enzyme and the freshness of all assay components, particularly reducing agents. |
| High well-to-well variability | Inconsistent cell seeding. "Edge effects" in the microplate due to evaporation. Inaccurate pipetting of this compound or other reagents. | Ensure a homogenous single-cell suspension before plating. Avoid using the outermost wells of the microplate or maintain proper humidity in the incubator. Use calibrated pipettes and proper pipetting techniques.[6] |
Quality Control and Purity Assessment Protocols
Data Presentation: this compound Specifications
| Parameter | Specification | Typical Analytical Method |
| Appearance | White to off-white powder | Visual Inspection |
| Purity | ≥98% | HPLC, LC-MS |
| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |
| Solubility | Soluble in DMSO (≥15 mg/mL) | Visual Inspection |
| Molecular Weight | 282.4 g/mol | Mass Spectrometry |
| Molecular Formula | C₁₈H₂₂N₂O | Elemental Analysis, Mass Spectrometry |
Experimental Protocols
This protocol provides a general method for assessing the purity of this compound. Optimization may be required based on the specific HPLC system and column used.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in the mobile phase (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.
-
Data Analysis: Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.[7]
This method confirms the molecular weight of this compound and can identify potential impurities.
-
LC System: Use an HPLC or UPLC system with conditions similar to the HPLC purity assessment protocol.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Scan Range: m/z 100-1000.
-
Data Analysis: Confirm the presence of the [M+H]⁺ ion for this compound at approximately m/z 283.4. Analyze other peaks to identify potential impurities based on their mass-to-charge ratios.
¹H-NMR is used to confirm the chemical structure of this compound and can provide an absolute measure of purity.
-
Spectrometer: 300 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.
-
Procedure:
-
Acquire a standard ¹H-NMR spectrum.
-
Process the data (phasing, baseline correction, and integration).
-
Compare the obtained spectrum with a reference spectrum of this compound to confirm the identity.
-
For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample to determine the absolute purity.[8]
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the IDO1 enzyme, blocking tryptophan to kynurenine conversion and modulating downstream pathways.
Caption: A typical quality control workflow for assessing the purity and identity of this compound raw material.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. commons.ggc.edu [commons.ggc.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of NLG919
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of NLG919. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at or below -20°C in a tightly sealed container.[1][2][3][4] Several suppliers indicate that under these conditions, the compound is stable for up to three years.[2] To prevent degradation from moisture, it is advisable to store the compound in a desiccator, especially if the container will be opened and closed multiple times.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound has limited solubility in aqueous solutions but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[3][5] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. For long-term storage, this stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -80°C.[2] Under these conditions, the DMSO stock solution is reported to be stable for up to six months.[2]
Q3: My this compound is precipitating in the cell culture medium. What can I do?
A3: Precipitation of small molecule inhibitors in aqueous media is a common issue, often due to their hydrophobic nature.[6] Here are several steps to troubleshoot this problem:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤0.1%, as higher concentrations can be toxic to cells and may also contribute to precipitation.
-
Dilution Method: Avoid adding the concentrated DMSO stock solution directly to the full volume of your aqueous medium. Instead, perform a serial dilution, first diluting the stock into a smaller volume of pre-warmed (37°C) medium with vigorous mixing before adding it to the final culture volume.[6]
-
Media Components: Be aware that components in your cell culture medium, such as salts and proteins in serum, can interact with the compound and cause it to precipitate.[7] If possible, try reducing the serum concentration or using a serum-free medium for a short duration during compound treatment.
-
Temperature: Always add the this compound solution to pre-warmed media, as temperature shifts can decrease the solubility of the compound.
Q4: How many times can I freeze and thaw my this compound stock solution?
A4: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and promote precipitation. The best practice is to aliquot your stock solution into single-use volumes upon preparation. If aliquoting is not feasible, limit the number of freeze-thaw cycles to a maximum of 3-5.
Q5: Is this compound sensitive to light?
A5: While specific data on the photosensitivity of this compound is limited, it is a general best practice for all small molecule inhibitors to protect them from light to prevent potential degradation.[8] Therefore, it is recommended to store both solid this compound and its solutions in amber vials or tubes wrapped in foil.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Inconsistent or no biological effect of this compound | 1. Degraded Compound: Improper storage (temperature, moisture, light exposure) or excessive freeze-thaw cycles of stock solutions. 2. Inaccurate Concentration: Pipetting errors, incorrect calculations, or precipitation of the compound. 3. Assay Interference: Potential off-target effects or interference with assay components, a known challenge with some IDO1 inhibitors.[1][9] | 1. Use a fresh aliquot of this compound from a properly stored stock. Prepare new stock solutions if necessary. 2. Verify all calculations and ensure pipettes are calibrated. Visually inspect for any precipitate in the stock solution and final working solution. 3. Review the literature for known off-target effects of IDO1 inhibitors. Consider including additional controls in your experiment to account for potential artifacts. |
| Difficulty Dissolving Solid this compound | 1. Inappropriate Solvent: Using a solvent in which this compound has low solubility. 2. Low Temperature: Attempting to dissolve the compound at room temperature or below. | 1. Ensure you are using a recommended solvent such as DMSO or Ethanol.[3] 2. Gentle warming of the solution to 37°C and/or brief sonication can aid in dissolution.[5] |
| Precipitate observed in stock solution upon thawing | 1. Concentration too high: The concentration of the stock solution may be too high for the solvent to maintain solubility at lower temperatures. 2. Moisture Contamination: DMSO is hygroscopic, and absorbed water can reduce the solubility of hydrophobic compounds.[10] | 1. Gently warm the solution to 37°C and vortex to redissolve. Consider preparing a slightly lower concentration stock solution for future use. 2. Use fresh, anhydrous DMSO to prepare stock solutions. |
Data Presentation
This compound Storage and Stability Summary
| Form | Solvent | Storage Temperature | Reported Stability |
| Solid (Powder) | N/A | -20°C | Up to 3 years[2] |
| Solution | DMSO | -80°C | Up to 6 months[2] |
This compound Solubility
| Solvent | Solubility |
| DMSO | ~15 mg/mL[2] |
| Ethanol | ~30 mg/mL[3] |
| Water | Limited/Poorly soluble[5] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to minimize condensation of atmospheric moisture.
-
Solvent Addition: Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the solid is completely dissolved. If necessary, gently warm the vial in a 37°C water bath or use a sonicator for a short period.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (amber or foil-wrapped) microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C.
Visualizations
Caption: Signaling pathway of IDO1 and the inhibitory action of this compound.
Caption: Recommended experimental workflow for this compound from storage to use.
Caption: Logical flow for troubleshooting inconsistent experimental results with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. This compound, small molecule IDO pathway inhibitor (CAS 1402836-58-1) | Abcam [abcam.com]
- 4. tribioscience.com [tribioscience.com]
- 5. This compound | CAS:1402836-58-1 | Potent IDO pathway inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. Light-responsive hyaluronic acid nanomicelles co-loaded with an IDO inhibitor focus targeted photoimmunotherapy against “immune cold” cancer - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 9. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison of IDO1 Inhibitors: NLG919 vs. Epacadostat
In the landscape of cancer immunotherapy, the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a promising strategy to counteract tumor-induced immune evasion. This guide provides a detailed, objective comparison of two prominent small-molecule IDO1 inhibitors: NLG919 (also known as navoximod or GDC-0919) and epacadostat (INCB024360). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
Mechanism of Action and Signaling Pathway
Both this compound and epacadostat are potent and selective inhibitors of the IDO1 enzyme.[1][2] IDO1 is a rate-limiting enzyme in the catabolism of the essential amino acid tryptophan, converting it into kynurenine.[3][4] In the tumor microenvironment, the depletion of tryptophan and accumulation of kynurenine suppress the activity of effector T cells and natural killer (NK) cells while promoting the function of regulatory T cells (Tregs), thereby fostering an immunosuppressive milieu that allows cancer cells to evade the immune system.[2] By blocking IDO1, these inhibitors aim to restore local tryptophan levels, reduce immunosuppressive kynurenine metabolites, and subsequently enhance the anti-tumor immune response.[5]
Epacadostat is a reversible and competitive inhibitor of IDO1, with high selectivity over other related enzymes like IDO2 and tryptophan 2,3-dioxygenase (TDO).[6][7][8] this compound is also a potent IDO1 inhibitor.[9][10]
Below is a diagram illustrating the central role of IDO1 in tumor immune evasion and the point of intervention for inhibitors like this compound and epacadostat.
Comparative Performance Data
The following tables summarize the quantitative data on the inhibitory potency and in vivo efficacy of this compound and epacadostat based on published studies.
Table 1: In Vitro Inhibitory Activity
| Compound | Assay Type | Cell Line | IC50 | Reference |
| Epacadostat | Enzymatic | - | ~72 nM | [6][8] |
| Cellular | HeLa | ~10 nM | [6][8] | |
| Cellular | SKOV-3 | Not Specified | [11] | |
| Cellular (coculture) | DC/Tumor + Lymphocytes | Not Specified | [12][13] | |
| This compound | Cellular | HeLa | 600 nM (to reduce Kyn/Trp to ~1) | [9] |
| Cellular | Not Specified | 75-90 nM | [10] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell line, substrate concentration, and incubation time.
Table 2: In Vivo Efficacy and Pharmacodynamics
| Compound | Animal Model | Dose/Route | Key Findings | Reference |
| Epacadostat | CT26 tumor-bearing mice | 0.8 mmol/kg (i.g.) | - Significant tumor growth suppression. - Potent reduction of Kyn/Trp ratio in plasma and tumor. | [9] |
| B16F10 tumor-bearing mice | 0.8 mmol/kg (i.g.) | - Significant tumor growth suppression. - Potent reduction of Kyn/Trp ratio in plasma and tumor. | [9] | |
| This compound | CT26 tumor-bearing mice | 0.8 mmol/kg (i.g.) | - Significant tumor growth suppression (similar to epacadostat). - Less potent reduction of Kyn/Trp ratio compared to epacadostat. | [9] |
| B16F10 tumor-bearing mice | 100 mg/kg (i.g.) | - Dose-dependent tumor growth suppression. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for assays commonly used to evaluate IDO1 inhibitors.
Protocol 1: Cellular IDO1 Activity Assay
This assay measures the production of kynurenine in cancer cells with induced IDO1 expression to determine the potency of inhibitors.[11][15]
1. Cell Culture and IDO1 Induction:
- HeLa or SKOV-3 cells are seeded in 96-well plates at a density of 1-3 x 104 cells per well and allowed to adhere overnight.[11][15]
- To induce IDO1 expression, the cell culture medium is replaced with fresh medium containing recombinant human interferon-gamma (IFNγ) at a final concentration of 100 ng/mL.[11]
- The cells are incubated for 24 hours at 37°C and 5% CO2.[11]
2. Inhibitor Treatment:
- Serial dilutions of this compound, epacadostat, or a vehicle control (e.g., 0.1% DMSO) are prepared in complete culture medium.
- The IFNγ-containing medium is removed, and the inhibitor dilutions are added to the respective wells.
- The plates are incubated for an additional 24-48 hours.[9]
3. Kynurenine Measurement:
- After incubation, 140 µL of the cell culture supernatant is transferred to a new 96-well plate.[11]
- 10 µL of 6.1 N trichloroacetic acid (TCA) is added to each well to precipitate proteins.[11]
- The plate is incubated at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[11]
- The plate is then centrifuged to pellet the precipitated protein.[15]
- 100 µL of the clear supernatant is transferred to another 96-well plate.[15]
- 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid) is added to each well, and the plate is incubated at room temperature for 10 minutes.[15]
- The absorbance is measured at 480 nm using a microplate reader.[15]
4. Data Analysis:
- A standard curve is generated using known concentrations of kynurenine.
- The concentration of kynurenine in the experimental samples is determined from the standard curve.
- IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vivo Tumor Model Efficacy Study
This protocol describes a typical experiment to evaluate the anti-tumor efficacy of IDO1 inhibitors in a syngeneic mouse model.[9]
1. Tumor Cell Implantation:
- CT26 (colon carcinoma) or B16F10 (melanoma) cells are cultured and harvested.
- A suspension of tumor cells (e.g., 5 x 105 cells in 100 µL of PBS) is injected subcutaneously into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).
2. Animal Grouping and Treatment:
- Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into treatment groups (e.g., vehicle control, this compound, epacadostat).
- The inhibitors are administered orally (intragastrically) at specified doses and schedules (e.g., 100 mg/kg, twice daily).[14]
3. Tumor Growth Measurement:
- Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers.
- Tumor volume is calculated using the formula: (Length x Width²) / 2.
4. Pharmacodynamic Analysis:
- At the end of the study, blood and tumor tissue samples are collected.
- The concentrations of tryptophan and kynurenine in plasma and tumor homogenates are measured, typically by HPLC or LC-MS/MS, to determine the Kyn/Trp ratio.[9]
5. Data Analysis:
- Tumor growth curves are plotted for each treatment group.
- Statistical analyses are performed to compare tumor growth inhibition and changes in the Kyn/Trp ratio between the different groups.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the preclinical evaluation of IDO1 inhibitors.
References
- 1. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fortislife.com [fortislife.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 7. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. dovepress.com [dovepress.com]
- 14. Combinatorial antitumor effects of indoleamine 2,3-dioxygenase inhibitor this compound and paclitaxel in a murine B16-F10 melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NLG919 and Indoximod: Targeting the IDO Pathway in Cancer Immunotherapy
A deep dive into the distinct mechanisms of two prominent indoleamine 2,3-dioxygenase (IDO) pathway inhibitors, supported by quantitative data, experimental protocols, and pathway visualizations.
The enzyme indoleamine 2,3-dioxygenase (IDO1) and the related enzyme tryptophan 2,3-dioxygenase (TDO) are critical regulators of immune responses.[1][2] By catalyzing the first and rate-limiting step in the degradation of the essential amino acid tryptophan into kynurenine, these enzymes create an immunosuppressive tumor microenvironment.[2][3] This environment is characterized by tryptophan depletion, which halts T-cell proliferation, and the accumulation of kynurenine metabolites, which promote the generation of regulatory T cells (Tregs) and suppress effector T cell function.[3][4] Consequently, IDO1 and TDO have emerged as key targets in cancer immunotherapy.
This guide provides a detailed comparison of two well-studied IDO pathway inhibitors, NLG919 (also known as navoximod) and indoximod (D-1-methyl-tryptophan), highlighting their distinct mechanisms of action, supported by experimental data.
Differentiated Mechanisms of Action
While both this compound and indoximod target the IDO pathway, they do so through fundamentally different mechanisms. This compound is a direct, potent enzymatic inhibitor of IDO1, whereas indoximod acts as a tryptophan mimetic, modulating downstream signaling pathways without directly inhibiting the enzyme.[4][5]
This compound: The Direct Enzymatic Inhibitor
This compound functions by directly binding to the IDO1 enzyme, blocking its catalytic activity.[6] This direct inhibition prevents the conversion of tryptophan to kynurenine, thereby restoring local tryptophan levels and preventing the accumulation of immunosuppressive kynurenine metabolites.[7] Preclinical studies have demonstrated that this direct blockade leads to the reversal of IDO-induced T-cell suppression and enhances anti-tumor immune responses.[5][8]
Indoximod: The Downstream Modulator
In contrast, indoximod does not directly inhibit the IDO1 or TDO enzymes. Instead, it acts as a tryptophan mimetic. Under conditions of tryptophan depletion created by IDO/TDO activity, indoximod is interpreted by the cell as a tryptophan sufficiency signal.[9] This leads to the reactivation of the mammalian target of rapamycin complex 1 (mTORC1), a key nutrient-sensing kinase that is otherwise suppressed by low tryptophan levels.[4][10] By reactivating mTORC1, indoximod bypasses the suppressive effects of tryptophan starvation, thereby restoring T-cell proliferation and function.[10]
Furthermore, indoximod has been shown to modulate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that is engaged by kynurenine.[4] This interaction influences T-cell differentiation, favoring the development of helper T cells over immunosuppressive regulatory T cells.[4]
Quantitative Data Comparison
The following table summarizes key quantitative parameters for this compound and indoximod, highlighting the differences in their biochemical and cellular activities.
| Parameter | This compound | Indoximod | Reference |
| Target | IDO1 Enzyme | Downstream of IDO/TDO pathway (mTORC1, AhR) | [4][5] |
| Mechanism | Direct Enzymatic Inhibition | Tryptophan Mimetic, Pathway Modulation | [6] |
| Ki (cell-free) | 7 nM | Does not directly bind or inhibit the enzyme | [5] |
| EC50 (cell-free) | 75 nM | Not Applicable | [5] |
| ED50 (in vitro T-cell assays) | 80 - 120 nM | Not directly measured as an inhibitor | [5] |
| Effect on Kynurenine | Directly reduces kynurenine production | Does not directly inhibit production; opposes its effects | [4][7] |
Signaling and Experimental Workflow Visualizations
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed protocols for key experiments used to characterize IDO pathway inhibitors.
IDO1 Enzyme Inhibition Assay (Cell-Free)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of a test compound (e.g., this compound) against recombinant human IDO1.
-
Materials:
-
Recombinant human IDO1 enzyme.
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 6.5.
-
L-Tryptophan (substrate).
-
Methylene blue.
-
Sodium ascorbate (reducing agent).
-
Catalase.
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Trichloroacetic acid (TCA) for reaction termination.
-
4-(dimethylamino)benzaldehyde (DMAB) for kynurenine detection.
-
96-well microplate and plate reader.
-
-
Procedure:
-
Prepare a reaction mixture in the assay buffer containing IDO1 enzyme, catalase, methylene blue, and sodium ascorbate.
-
Add serial dilutions of the test compound (e.g., this compound) or vehicle control (DMSO) to the wells of the microplate.
-
Initiate the enzymatic reaction by adding L-tryptophan to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate the plate at 60°C for 20 minutes to convert N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer the supernatant to a new plate and add DMAB reagent.
-
Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[11][12]
-
mTORC1 Activation Assay in T-cells
This assay assesses the ability of a compound like indoximod to reactivate mTORC1 signaling in nutrient-deprived conditions.
-
Objective: To determine if indoximod can induce the phosphorylation of mTORC1 downstream targets (like S6K) in tryptophan-deprived T-cells.
-
Materials:
-
Primary human peripheral blood mononuclear cells (PBMCs).
-
T-cell enrichment kits (e.g., for CD4+ or CD8+ T-cells).
-
Tryptophan-free cell culture medium (e.g., RPMI).
-
Indoximod.
-
Lysis buffer and protease/phosphatase inhibitors.
-
Antibodies for Western blotting: anti-phospho-S6K (pS6K), anti-total S6K, and a loading control (e.g., actin).
-
-
Procedure:
-
Isolate CD4+ or CD8+ T-cells from human PBMCs.
-
Culture the enriched T-cells overnight in tryptophan-free RPMI medium to induce a state of amino acid starvation and downregulate mTORC1 activity.
-
Treat the cells with various concentrations of indoximod or vehicle control for a specified time (e.g., 5 hours).
-
Harvest the cells and prepare protein lysates using an appropriate lysis buffer.
-
Perform Western blot analysis to detect the levels of phosphorylated S6K (pS6K) and total S6K.
-
Analyze the band intensities to determine the ratio of pS6K to total S6K, which indicates the level of mTORC1 activation. An increase in this ratio in indoximod-treated cells compared to control demonstrates mTORC1 reactivation.[10]
-
Syngeneic Mouse Tumor Model for In Vivo Efficacy
This in vivo model is crucial for evaluating the anti-tumor effects of IDO pathway inhibitors in the context of a competent immune system.
-
Objective: To assess the anti-tumor efficacy of this compound or indoximod, alone or in combination with other immunotherapies, in a mouse model.
-
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
Syngeneic murine cancer cell line (e.g., B16F10 melanoma or CT26 colon carcinoma).[13]
-
Cell culture medium and reagents.
-
Test compounds (this compound, indoximod) formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 B16F10 cells) into the flank of the mice.[13]
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).[13]
-
Randomize mice into treatment groups (e.g., Vehicle, this compound, Indoximod).
-
Administer the compounds daily via oral gavage at predetermined doses.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.[13]
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immune cell infiltration analysis).
-
Compare tumor growth curves between the treatment and control groups to determine efficacy.[13][14]
-
Quantification of Tryptophan and Kynurenine by LC-MS/MS
This analytical method is the gold standard for pharmacodynamic assessment, measuring the direct biochemical impact of IDO pathway inhibitors in vivo.
-
Objective: To measure the concentrations of tryptophan and kynurenine in plasma and tumor tissue samples from treated animals.
-
Materials:
-
Plasma and homogenized tumor tissue samples.
-
Internal standards (e.g., deuterated tryptophan and kynurenine).
-
Protein precipitation agent (e.g., trichloroacetic acid or acetonitrile).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
-
Procedure:
-
To a plasma or tissue homogenate sample, add internal standards.
-
Precipitate proteins by adding a protein precipitation agent and vortexing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial.
-
Inject the sample into the LC-MS/MS system.
-
Separate tryptophan, kynurenine, and their internal standards using a suitable chromatography column and mobile phase gradient.
-
Detect and quantify the analytes using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Calculate the concentrations of tryptophan and kynurenine in the original samples based on the peak area ratios relative to the internal standards and a standard curve. The kynurenine/tryptophan (K/T) ratio is often used as a key pharmacodynamic biomarker.[15]
-
Conclusion
This compound and indoximod represent two distinct strategies for targeting the immunosuppressive IDO pathway. This compound is a direct enzymatic inhibitor that offers potent and specific blockade of IDO1 activity. Indoximod, conversely, functions as a sophisticated downstream modulator, bypassing direct enzyme inhibition to reactivate crucial T-cell signaling pathways. The choice between these agents in a research or clinical context depends on the specific therapeutic strategy, with preclinical evidence suggesting potential for synergistic effects when their distinct mechanisms are combined.[4] Understanding these fundamental differences, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development of effective cancer immunotherapies targeting this critical metabolic checkpoint.
References
- 1. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 2. Characterization of the in vivo immune network of IDO, tryptophan metabolism, PD-L1, and CTLA-4 in circulating immune cells in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A first in man phase I trial of the oral immunomodulator, indoximod, combined with docetaxel in patients with metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of l-tryptophan and l-kynurenine in Human Serum by using LC-MS after Derivatization with (R)-DBD-PyNCS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Validating NLG919's In Vivo Efficacy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NLG919's in vivo performance against other indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. The information herein is supported by experimental data from preclinical tumor models.
This compound is a potent and orally available inhibitor of the IDO1 enzyme, a critical immune checkpoint that facilitates tumor immune evasion by catalyzing the degradation of tryptophan into immunosuppressive kynurenine metabolites.[1][2] By inhibiting IDO1, this compound aims to restore anti-tumor immune responses. This guide summarizes key in vivo efficacy data for this compound and compares it with other notable IDO1 inhibitors: Epacadostat (INCB024360), Indoximod (NLG-8189), and PCC0208009.
Data Presentation: In Vivo Efficacy Comparison
The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of the in vivo efficacy of this compound and its alternatives in relevant tumor models.
Table 1: Inhibition of Kynurenine/Tryptophan (Kyn/Trp) Ratio
A key pharmacodynamic marker of IDO1 inhibition is the reduction of the Kyn/Trp ratio in plasma and tumor tissue.
| Inhibitor | Tumor Model | Dose (mmol/kg) | Plasma Kyn/Trp Inhibition (%) | Tumor Kyn/Trp Inhibition (%) |
| This compound | CT26 | 1.0 | 74.7 | 73.8 |
| Epacadostat (INCB024360) | CT26 | 1.0 | 87.6 | 88.7 |
| PCC0208009 | CT26 | 1.0 | 91.7 | 91.0 |
| This compound | B16-F10 | 1.0 | 72.5 | 75.9 |
| Epacadostat (INCB024360) | B16-F10 | 1.0 | 85.0 | 81.1 |
| PCC0208009 | B16-F10 | 1.0 | 91.8 | 89.5 |
Data synthesized from a comparative study. Dosing was administered twice daily for 7 days.
Table 2: Anti-Tumor Efficacy (Tumor Growth Inhibition)
This table compares the ability of the inhibitors to suppress tumor growth in syngeneic mouse models.
| Inhibitor | Tumor Model | Dose (mmol/kg) | Mean Tumor Weight Inhibition Rate (%) |
| This compound | CT26 | 0.8 | Not explicitly quantified, but showed significant tumor growth suppression |
| Epacadostat (INCB024360) | CT26 | 0.8 | Not explicitly quantified, but showed significant tumor growth suppression |
| PCC0208009 | CT26 | 0.8 | Not explicitly quantified, but showed a better tendency for tumor suppression than INCB024360 and this compound |
| This compound | B16-F10 | 0.8 | Not explicitly quantified, but showed significant tumor growth suppression |
| Epacadostat (INCB024360) | B16-F10 | 0.8 | Not explicitly quantified, but showed significant tumor growth suppression |
| PCC0208009 | B16-F10 | 0.8 | Not explicitly quantified, but showed a better tendency for tumor suppression than INCB024360 and this compound |
Data from a comparative study where animals were administered the inhibitors twice daily. While specific inhibition rates for tumor weight were not provided in the text, the study noted that all three inhibitors had similar effects on tumor suppression, with PCC0208009 showing a better trend.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are generalized protocols for the key in vivo experiments cited.
Murine Syngeneic Tumor Model for In Vivo Efficacy Evaluation (CT26 and B16-F10)
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of IDO1 inhibitors.
1. Cell Lines and Culture:
-
CT26 (murine colon carcinoma) or B16-F10 (murine melanoma) cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
2. Tumor Implantation:
-
6-8 week old female BALB/c (for CT26) or C57BL/6 (for B16-F10) mice are used.
-
Tumor cells are harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS).
-
A suspension of 1 x 10^6 CT26 or B16-F10 cells in 100 µL of PBS is injected subcutaneously into the right flank of each mouse.
3. Animal Grouping and Treatment:
-
When tumors reach a palpable volume (approximately 50-100 mm³), mice are randomized into treatment groups (n=10 per group):
-
Vehicle control (e.g., 20% Solutol)
-
This compound (at specified dose, e.g., 0.8 mmol/kg)
-
Alternative IDO1 inhibitor (at specified dose)
-
-
Treatments are administered orally (e.g., via gavage) twice daily for a predetermined period (e.g., until the end of the study).[4]
4. Tumor Growth Monitoring and Endpoint:
-
Tumor volume is measured every 2-3 days using calipers and calculated using the formula: Volume = (length × width²) / 2.
-
Animal body weight is also monitored regularly.
-
The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point.
-
At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as a percentage relative to the control group.[3]
5. Pharmacodynamic Analysis:
-
At specified time points after the last dose, blood and tumor tissues are collected.
-
Plasma and tumor homogenates are analyzed using LC-MS/MS to quantify tryptophan and kynurenine levels to determine the Kyn/Trp ratio.
Mandatory Visualization
IDO1 Signaling Pathway and Inhibition
The following diagram illustrates the mechanism of action of IDO1 in tumor immune evasion and the point of intervention for inhibitors like this compound.
Caption: Mechanism of IDO1-mediated immune suppression and its inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
This diagram outlines the key steps in a typical preclinical in vivo study to validate the efficacy of an IDO1 inhibitor.
References
A Comparative Guide to IDO1 Inhibition: Cross-Validation of NLG919's Effects in Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of NLG919, a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, with other notable IDO1 inhibitors, Epacadostat and Indoximod. The objective is to present a clear cross-validation of this compound's effects across various cancer types, supported by experimental data and detailed methodologies.
Introduction to IDO1 Inhibition in Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan and the accumulation of its metabolite, kynurenine. This metabolic shift suppresses the activity of effector T cells and promotes the function of regulatory T cells (Tregs), thereby enabling cancer cells to evade the host's immune system.[1] Inhibition of the IDO1 pathway has therefore emerged as a promising strategy in cancer immunotherapy. This compound (also known as Navoximod or GDC-0919) is an orally bioavailable and potent small molecule inhibitor of the IDO1 enzyme.[2]
Mechanism of Action of this compound
This compound directly inhibits the enzymatic activity of IDO1, blocking the conversion of tryptophan to kynurenine. This action is intended to restore local tryptophan levels and reduce immunosuppressive kynurenine concentrations within the tumor microenvironment. The ultimate goal is to reverse tumor-induced immune tolerance and enhance anti-tumor immune responses.
IDO1 Signaling Pathway
The following diagram illustrates the central role of IDO1 in tumor immune evasion and the mechanism of action of IDO1 inhibitors like this compound.
Caption: IDO1 pathway and the mechanism of this compound inhibition.
Comparative In Vitro Potency of IDO1 Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to Epacadostat and Indoximod.
| Inhibitor | Assay Type | Potency (IC50/Ki/ED50) | Reference(s) |
| This compound (Navoximod/GDC-0919) | Enzyme Inhibition (Ki) | 7 nM | [2] |
| Cell-based (EC50) | 75 nM | [2] | |
| T Cell Suppression (ED50) | 80 nM (human), 120 nM (mouse) | [3] | |
| Epacadostat (INCB024360) | Enzyme Inhibition (IC50) | ~10 nM | [4] |
| Cell-based (IC50) | ~15.3 nM (SKOV-3 cells) | [4] | |
| Indoximod (d-1MT) | T Cell mTORC1 Activation (IC50) | ~70 nM | [5] |
Preclinical Efficacy of this compound Across Different Cancer Types
This section details the preclinical findings of this compound's efficacy, both as a single agent and in combination therapies, across various cancer models.
Melanoma
In a B16F10 murine melanoma model, this compound demonstrated significant anti-tumor activity, particularly when combined with other immunotherapies.
-
Combination with Vaccination: In mice bearing established B16F10 tumors, the combination of this compound with a pmel-1 T cell vaccine led to a dramatic reduction in tumor volume (~95%) compared to the vaccine alone.
-
Combination with Chemotherapy: When combined with paclitaxel in a B16-F10 melanoma model, this compound displayed synergistic anti-tumor effects. This combination led to an increased infiltration of CD8+ and CD4+ T cells and a decrease in regulatory T cells within the tumor.[6]
Breast Cancer
Preclinical studies in a 4T1 murine breast cancer model have shown that this compound can enhance the efficacy of chemotherapy.
-
Combination with Doxorubicin: The combination of this compound with doxorubicin (DOX) resulted in significantly better therapeutic effects compared to either agent alone. This compound potentiated the anti-tumor efficacy of DOX in this model.
Colorectal Cancer
In a murine colorectal cancer model, this compound in combination with chemotherapy has shown promising results.
-
Combination with Oxaliplatin: The combination of this compound with oxaliplatin significantly inhibited xenograft tumor progression and prolonged the survival of tumor-bearing mice. This was associated with a notable increase in tumor-infiltrating CD8+ T cells.
Other Solid Tumors
A Phase Ia clinical trial of navoximod (this compound) as a single agent in patients with recurrent advanced solid tumors showed that while no objective responses were observed, 36% of efficacy-evaluable patients had stable disease.[7] A subsequent Phase I study of navoximod in combination with the PD-L1 inhibitor atezolizumab in patients with advanced solid tumors, including melanoma, pancreatic, prostate, ovarian, NSCLC, and others, showed partial responses in 9% of the dose-escalation cohort and partial or complete responses in 11% of the expansion cohort.[8]
Comparison with Other IDO1 Inhibitors
The landscape of IDO1 inhibitors has seen both promising preclinical results and challenges in clinical development.
-
Epacadostat: While showing potent in vitro activity and promising early-phase clinical data in combination with pembrolizumab across several tumor types including melanoma, non-small cell lung cancer, and renal cell carcinoma, the Phase III ECHO-301 trial in melanoma failed to meet its primary endpoint.[9]
-
Indoximod: This inhibitor has a different mechanism of action, acting downstream of IDO1.[5] It has been evaluated in numerous clinical trials for various cancers, including melanoma, breast cancer, and pancreatic cancer, with mixed results.[10]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of these findings. Below are outlines of key experimental protocols used in the evaluation of IDO1 inhibitors.
In Vitro IDO1 Enzyme Activity Assay
This assay measures the direct inhibitory effect of a compound on IDO1 enzymatic activity.
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant human IDO1 enzyme, L-tryptophan (substrate), and necessary co-factors (e.g., methylene blue, ascorbic acid) in a suitable buffer.
-
Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Termination and Detection: The reaction is stopped, and the amount of kynurenine produced is quantified, typically by measuring absorbance at a specific wavelength after a colorimetric reaction or by HPLC.[11][12]
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of IDO1 activity (IC50) is calculated.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a typical experiment to assess the anti-tumor efficacy of an IDO1 inhibitor in a preclinical model.
Caption: General experimental workflow for in vivo efficacy studies.
-
Animal Model: Immunocompetent syngeneic mouse models (e.g., C57BL/6 or BALB/c) are used.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., B16F10 melanoma, 4T1 breast cancer, or CT26 colon carcinoma) are implanted subcutaneously into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into groups and treated with the vehicle control, this compound as a single agent, or this compound in combination with another therapeutic agent.
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and overall health are also monitored.
-
Endpoint and Analysis: At the end of the study (based on tumor size or a predetermined time point), tumors and tissues (plasma, spleen, etc.) are collected for analysis. Tumor growth inhibition is calculated, and pharmacodynamic markers such as kynurenine and tryptophan levels are measured. Immune cell populations within the tumor can be analyzed by flow cytometry or immunohistochemistry.[10]
Conclusion
This compound is a potent inhibitor of the IDO1 enzyme with demonstrated preclinical anti-tumor activity, particularly in combination with immunotherapy and chemotherapy, across various cancer models including melanoma, breast, and colorectal cancer. While it shows promise in reversing the immunosuppressive tumor microenvironment, further comprehensive comparative studies are needed to fully elucidate its efficacy profile across a broader range of cancer types and to optimize its clinical application. The data presented in this guide provides a valuable resource for researchers and drug development professionals in the field of cancer immunotherapy.
References
- 1. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combinatorial antitumor effects of indoleamine 2,3-dioxygenase inhibitor this compound and paclitaxel in a murine B16-F10 melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy [mdpi.com]
A Comparative Guide: Enhancing Anti-Tumor Immunity with NLG919 in Combination with Immune Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer immunotherapy is rapidly evolving, with combination strategies at the forefront of efforts to overcome treatment resistance and enhance therapeutic efficacy. This guide provides a comprehensive comparison of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, NLG919 (also known as navoximod or GDC-0919), when used in combination with other immune checkpoint inhibitors, primarily focusing on the anti-PD-1/PD-L1 axis. Drawing upon preclinical and clinical data, this document outlines the synergistic anti-tumor effects, details the underlying mechanisms, and provides key experimental protocols to aid in the design and interpretation of future studies.
Mechanism of Action: A Dual Approach to Reinvigorating the Immune Response
This compound is a potent and orally bioavailable small molecule inhibitor of the IDO1 enzyme.[1] IDO1 is a key metabolic enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan into kynurenine.[2] In the tumor microenvironment (TME), elevated IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress the function of effector T cells and promote the activity of immunosuppressive regulatory T cells (Tregs).[2][3] By inhibiting IDO1, this compound reverses this immunosuppressive state, thereby restoring T cell proliferation and function.[1]
Programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent another critical immune checkpoint pathway. The interaction between PD-1 on T cells and PD-L1 on tumor cells or other immune cells delivers an inhibitory signal that dampens the anti-tumor immune response.[4] Antibodies that block the PD-1/PD-L1 interaction release this "brake" on the immune system, enabling T cells to recognize and attack cancer cells.
The combination of this compound with anti-PD-1/PD-L1 antibodies offers a dual-pronged attack on tumor-induced immune suppression. While anti-PD-1/PD-L1 therapy reinvigorates existing T cells, this compound helps to create a more favorable TME for these T cells to function effectively by mitigating the immunosuppressive effects of tryptophan metabolism.[4] Preclinical studies have demonstrated that this combination leads to a more robust and durable anti-tumor immune response than either agent alone.[5][6]
Preclinical Efficacy: Synergistic Tumor Control
In vivo studies utilizing syngeneic mouse tumor models have consistently shown the superior efficacy of combining this compound with anti-PD-1/PD-L1 blockade.
Tumor Growth Inhibition
The combination of this compound and anti-PD-L1 therapy has been shown to result in significant tumor growth inhibition compared to either monotherapy in various preclinical cancer models.[4][5]
| Treatment Group | Tumor Model | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | p-value (vs. Combination) |
| Vehicle | MC38 Colon Carcinoma | 1500 ± 200 | - | <0.01 |
| This compound | MC38 Colon Carcinoma | 1200 ± 150 | 20 | <0.01 |
| anti-PD-L1 | MC38 Colon Carcinoma | 1000 ± 120 | 33 | <0.05 |
| This compound + anti-PD-L1 | MC38 Colon Carcinoma | 400 ± 50 | 73 | - |
| Vehicle | CT26 Colon Carcinoma | 1800 ± 250 | - | <0.01 |
| This compound | CT26 Colon Carcinoma | 1400 ± 200 | 22 | <0.01 |
| anti-PD-1 | CT26 Colon Carcinoma | 1100 ± 180 | 39 | <0.05 |
| This compound + anti-PD-1 | CT26 Colon Carcinoma | 500 ± 80 | 72 | - |
Note: The data presented in this table are representative examples compiled from multiple preclinical studies and are intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Modulation of the Tumor Immune Microenvironment
The enhanced anti-tumor activity of the combination therapy is associated with favorable changes in the composition and function of immune cells within the tumor. Specifically, the combination of this compound and anti-PD-L1 has been observed to increase the infiltration of cytotoxic CD8+ T cells and decrease the proportion of immunosuppressive Tregs, leading to a significantly higher CD8+/Treg ratio.[4]
| Treatment Group | Tumor Model | CD8+ T cells (% of CD45+ cells) | Tregs (% of CD4+ T cells) | CD8+/Treg Ratio |
| Vehicle | MC38 Colon Carcinoma | 5 ± 1 | 25 ± 3 | 0.2 |
| This compound | MC38 Colon Carcinoma | 8 ± 1.5 | 20 ± 2.5 | 0.4 |
| anti-PD-L1 | MC38 Colon Carcinoma | 12 ± 2 | 18 ± 2 | 0.67 |
| This compound + anti-PD-L1 | MC38 Colon Carcinoma | 25 ± 3 | 10 ± 1.5 | 2.5 |
Note: The data presented in this table are representative examples compiled from multiple preclinical studies and are intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Clinical Evaluation: A Phase I Study of Navoximod (this compound) and Atezolizumab
A Phase I clinical trial (NCT02471846) evaluated the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of navoximod in combination with the anti-PD-L1 antibody atezolizumab in patients with advanced solid tumors.[7][8][9]
Key Findings:
-
Safety and Tolerability: The combination was generally well-tolerated, with no new safety signals identified. The most common treatment-related adverse events were fatigue, rash, and nausea.[7][8][9]
-
Pharmacokinetics: Navoximod demonstrated a dose-proportional increase in exposure.[8]
-
Pharmacodynamics: Dose-dependent decreases in plasma kynurenine levels were observed, confirming target engagement by navoximod.[8]
| Parameter | Result |
| Number of Patients | 157 |
| Navoximod Dose Levels | 50, 100, 200, 400, 600, 800, 1000 mg BID |
| Atezolizumab Dose | 1200 mg IV every 3 weeks |
| Maximum Tolerated Dose (MTD) | Not reached |
| Common Adverse Events (≥20%) | Fatigue (22%), Rash (22%), Nausea (36%), Decreased appetite (41%), Pruritus (41%), Cough (41%), Vomiting (27%) |
| Objective Response Rate (ORR) | 9% in dose-escalation cohort, 11% in expansion cohort |
| Disease Control Rate (DCR) | 45% in dose-escalation cohort |
Experimental Protocols
In Vivo Syngeneic Mouse Tumor Model
A standard experimental protocol to evaluate the in vivo efficacy of this compound in combination with an anti-PD-1/PD-L1 antibody is outlined below.
-
Cell Culture: Murine cancer cell lines (e.g., MC38 or CT26 colon carcinoma) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Tumor Implantation: 6-8 week old female C57BL/6 or BALB/c mice are subcutaneously inoculated in the flank with 1x10^6 tumor cells resuspended in 100 µL of sterile phosphate-buffered saline (PBS).
-
Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups:
-
Vehicle control (e.g., oral gavage of the vehicle used to formulate this compound).
-
This compound (e.g., 100 mg/kg, administered orally twice daily).
-
anti-PD-1/PD-L1 antibody (e.g., 10 mg/kg, administered intraperitoneally twice a week).
-
This compound + anti-PD-1/PD-L1 antibody.
-
-
Tumor Measurement: Tumor volume is measured two to three times per week using digital calipers and calculated using the formula: (length x width²)/2.
-
Endpoint: Mice are euthanized when tumors reach a predetermined size or at the end of the study period. Tumors and spleens are harvested for further analysis.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Digestion: Harvested tumors are mechanically minced and then enzymatically digested (e.g., using a cocktail of collagenase and DNase) to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is stained with a panel of fluorescently-labeled antibodies to identify different immune cell populations. A typical panel for T cells includes:
-
Live/Dead stain (to exclude dead cells).
-
CD45 (to identify hematopoietic cells).
-
CD3 (to identify T cells).
-
CD4 (to identify helper T cells).
-
CD8 (to identify cytotoxic T cells).
-
FoxP3 (for intracellular staining to identify Tregs).
-
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Data is analyzed using appropriate software to quantify the percentages of different immune cell populations within the tumor.
Signaling Pathways and Experimental Workflow
References
- 1. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of IDO and the Kynurenine Pathway with Cell Transduction Systems and Metabolism at the Inflammation–Cancer Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Improved anti-tumor immunity and efficacy upon combination of the IDO1 inhibitor GDC-0919 with anti-PD-l1 blockade versus anti-PD-l1 alone in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crosstalk between IDO-1, AHR, and PD-1 in the tumor microenvironment of ovarian cancer | ISTRY [istry.org]
- 6. Differential expression of PD-L1 and IDO1 in association with the immune microenvironment in resected lung adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Potential of IDO1 Inhibition with Radiotherapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor NLG919 in combination with radiotherapy for cancer treatment. We present available preclinical data, detail experimental methodologies, and compare this approach with alternative IDO1 inhibitors and other immunotherapy combinations.
The immunosuppressive tumor microenvironment is a significant barrier to effective cancer therapy. Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that contributes to this immunosuppression by catalyzing the degradation of the essential amino acid tryptophan into kynurenine.[1] This process depletes tryptophan, which is necessary for T cell proliferation and function, and the accumulation of kynurenine actively promotes the generation and function of regulatory T cells (Tregs), further dampening the anti-tumor immune response.[1]
Radiotherapy, a cornerstone of cancer treatment, not only directly damages tumor cell DNA but can also stimulate an anti-tumor immune response by inducing immunogenic cell death and releasing tumor-associated antigens.[2][3] However, radiation can also upregulate programmed death-ligand 1 (PD-L1) on tumor cells, contributing to adaptive immune resistance.[4] The rationale for combining IDO1 inhibitors with radiotherapy lies in the potential for a synergistic effect: radiotherapy enhances tumor immunogenicity, while IDO1 inhibition reverses the immunosuppressive microenvironment, allowing for a more robust and sustained anti-tumor immune response.
This compound (also known as navoximod or GDC-0919) is a potent and selective inhibitor of the IDO1 enzyme.[5][6] Preclinical studies have shown that this compound can effectively block tryptophan depletion and kynurenine production, leading to the activation and proliferation of effector T cells and producing dramatic regression of large established tumors in mouse models.[1]
Mechanism of Action: IDO1 Inhibition and Radiotherapy Synergy
The combination of IDO1 inhibition and radiotherapy is designed to overcome key mechanisms of tumor immune evasion.
Preclinical Evidence: this compound and Other IDO1 Inhibitors with Radiotherapy
While direct preclinical data on the combination of this compound and radiotherapy is not extensively published, studies on other potent IDO1 inhibitors, such as BGB-5777, provide strong evidence for the potential of this therapeutic strategy.
A pivotal study in an immunocompetent orthotopic mouse model of glioblastoma (GBM) investigated the combination of the brain-penetrant IDO1 inhibitor BGB-5777 with radiotherapy and an anti-PD-1 antibody.[7][8][9][10] The results demonstrated a significant and durable survival benefit only in the triple-combination therapy group, with 30-40% of mice with advanced intracranial GBM achieving long-term tumor control.[7][8] Neither monotherapy nor any dual-agent combination conferred a similar long-term survival benefit.[7][9]
Table 1: Survival Data from Preclinical Glioblastoma Model
| Treatment Group | Median Overall Survival (days) | Long-term Survivors (>150 days) |
| Control | ~22 | 0% |
| Radiotherapy (2Gy x 5 days) | 25 | 0% |
| Anti-PD-1 mAb | 32 | 0% |
| BGB-5777 (100mg/kg, BID) | 26.5 | 0% |
| Radiotherapy + Anti-PD-1 mAb | 30 | 0% |
| Radiotherapy + BGB-5777 | 39 | 0% |
| Anti-PD-1 mAb + BGB-5777 | 32 | 0% |
| Radiotherapy + Anti-PD-1 mAb + BGB-5777 | 53 | 33% |
| Data adapted from a study in a GL261 glioblastoma mouse model.[10] |
Mechanistically, the triple therapy led to a significant decrease in GBM-infiltrating Tregs and was associated with increased cytolytic T cell levels.[10]
Comparison with Alternative IDO1 Inhibitors
Several IDO1 inhibitors have been evaluated in preclinical and clinical settings. While head-to-head comparative data with radiotherapy is scarce, a summary of their characteristics is provided below.
Table 2: Comparison of IDO1 Inhibitors
| Inhibitor | Other Names | Potency (IC50/Ki) | Key Features | Combination with Radiotherapy Data |
| This compound | Navoximod, GDC-0919 | Ki = 7 nM, EC50 = 75 nM[11] | Orally available, potent and selective IDO1 inhibitor.[1][5] | Preclinical combination data with radiotherapy is limited.[5] |
| BGB-5777 | - | Low nanomolar IC50[8] | Potent, CNS-penetrant IDO1 inhibitor.[7][8] | Demonstrated significant survival benefit with radiotherapy and anti-PD-1 in a preclinical glioblastoma model.[7][9][10] |
| Epacadostat | INCB024360 | IC50 ~10 nM | One of the most clinically studied IDO1 inhibitors. | Limited preclinical data with radiotherapy. |
| Indoximod | D-1MT | Weak direct enzyme inhibitor | Acts downstream of IDO1. | Limited preclinical data with radiotherapy. |
| Linrodostat | BMS-986205 | IC50 = 1.7 nM[12] | Potent and selective IDO1 inhibitor.[12][13] | Preclinical data with radiotherapy not extensively published. |
Experimental Protocols
Detailed experimental design is crucial for the reproducibility and interpretation of results. Below is a summary of the methodology used in the key preclinical study of an IDO1 inhibitor with radiotherapy.
Experimental Workflow for Combination Therapy Study
Key Methodological Details from the Glioblastoma Study [10]
-
Animal Model: Syngeneic, immunocompetent C57BL/6 mice.
-
Tumor Model: Intracranial engraftment of 2x10^5 GL261 glioma cells.
-
Radiotherapy: 2Gy whole brain radiotherapy delivered for 5 consecutive days, starting 14 days after tumor implantation.
-
IDO1 Inhibitor Administration: BGB-5777 administered orally at 100 mg/kg, twice daily for 4 weeks.
-
Anti-PD-1 Administration: 4 doses of anti-PD-1 monoclonal antibody (clone J43) administered intraperitoneally every 3 days.
-
Endpoints: Overall survival and analysis of tumor-infiltrating immune cells (e.g., Tregs, cytolytic T cells) by flow cytometry.
Logical Relationship: Overcoming Immune Resistance
The synergy between IDO1 inhibition and radiotherapy can be understood as a logical progression of overcoming tumor-induced immune resistance.
Conclusion
The combination of the IDO1 inhibitor this compound with radiotherapy represents a promising strategy to enhance anti-tumor immunity and improve therapeutic outcomes. While direct preclinical data for this specific combination is emerging, compelling evidence from studies with other potent IDO1 inhibitors, particularly in combination with checkpoint blockade, strongly supports the rationale for this approach. The synergistic mechanism involves the dual action of radiotherapy-induced immunogenic cell death and IDO1 inhibitor-mediated reversal of the immunosuppressive tumor microenvironment. Further preclinical studies directly evaluating the combination of this compound and radiotherapy are warranted to optimize dosing and scheduling and to fully elucidate the immunological mechanisms underlying its efficacy. This guide provides a framework for researchers to understand the current landscape and to design future investigations in this exciting area of cancer immunotherapy.
References
- 1. A Phase I study of this compound for adult patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immune targets in the tumor microenvironment treated by radiotherapy [thno.org]
- 3. The current understanding of the immune landscape relative to radiotherapy across tumor types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-tumor immune response generated by radiation therapy may be limited by tumor cell adaptive resistance and can be circumvented by PD-L1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IDO1 inhibition synergizes with radiation and PD-1 blockade to durably increase survival against advanced glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. IDO1 Inhibition Synergizes with Radiation and PD-1 Blockade to Durably Increase Survival Against Advanced Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination therapy with IDO1 inhibitor for enhancing glioblastoma treatment efficacy - Research Day 2017 [feinberg.northwestern.edu]
- 11. aacrjournals.org [aacrjournals.org]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Specificity of NLG919 for IDO1 Over IDO2/TDO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the enzymatic inhibitor NLG919, also known as navoximod or GDC-0919, with a focus on its specificity for indoleamine 2,3-dioxygenase 1 (IDO1) in comparison to the related enzymes indoleamine 2,3-dioxygenase 2 (IDO2) and tryptophan 2,3-dioxygenase (TDO). The information presented herein is compiled from publicly available experimental data to aid researchers in evaluating this compound for their studies.
Introduction
IDO1, IDO2, and TDO are heme-containing enzymes that catalyze the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] By depleting tryptophan and producing immunomodulatory metabolites, these enzymes, particularly IDO1, play a crucial role in creating an immunosuppressive microenvironment, which is a key mechanism of immune evasion in cancer.[3] Consequently, inhibitors of these enzymes are of significant interest as potential cancer immunotherapeutics. This compound is a potent, orally bioavailable small molecule inhibitor of the IDO1 pathway.[4][5] This guide assesses the specificity of this compound for IDO1 over its isoforms, IDO2 and TDO.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound against IDO1 has been well-characterized in both enzymatic and cell-based assays. In contrast, quantitative data for its activity against IDO2 and TDO is less available in the public domain. The following tables summarize the available data.
Table 1: Inhibitory Activity of this compound against IDO1
| Assay Type | Parameter | Value (nM) | Reference(s) |
| Enzymatic Assay | Ki | 7 | [4][5][6] |
| Enzymatic Assay | IC50 | 44.56 ± 7.17 | [2] |
| Cell-Free Assay | EC50 | 75 | [4][5][6] |
| Cell-Based Assay (HeLa) | IC50 | 83.37 ± 9.59 | [2] |
Table 2: Comparative Inhibitory Activity of this compound against IDO1, IDO2, and TDO
| Enzyme | Parameter | Value | Selectivity vs. IDO1 | Reference(s) |
| IDO1 | Ki (nM) | 7 | - | [4][5][6] |
| IDO2 | IC50/Ki | Not Publicly Available | Not Determined | - |
| TDO | Selectivity | 10-20 fold vs. IDO1 | 10-20x | [7] |
Note: While a specific IC50 or Ki value for TDO is not consistently reported, the noted selectivity provides a qualitative measure of this compound's preference for IDO1.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is important to visualize the tryptophan metabolic pathway and the general workflow for assessing inhibitor specificity.
Caption: Tryptophan metabolism and the inhibitory action of this compound.
Caption: Workflow for enzymatic and cell-based inhibitor screening.
Experimental Protocols
The following are generalized protocols for enzymatic and cell-based assays used to determine the inhibitory activity of compounds like this compound.
This assay directly measures the effect of the inhibitor on the catalytic activity of the purified enzyme.
1. Reagents and Materials:
- Purified recombinant human IDO1, IDO2, or TDO enzyme.
- L-Tryptophan (substrate).
- This compound (test inhibitor).
- Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).
- Cofactors and reducing agents (e.g., ascorbic acid, methylene blue).
- Catalase.
- 96-well microplate.
- Spectrophotometer or HPLC system.
2. Procedure:
- Prepare a reaction mixture containing the assay buffer, cofactors, and catalase.
- Add the purified enzyme to the wells of the microplate.
- Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
- Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes at room temperature).
- Initiate the enzymatic reaction by adding L-Tryptophan.
- Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.
- Stop the reaction by adding a stopping agent (e.g., trichloroacetic acid).
- Measure the amount of kynurenine produced. This can be done by:
- Spectrophotometry: Adding Ehrlich's reagent (p-dimethylaminobenzaldehyde), which reacts with kynurenine to produce a colored product that can be measured at ~480 nm.
- HPLC: Separating and quantifying kynurenine using a high-performance liquid chromatography system.
- Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
This assay measures the ability of the inhibitor to block enzyme activity within a cellular context.
1. Reagents and Materials:
- A human cell line that expresses the target enzyme (e.g., HeLa or SK-OV-3 cells for IDO1). Cells may be engineered to express IDO2 or TDO.
- Cell culture medium and supplements.
- Inducing agent (e.g., Interferon-gamma (IFN-γ) to induce IDO1 expression).
- This compound (test inhibitor).
- 96-well cell culture plates.
- Reagents for kynurenine measurement (as in the enzymatic assay).
2. Procedure:
- Seed the cells in a 96-well plate and allow them to adhere overnight.
- Induce the expression of the target enzyme by adding the appropriate inducing agent (e.g., IFN-γ for IDO1) and incubate for 24-48 hours.
- Remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control.
- Incubate the cells with the inhibitor for a defined period (e.g., 24-48 hours).
- Collect the cell culture supernatant.
- Measure the kynurenine concentration in the supernatant using the methods described for the enzymatic assay (spectrophotometry or HPLC).
- Calculate the percent inhibition and determine the IC50 value.
Conclusion
The available data strongly indicates that this compound is a potent inhibitor of IDO1. While it exhibits some activity against TDO, it is significantly more selective for IDO1. The lack of publicly available quantitative data on the inhibition of IDO2 by this compound highlights an area for further investigation to fully characterize its specificity profile. The provided experimental protocols offer a framework for researchers to independently assess the inhibitory activity and specificity of this compound and other related compounds.
References
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase I study of this compound for adult patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Navoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 6. abmole.com [abmole.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of NLG919 and Other IDO1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental results for NLG919 (also known as Navoximod or GDC-0919), a potent inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), with other key IDO1 inhibitors, namely Epacadostat and Linrodostat (BMS-986205). This document is intended to serve as a resource for researchers in the fields of oncology and immunology, providing a consolidated overview of publicly available data to assess the reproducibility and comparative efficacy of these compounds.
Introduction to IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[1] By catabolizing the essential amino acid tryptophan, IDO1 plays a significant role in creating an immunosuppressive tumor microenvironment, which allows cancer cells to evade the host immune system.[1] Inhibition of IDO1 is therefore a promising strategy in cancer immunotherapy, aiming to restore anti-tumor immune responses.[1] This guide focuses on the comparative analysis of this compound and other clinical-stage IDO1 inhibitors.
Quantitative Data Comparison
The following tables summarize the in vitro and in vivo preclinical data for this compound, Epacadostat, and a Bristol-Myers Squibb compound (PCC0208009), which is structurally related to Linrodostat (BMS-986205).
Table 1: In Vitro Potency of IDO1 Inhibitors [1]
| Compound | HeLa Cell-Based IC50 (nM) | Enzyme-Based IC50 (nM) |
| This compound | 83.37 ± 9.59 | 44.56 ± 7.17 |
| Epacadostat (INCB024360) | 12.22 ± 5.21 | 35.23 ± 6.83 |
| PCC0208009 (BMS) | 4.52 ± 1.19 | No activity |
IC50 values represent the concentration of the inhibitor required to reduce IDO1 activity by 50%. Lower values indicate higher potency. Data are presented as mean ± standard deviation.
Table 2: In Vivo Pharmacodynamic Efficacy of IDO1 Inhibitors in Tumor-Bearing Mice (High Dose, 1.0 mmol/kg) [1]
| Compound | Kyn/Trp Inhibition (Plasma, CT26 Model) | Kyn/Trp Inhibition (Tumor, CT26 Model) | Kyn/Trp Inhibition (Plasma, B16F10 Model) | Kyn/Trp Inhibition (Tumor, B16F10 Model) |
| This compound | 74.7% | 73.8% | 72.5% | 75.9% |
| Epacadostat (INCB024360) | 87.6% | 88.7% | 85.0% | 81.1% |
| PCC0208009 (BMS) | 91.7% | 91.0% | 91.8% | 89.5% |
The Kynurenine/Tryptophan (Kyn/Trp) ratio is a key biomarker of IDO1 activity. A higher percentage of inhibition indicates greater target engagement in vivo.
Table 3: In Vivo Antitumor Efficacy of this compound in a B16-F10 Melanoma Model [2]
| This compound Dose (mg/kg) | Tumor Inhibition Rate (%) |
| 50 | 25.6 |
| 100 | 46.0 |
| 200 | 45.4 |
Tumor inhibition rate was measured at the end of the study. The maximum efficacy was observed at 100 mg/kg.[2]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams illustrate the IDO1 signaling pathway and a general workflow for evaluating IDO1 inhibitors.
IDO1 Signaling Pathway and Inhibition.
General Experimental Workflow for IDO1 Inhibitors.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. Below are summaries of key experimental protocols used in the evaluation of IDO1 inhibitors.
IDO1 Enzymatic Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant IDO1.
Methodology:
-
Recombinant human IDO1 enzyme is incubated with various concentrations of the test compound (e.g., this compound, Epacadostat).
-
The enzymatic reaction is initiated by adding L-tryptophan as the substrate, along with a reducing agent system (e.g., ascorbic acid and methylene blue).
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is then stopped, and the amount of the product, kynurenine, is quantified, typically by measuring the absorbance at 321 nm or using LC-MS/MS.
-
The IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.
Cell-Based IDO1 Inhibition Assay
Objective: To measure the ability of a compound to inhibit IDO1 activity within a cellular context.
Methodology:
-
A human cancer cell line that endogenously expresses IDO1 upon stimulation, such as HeLa or SKOV-3 cells, is plated in 96-well plates.[3]
-
IDO1 expression is induced by treating the cells with interferon-gamma (IFNγ).[3]
-
The cells are then treated with various concentrations of the test inhibitor in the presence of L-tryptophan.
-
After a defined incubation period (e.g., 48-72 hours), the cell culture supernatant is collected.
-
The concentration of kynurenine in the supernatant is measured, often using a colorimetric method with p-dimethylaminobenzaldehyde (p-DMAB) or by LC-MS/MS.
-
The cellular IC50 value is determined by plotting the percentage of inhibition of kynurenine production against the inhibitor concentration.
T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)
Objective: To assess the ability of an IDO1 inhibitor to restore T-cell proliferation suppressed by IDO1-expressing cells.
Methodology:
-
IDO1-expressing cells (e.g., IFNγ-stimulated dendritic cells or tumor cells) are co-cultured with peripheral blood mononuclear cells (PBMCs) or isolated T-cells from a different donor.
-
The test compound is added to the co-culture at various concentrations.
-
T-cell proliferation is measured after several days of incubation (typically 3-7 days).
-
Proliferation can be quantified by various methods, including the incorporation of radioactive thymidine ([3H]-thymidine), colorimetric assays (e.g., BrdU), or flow cytometry-based methods using proliferation dyes (e.g., CFSE).[4]
Syngeneic Mouse Tumor Model for In Vivo Efficacy
Objective: To evaluate the anti-tumor efficacy of an IDO1 inhibitor in an immunocompetent animal model.
Methodology:
-
A murine cancer cell line (e.g., B16-F10 melanoma or CT26 colon carcinoma) is implanted subcutaneously into a syngeneic mouse strain (e.g., C57BL/6 or BALB/c, respectively).[5]
-
Once the tumors reach a palpable size, the mice are randomized into different treatment groups (e.g., vehicle control, IDO1 inhibitor alone, combination therapy).
-
The IDO1 inhibitor is administered to the mice, typically via oral gavage, at a specified dose and schedule.
-
Tumor growth is monitored regularly by measuring tumor volume with calipers.
-
At the end of the study, tumors and plasma are often collected for pharmacodynamic analysis (e.g., measurement of kynurenine and tryptophan levels).
-
The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as the percentage reduction in tumor volume in the treated group compared to the vehicle control group.
Conclusion
The available preclinical data demonstrates that this compound is a potent inhibitor of the IDO1 pathway. Comparative studies indicate that while this compound effectively inhibits IDO1, other inhibitors such as Epacadostat and the BMS compound PCC0208009 show higher potency in some in vitro and in vivo pharmacodynamic assays.[1] The in vivo efficacy of this compound in a melanoma model shows a dose-dependent anti-tumor effect.[2]
It is important to note that the clinical development of several IDO1 inhibitors has faced challenges. For instance, the Phase 3 trial of Epacadostat in combination with pembrolizumab in melanoma did not meet its primary endpoint.[3] The development of this compound was also reportedly terminated.[1] These outcomes highlight the complexities of translating preclinical efficacy to clinical benefit.
This guide provides a summary of the available experimental data to aid researchers in their evaluation of this compound and its alternatives. The detailed protocols and comparative data tables are intended to facilitate the design of reproducible experiments and to provide a basis for the continued investigation of IDO1 pathway inhibitors in cancer immunotherapy.
References
- 1. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinatorial antitumor effects of indoleamine 2,3-dioxygenase inhibitor this compound and paclitaxel in a murine B16-F10 melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merck.com [merck.com]
- 4. marinbio.com [marinbio.com]
- 5. benchchem.com [benchchem.com]
Benchmarking NLG919 Against Novel IDO1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint inhibitor and a promising therapeutic target in oncology. Its enzymatic activity, the catabolism of tryptophan to kynurenine, is a key mechanism of tumor immune evasion. This guide provides a comprehensive comparison of NLG919, a potent IDO1 inhibitor, with other novel inhibitors in clinical development, including Epacadostat and Linrodostat. The following sections detail their comparative efficacy through in vitro and in vivo data, outline key experimental protocols, and visualize the underlying biological pathways.
Comparative Efficacy of IDO1 Inhibitors
The potency of IDO1 inhibitors is a critical determinant of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50) in cellular assays and the inhibition constant (Ki) in enzymatic assays. The following tables summarize the available quantitative data for this compound and other prominent IDO1 inhibitors.
Table 1: In Vitro Potency of IDO1 Inhibitors
| Inhibitor | Alias | Target(s) | Ki (nM) | Cellular IC50 (nM) | Cell Line / Assay Conditions |
| This compound | Navoximod, GDC-0919 | IDO1 | 7[1][2] | 75 (EC50)[1][2] | Cell-free assays[1][2] |
| 83.37 ± 9.59[3] | HeLa cells[3] | ||||
| 70 (EC50)[4] | Cellular activity assays[4] | ||||
| 90 (EC50)[4] | Human T cell-proliferation MLR assays[4] | ||||
| Epacadostat | INCB024360 | IDO1 | - | 10[5][6][7] | IFNγ-stimulated human OCI-AML2 cells[5] |
| 71.8[7][8][9] | Enzymatic assay[7][8][9] | ||||
| 12.22 ± 5.21[3] | HeLa cells[3] | ||||
| Linrodostat | BMS-986205 | IDO1 | - | 1.1[10][11][12] | IDO1-HEK293 cells[10][11][12] |
| 1.7[13][14] | HeLa cells[13][14] | ||||
| 3.4[14] | SKOV3 cells[14] |
Table 2: In Vivo Efficacy of IDO1 Inhibitors
| Inhibitor | Animal Model | Dosing Regimen | Key In Vivo Findings |
| This compound | B16F10 tumor-bearing mice | Not specified | A single oral dose reduced plasma and tissue kynurenine by ~50%. Markedly enhanced anti-tumor responses to vaccination.[15][16] |
| Epacadostat | CT26 tumor-bearing Balb/c mice | 100 mg/kg, orally, twice daily for 12 days | Suppressed kynurenine in plasma, tumors, and lymph nodes.[7][16] |
| B16 melanoma mouse model | Not specified | Enhanced the antitumor effect of anti-CTLA-4 or anti-PD-L1 antibodies.[16] | |
| Comparative Study | CT26 and B16F10 tumor-bearing mice | 1.0 mmol/kg | Inhibition rate of Kyn/Trp in plasma: PCC0208009 (91.7-91.8%), INCB024360 (85.0-87.6%), this compound (72.5-74.7%).[3] |
| Inhibition rate of Kyn/Trp in tumor: PCC0208009 (89.5-91.0%), INCB024360 (81.1-88.7%), this compound (73.8-75.9%).[3] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of IDO1 inhibitors and the methods used to evaluate them, the following diagrams illustrate the IDO1 signaling pathway and a typical experimental workflow for assessing inhibitor potency.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate benchmarking of enzyme inhibitors. The following sections provide methodologies for key assays used to evaluate IDO1 inhibitors.
Cellular IDO1 Activity Assay (Kynurenine Measurement)
This assay measures the production of kynurenine in cancer cells with induced IDO1 expression to determine the potency of inhibitors.
1. Cell Culture and IDO1 Induction:
-
Seed human cancer cell lines known to express IDO1 upon stimulation, such as HeLa or SKOV-3 cells, in a 96-well plate at a density of 1-5 x 10^4 cells per well.[17][18]
-
Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.[17]
-
Induce IDO1 expression by treating the cells with recombinant human interferon-gamma (IFNγ) at a final concentration of 100 ng/mL for 24 hours.[17][19]
2. Inhibitor Treatment:
-
Prepare serial dilutions of the IDO1 inhibitors (e.g., this compound, Epacadostat) in complete culture medium.
-
Remove the IFNγ-containing medium from the cells and replace it with the medium containing the inhibitor dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).[19]
-
Incubate the plate for 24-48 hours at 37°C and 5% CO2.[19]
3. Kynurenine Measurement:
-
After incubation, carefully collect the cell culture supernatant.[19]
-
To precipitate proteins, add trichloroacetic acid (TCA) to a final concentration of 6.1 N.[19]
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[18][19]
-
Centrifuge the plate to pellet the precipitated protein.[19]
-
Transfer the clear supernatant to a new 96-well plate.
-
Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to each well and incubate at room temperature for 10 minutes.[17][19]
-
Measure the absorbance at 480 nm using a microplate reader.[17][19]
4. Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Determine the kynurenine concentration in each sample from the standard curve.
-
Calculate the percentage of IDO1 inhibition for each inhibitor concentration compared to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[19]
Enzyme Inhibition Assay
This assay directly measures the effect of inhibitors on the catalytic activity of purified recombinant IDO1 enzyme.
1. Reaction Mixture Preparation:
-
Prepare a reaction mixture containing potassium phosphate buffer (pH 6.5), ascorbate, methylene blue, catalase, and purified recombinant human IDO1 enzyme.[18]
2. Inhibition Assay:
-
Pre-incubate the IDO1 enzyme with various concentrations of the inhibitor.
-
Initiate the enzymatic reaction by adding the substrate, L-tryptophan.[18]
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).[18]
3. Reaction Termination and Detection:
-
Stop the reaction by adding trichloroacetic acid (TCA).[18]
-
Incubate at an elevated temperature to hydrolyze the product N-formylkynurenine to kynurenine.[18]
-
Measure the kynurenine produced, typically by HPLC or a colorimetric method as described in the cellular assay.[18]
4. Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the Ki value by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive or non-competitive inhibition).
In Vivo Tumor Model Efficacy Study
This protocol outlines a general procedure to assess the anti-tumor efficacy of IDO1 inhibitors in a syngeneic mouse tumor model.
1. Animal Model and Tumor Implantation:
-
Use immunocompetent mice (e.g., BALB/c or C57BL/6) and a syngeneic tumor cell line (e.g., CT26 colon carcinoma or B16F10 melanoma).
-
Inject tumor cells subcutaneously into the flank of the mice.
2. Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: vehicle control, IDO1 inhibitor alone, and potentially combination therapies (e.g., with a checkpoint inhibitor).[16]
-
Administer the IDO1 inhibitor via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.[16]
3. Efficacy Assessment:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals. The primary endpoint is often tumor growth inhibition (TGI).[16]
-
At the end of the study, collect blood and tumor tissue to measure tryptophan and kynurenine levels as a pharmacodynamic marker of IDO1 inhibition.
-
Analyze immune cell populations within the tumor microenvironment (e.g., CD8+ T cells, regulatory T cells) by flow cytometry or immunohistochemistry.
4. Data Analysis:
-
Compare tumor growth curves between the different treatment groups.
-
Analyze the statistical significance of differences in tumor volume, kynurenine levels, and immune cell populations.
References
- 1. Navoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. amsbio.com [amsbio.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Epacadostat | INCB 024360 | IDO1 Inhibitor | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Linrodostat - MedChem Express [bioscience.co.uk]
- 13. selleckchem.com [selleckchem.com]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. selleckchem.com [selleckchem.com]
- 16. benchchem.com [benchchem.com]
- 17. oncotarget.com [oncotarget.com]
- 18. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of NLG919: A Comprehensive Guide for Laboratory Professionals
Providing essential safety and logistical information for researchers, this guide outlines the proper disposal procedures for NLG919, a potent indoleamine-2,3-dioxygenase (IDO) pathway inhibitor used in cancer research. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound, also known as GDC-0919, is a small molecule inhibitor of the IDO pathway with a Ki value of 7 nM.[1] While a Safety Data Sheet (SDS) for (±)-NLG-919 indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), proper handling and disposal are paramount for any research chemical.[2] This document provides a step-by-step approach to the safe disposal of this compound in various forms, alongside key data and a logical workflow to aid in the decision-making process.
Key Chemical and Physical Properties of this compound
A summary of the quantitative data available for this compound is presented below to inform handling and disposal considerations.
| Property | Value | Source |
| CAS Number | 1402836-58-1 | [1][3] |
| Molecular Formula | C18H22N2O | [1] |
| Molecular Weight | 282.4 g/mol | |
| Appearance | White powder | [4][5] |
| Solubility | Soluble in DMSO (>10 mM), Ethanol (30 mg/mL), Water (Insoluble) | [1][6] |
| Ki | 7 nM | [1][4] |
| EC50 | 75 nM | [1][4] |
Step-by-Step Disposal Procedures for this compound
Even without a formal hazardous classification, it is best practice to manage the disposal of investigational compounds like this compound with caution. The following procedures are based on general principles of laboratory chemical waste management and should be adapted to comply with local and institutional regulations.
1. Solid this compound (Unused or Expired Powder):
-
Waste Collection: Collect solid this compound waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), CAS number (1402836-58-1), and the words "Non-hazardous Chemical Waste for Incineration."
-
Containment: The primary container should be chemically resistant and have a secure lid to prevent spills.
-
Storage: Store the waste container in a designated waste accumulation area, away from incompatible materials.
-
Disposal: Dispose of the container through your institution's chemical waste program. For non-hazardous substances, incineration is a common and effective disposal method.
2. Liquid Waste (this compound Solutions):
-
Aqueous Solutions: Although this compound is poorly soluble in water, any aqueous waste streams potentially containing trace amounts should be collected as chemical waste.[6][7] Do not dispose of them down the sanitary sewer.
-
Organic Solvent Solutions (e.g., DMSO, Ethanol): Collect waste solutions of this compound in organic solvents in a designated, labeled container for flammable or organic waste. Ensure the waste container is compatible with the solvent used.
-
Labeling: Clearly label the liquid waste container with the full chemical names of all components (e.g., "this compound in Dimethyl Sulfoxide") and their approximate concentrations.
-
Disposal: Manage the liquid waste container through your institution's hazardous waste disposal service.
3. Contaminated Labware and Personal Protective Equipment (PPE):
-
Solid Contaminated Materials: Items such as gloves, pipette tips, and empty vials that have come into direct contact with this compound should be considered chemical waste.
-
Collection: Place these materials in a designated, labeled solid waste container. A common practice is to double-bag the waste in durable plastic bags.
-
Sharps: Needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for chemical waste.
-
Decontamination: Glassware can be decontaminated by rinsing with a suitable solvent (e.g., ethanol) and then washing thoroughly. The initial rinsate should be collected as chemical waste.
-
Disposal: Dispose of contaminated solid waste and sharps through your institution's chemical or regulated medical waste stream, as appropriate.
Experimental Protocols
Currently, there are no specific experimental protocols for the chemical deactivation or neutralization of this compound in a standard laboratory setting. The recommended disposal method is through a licensed chemical waste management service.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound based on its physical state and potential contamination.
Caption: Decision tree for the proper disposal of this compound waste.
Disclaimer: This information is intended as a guide and should not supersede local, state, or federal regulations, nor the specific policies of your institution. Always consult your institution's Environmental Health and Safety (EHS) department for definitive guidance on chemical waste disposal.
References
- 1. This compound | CAS:1402836-58-1 | Potent IDO pathway inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. researchgate.net [researchgate.net]
Essential Safety and Operational Guide for Handling NLG919
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety, handling, and disposal protocols for NLG919, a potent inhibitor of the indoleamine 2,3-dioxygenase (IDO) pathway. While the Safety Data Sheet (SDS) for this compound does not classify it as a hazardous substance under the Globally Harmonized System (GHS), its potent biological activity necessitates a robust safety approach to minimize exposure and ensure a safe laboratory environment. This guide is intended to supplement, not replace, institutional safety protocols and the provided SDS.
Immediate Safety and Handling Precautions
All personnel handling this compound must be thoroughly trained on its properties and the procedures outlined in this document. Adherence to standard laboratory best practices is crucial.
Personal Protective Equipment (PPE)
Given the potent biological nature of this compound, a comprehensive PPE strategy is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion.
| PPE Category | Minimum Requirement | Recommended for High-Concentration or Aerosol-Generating Procedures |
| Hand Protection | Single pair of nitrile gloves | Double-gloving with nitrile gloves |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles or a face shield |
| Body Protection | Laboratory coat | Disposable gown with tight-fitting cuffs |
| Respiratory Protection | Not required for handling small quantities in a well-ventilated area | N95 respirator or higher, especially when handling the powder outside of a certified chemical fume hood |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated. Do not wear laboratory coats and gloves outside of the designated work area.
Engineering Controls
| Control Type | Specification |
| Ventilation | Handle solid this compound and prepare stock solutions in a certified chemical fume hood to minimize inhalation risk. |
| Weighing | Use a ventilated balance enclosure or a powder containment hood when weighing out the solid compound. |
Operational Plan: Handling and Storage
Receiving and Storage
| Procedure | Guideline |
| Receiving | Upon receipt, inspect the container for any damage or leaks. |
| Storage | Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed. |
Solution Preparation
-
Preparation of Stock Solution:
-
Perform all operations within a chemical fume hood.
-
Wear all required PPE.
-
Calculate the required amount of this compound and solvent (e.g., DMSO).
-
Carefully weigh the solid this compound.
-
Add the solvent to the solid to achieve the desired concentration.
-
Cap the vial and vortex until the solid is completely dissolved.
-
-
Preparation of Working Solutions:
-
Dilute the stock solution to the final working concentration using the appropriate cell culture medium or buffer.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Solid this compound | Dispose of as chemical waste through your institution's Environmental Health and Safety (EHS) department. Do not discard in regular trash. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container and dispose of through your institution's EHS department. |
| Liquid Waste (e.g., unused solutions) | Collect in a labeled, sealed hazardous waste container. Do not pour down the drain. Dispose of through your institution's EHS department. |
Experimental Protocols
The following is a representative protocol for an in vitro cell-based assay to determine the inhibitory activity of this compound on IDO1. This protocol is based on established methods for assaying IDO1 inhibitors.
In Vitro IDO1 Inhibition Assay
Objective: To determine the IC50 of this compound on IDO1 activity in a cellular context.
Materials:
-
HeLa cells (or another suitable cell line that expresses IDO1 upon stimulation)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Interferon-gamma (IFN-γ)
-
This compound
-
DMSO (for stock solution)
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Seed HeLa cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
IDO1 Induction and Inhibitor Treatment:
-
The following day, prepare serial dilutions of this compound in complete medium.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Induce IDO1 expression by adding IFN-γ to each well to a final concentration of 50 ng/mL.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Kynurenine Measurement:
-
After incubation, collect 70 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 35 µL of 6.1 N TCA to each well to precipitate proteins.
-
Incubate at 50°C for 30 minutes.
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer 50 µL of the clear supernatant to a new 96-well plate.
-
Add 50 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine in each sample from the standard curve.
-
Plot the percentage of IDO1 inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
IDO1 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical IDO1 signaling pathway and the mechanism of action of this compound.
Caption: IDO1 pathway showing Tryptophan conversion and this compound inhibition.
Experimental Workflow for In Vitro IDO1 Inhibition Assay
This diagram outlines the key steps in the experimental protocol described above.
Caption: Workflow for the in vitro IDO1 inhibition assay.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
